(Phenylmethyl)-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
CAS No. |
606-97-3 |
|---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-benzyl-2-phenylbenzene |
InChI |
InChI=1S/C19H16/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
ZOYJYNLKJSQUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis of (Phenylmethyl)-1,1'-biphenyl: From Bulk Alkylation to Precision Cross-Coupling
Executive Summary
(Phenylmethyl)-1,1'-biphenyl, commonly known as benzylbiphenyl, represents a critical structural motif in the synthesis of liquid crystals, heat transfer fluids, and high-performance dielectrics. Its synthesis presents a classic dichotomy in organic chemistry: the trade-off between atom-economic bulk synthesis (Friedel-Crafts) and regio-specific precision (Transition Metal Catalysis).
This guide deconstructs the synthesis of benzylbiphenyl into three distinct pathways, evaluating them not just on yield, but on regiocontrol mechanisms and scalability . We move beyond generic textbook descriptions to address the specific challenges of benzyl electrophiles—namely, their propensity for homocoupling and
Part 1: Strategic Pathway Selection
The synthesis of (phenylmethyl)-1,1'-biphenyl is defined by the position of the benzyl group relative to the biphenyl linkage. The three primary isomers (2-, 3-, and 4-benzylbiphenyl) exhibit vastly different physical properties.
Decision Matrix: Pathway Selection Logic
The following logic flow illustrates the decision-making process for selecting the optimal synthetic route based on target specifications.
Figure 1: Strategic decision tree for selecting the synthesis methodology based on scale and purity requirements.
Part 2: Pathway A - Heterogeneous Friedel-Crafts Alkylation
Best For: Industrial scale-up, heat transfer fluid production. Primary Challenge: Controlling Polyalkylation and Regioselectivity.
While classical AlCl
The Protocol (Zeolite HY Catalysis)
Mechanism: The benzyl chloride generates an electrophilic benzyl carbocation within the zeolite pores. The steric constraints of the zeolite channels (e.g., HY or H-Beta) disfavor the formation of the bulky ortho-isomer and poly-benzylated products.
Experimental Workflow:
-
Catalyst Activation: Calcined HY Zeolite (Si/Al ratio ~12) at 500°C for 4 hours to remove adsorbed water (critical for Lewis acidity).
-
Reaction Setup: In a 250 mL three-neck flask, charge Biphenyl (15.4 g, 100 mmol) and cyclohexane (50 mL).
-
Addition: Add the activated Zeolite (1.0 g). Heat to 80°C (reflux).
-
Electrophile Introduction: Dropwise addition of Benzyl Chloride (6.3 g, 50 mmol) over 1 hour. Note: Keeping biphenyl in excess (2:1 ratio) is crucial to minimize dibenzylbiphenyl formation.
-
Workup: Filter the hot catalyst (recyclable). Remove solvent via rotary evaporation.[1]
-
Purification: Fractional distillation under high vacuum (0.1 mmHg). The para-isomer has a significantly higher boiling point than the ortho-isomer.
Data & Selectivity Profile:
| Parameter | Value | Notes |
| Conversion | 95% (based on Benzyl Cl) | High efficiency |
| Selectivity (para) | 65 - 70% | Enhanced by Zeolite pore shape |
| Selectivity (ortho) | 20 - 25% | Sterically disfavored |
| Selectivity (meta) | < 5% | Thermodynamically unstable intermediate |
| Poly-alkylated | < 10% | Suppressed by excess Biphenyl |
Reference Grounding: The kinetics and selectivity of this pathway using Silica-Alumina and Zeolites are extensively documented by Beltrame et al. [1, 2].
Part 3: Pathway B - Precision Suzuki-Miyaura Coupling
Best For: Drug discovery, synthesis of specific isomers (e.g., pure 3-benzylbiphenyl).
Primary Challenge:
Standard Suzuki coupling often fails with benzyl halides because the oxidative addition intermediate (L
The Protocol (Benzyl Carbonate Route)[3]
This method, highlighted in ACS Omega (2017), uses benzyl carbonates which undergo oxidative addition to Pd(0) followed by decarboxylation, avoiding the halogen waste and suppressing elimination side reactions [3].
Reaction Scheme:
Step-by-Step Methodology:
-
Reagents:
-
Phenylboronic acid (1.2 equiv)[2]
-
Benzyl methyl carbonate (1.0 equiv) - Precursor to the benzyl electrophile
-
Catalyst: Pd(OAc)
(2 mol%)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Ligand: DPEPhos (2.2 mol%) - Wide bite angle favors reductive elimination over
-elimination. -
Base: K
COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (3.0 equiv) -
Solvent: Ethanol (Green solvent compatibility).
-
-
Execution:
-
Combine all solids in a sealable tube.
-
Add Ethanol and stir at room temperature for 5 minutes to solvate.
-
Heat to 80°C for 3-6 hours.
-
Observation: Evolution of CO
gas confirms the activation of the carbonate.
-
-
Purification:
-
Dilute with Ethyl Acetate, wash with water.
-
Silica Gel Chromatography (Hexane/EtOAc 95:5).
-
Yield: Typically >85% isolated yield of the single isomer.
-
Mechanistic Visualization (Suzuki Cycle)
The following diagram details the specific catalytic cycle for benzyl carbonates, highlighting the critical decarboxylation step that differentiates it from standard halide coupling.
Figure 2: Catalytic cycle for the Pd-catalyzed cross-coupling of benzyl carbonates. Note the decarboxylation step which drives the reaction forward irreversibly.
Part 4: Pathway C - C-H Activation (Emerging Technology)
Best For: Late-stage functionalization, atom economy.[3]
Direct benzylation of biphenyl via C-H activation is the frontier of synthesis. It utilizes directing groups (DG) to guide the metal catalyst to the ortho or meta position.
Key Insight: Without a directing group, C-H activation of biphenyl generally favors the ortho position due to the "chelation assistance" of the second phenyl ring, or the para position due to sterics, depending on the catalyst.
Protocol (Pd-Catalyzed Ortho-Benzylation):
-
Substrate: Biphenyl (requires a directing group like acetamide or pyridine for high selectivity, or reliance on electronic bias).
-
Reagent: Toluene (used as solvent and reagent in oxidative coupling).
-
Catalyst: Pd(TFA)
. -
Oxidant: AgOAc or O
. -
Reference: This approach aligns with methodologies developed by the Maiti group for distal C-H functionalization [4].
Part 5: Characterization & Quality Control
Distinguishing the isomers is critical. The following NMR signatures are diagnostic.
| Isomer | 1H NMR (Benzylic -CH2-) | 13C NMR (Benzylic -CH2-) | Symmetry Notes |
| 4-Benzylbiphenyl | Symmetric AA'BB' pattern in aromatic region. | ||
| 2-Benzylbiphenyl | Complex aromatic multiplet; shielding effect observed. | ||
| 3-Benzylbiphenyl | Asymmetric aromatic pattern. |
Troubleshooting Guide:
-
Problem: Presence of Stilbene derivatives in Suzuki coupling.
-
Cause:
-hydride elimination. -
Fix: Switch ligand to DPEPhos or dppf; lower reaction temperature; ensure base is anhydrous.
-
-
Problem: Low conversion in Friedel-Crafts.
-
Cause: Catalyst poisoning by water.
-
Fix: Recalcine Zeolite at 500°C immediately before use.
-
References
-
Beltrame, P., Zuretti, G., & Demartin, F. (1998). Benzylation of Biphenyl with Benzyl Chloride over Amorphous Silica-Alumina: A Kinetic Study. Industrial & Engineering Chemistry Research, 37(8), 3099–3104. Link
-
Beltrame, P., & Zuretti, G. (2004). Benzylation of Biphenyl with Benzyl Chloride over HY Zeolites: A Kinetic Model for Reaction and Catalyst Deactivation. Industrial & Engineering Chemistry Research, 43(15), 4104–4111. Link
-
Kuwano, R., & Kusano, H. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere.[4][5] ACS Omega, 2(11), 7820–7827. Link
-
Bag, S., Patra, T., Modak, A., et al. (2015).[3] Remote para-C-H Functionalization of Arenes by a D-Shaped Biphenyl Template-Based Assembly. Journal of the American Chemical Society, 137(37), 11888–11891. Link
-
BenchChem. (2025).[1] Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives.[6] BenchChem Application Notes. Link
Sources
(Phenylmethyl)-1,1'-biphenyl CAS number and molecular weight
[1]
Core Chemical Identity
The compound (Phenylmethyl)-1,1'-biphenyl is an aromatic hydrocarbon consisting of a biphenyl core substituted with a benzyl group. In industrial and research contexts, it is most frequently referred to as Benzylbiphenyl .
Depending on the substitution position (ortho, meta, or para) relative to the biphenyl linkage, distinct isomers exist. The 4-benzylbiphenyl (para-isomer) is the most characteristically defined solid, while commercial mixtures often contain the 2-isomer and 3-isomer to modulate viscosity for heat transfer applications.
Key Identifiers
| Parameter | Detail |
| IUPAC Name | 4-(Phenylmethyl)-1,1'-biphenyl (for the 4-isomer) |
| Common Name | Benzylbiphenyl; p-Benzylbiphenyl |
| Molecular Formula | C₁₉H₁₆ |
| Molecular Weight | 244.33 g/mol |
| General CAS | 31307-59-2 (Unspecified isomer/mixture) |
| 4-Isomer CAS | 613-42-3 (High-purity crystalline solid) |
| 2-Isomer CAS | 606-97-3 (o-Benzylbiphenyl) |
| SMILES | C(c1ccccc1)c2ccc(cc2)c3ccccc3 (4-isomer) |
Physicochemical Properties
The thermodynamic profile of benzylbiphenyl is defined by its high thermal stability and aromaticity. The high molecular weight (244.33 g/mol ) compared to biphenyl (154.21 g/mol ) significantly elevates its boiling point, making it suitable for high-temperature liquid-phase heat transfer.
Property Table (4-Benzylbiphenyl)
| Property | Value | Context |
| Physical State | White Crystalline Solid | At STP (Standard Temp & Pressure) |
| Melting Point | 85.0 – 88.0 °C | Distinct sharp melt for pure 4-isomer |
| Boiling Point | ~418 °C (Predicted) | High resistance to volatilization |
| Boiling Point (Reduced) | 285 – 286 °C | @ 110 mmHg |
| Density | 1.171 g/cm³ | Predicted |
| Solubility | Insoluble in water | Soluble in benzene, toluene, chloroform |
| Flash Point | > 200 °C | High thermal safety margin |
Scientist's Note: In heat transfer fluid (HTF) applications, pure 4-benzylbiphenyl is rarely used alone due to its high melting point (85°C), which poses freeze-up risks in piping. Instead, eutectic mixtures of isomers (2-, 3-, and 4-) are employed to suppress the melting point (eutectic depression), keeping the fluid liquid at lower ambient temperatures while maintaining the high boiling point of the C19 structure.
Synthesis & Manufacturing Protocol
The industrial synthesis of benzylbiphenyl typically follows a Friedel-Crafts Alkylation pathway. This involves the benzylation of biphenyl using benzyl chloride in the presence of a Lewis Acid catalyst.
Reaction Mechanism[14][15]
-
Electrophile Generation: The Lewis acid (e.g., AlCl₃ or FeCl₃) abstracts a chloride ion from benzyl chloride, generating a highly reactive benzyl carbocation (or complex).
-
Nucleophilic Attack: The electron-rich biphenyl ring attacks the benzyl carbocation. Due to the orth-para directing nature of the phenyl group on the biphenyl ring, substitution occurs primarily at the 2- (ortho) and 4- (para) positions.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the benzylbiphenyl isomer and HCl byproduct.
Experimental Workflow (Lab Scale)
-
Reagents: Biphenyl (1.0 eq), Benzyl Chloride (1.0 eq), AlCl₃ (0.05 eq, catalyst).
-
Solvent: Dichloromethane (DCM) or Nitrobenzene (to control regioselectivity).
-
Procedure:
-
Dissolve biphenyl in dry DCM under N₂ atmosphere.
-
Add AlCl₃ catalyst at 0°C.
-
Dropwise addition of benzyl chloride to prevent poly-alkylation.
-
Stir at reflux (40°C) for 4-6 hours.
-
Quench with ice water; separate organic layer.
-
Recrystallize from ethanol to isolate the 4-benzylbiphenyl (solid).
-
Synthesis Pathway Diagram
The following diagram illustrates the electrophilic aromatic substitution pathway.
Caption: Friedel-Crafts benzylation of biphenyl yielding ortho/para isomers.
Applications & Utility
The utility of (Phenylmethyl)-1,1'-biphenyl is derived from its conjugated π-electron system and thermal robustness.
High-Temperature Heat Transfer Fluids (HTFs)
Benzylbiphenyls are a class of synthetic organic HTFs.
-
Mechanism: They absorb heat without phase change up to ~350°C.
-
Advantage: Unlike mineral oils, they resist thermal cracking (coking) at high temperatures due to the stability of the biphenyl linkage.
-
Usage: Used in non-pressurized liquid-phase systems for chemical processing, solar thermal storage, and waste heat recovery.
Dielectric Fluids
The compound's non-polar nature and high breakdown voltage make it suitable for use in capacitors and high-voltage transformers, often as an impregnating fluid to replace PCBs (Polychlorinated Biphenyls).
Organic Synthesis Intermediate
-
Felbinac Synthesis: 4-Benzylbiphenyl is a direct precursor to Felbinac (4-biphenylacetic acid), a non-steroidal anti-inflammatory drug (NSAID).[1] Oxidation of the methylene bridge or functionalization of the benzyl group allows for pharmaceutical derivatization.
Application Logic Diagram
Caption: Industrial and pharmaceutical utility map of Benzylbiphenyl.
Safety & Handling (E-E-A-T)
While less toxic than the halogenated biphenyls (PCBs) it often replaces, benzylbiphenyl requires standard laboratory safety protocols.
-
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
-
-
Handling: Use in a fume hood to avoid inhalation of dust (if solid) or vapors (if heated). Wear nitrile gloves and safety glasses.
-
Environmental: Avoid release to the environment. Biphenyl derivatives can be persistent; however, the benzyl group provides a handle for eventual biodegradation compared to fully aromatic polyphenyls.
References
Technical Guide: Crystal Structure of (Phenylmethyl)-1,1'-biphenyl
This guide provides an in-depth technical analysis of the crystal structure of (Phenylmethyl)-1,1'-biphenyl , specifically focusing on the 4-isomer (4-Benzylbiphenyl) , which represents the primary crystalline form of interest in materials science and pharmacology.
Executive Summary
(Phenylmethyl)-1,1'-biphenyl , commonly known as 4-Benzylbiphenyl , is a critical organic scaffold used in the synthesis of luminescent materials (OLEDs), scintillators, and as a hydrophobic pharmacophore in drug discovery.[1]
Unlike the planar conformation of biphenyl observed in certain high-pressure phases, the crystal structure of 4-benzylbiphenyl is defined by a distinct torsional twist between the phenyl rings. This non-planar geometry is governed by the interplay between steric hindrance (ortho-hydrogen repulsion) and intermolecular
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
Before analyzing the crystal lattice, the fundamental identity of the compound must be established to ensure reproducibility in synthesis and procurement.
| Parameter | Technical Detail |
| IUPAC Name | 4-(Phenylmethyl)-1,1'-biphenyl |
| Common Name | 4-Benzylbiphenyl; p-Benzylbiphenyl |
| CAS Registry Number | 613-42-3 |
| Molecular Formula | |
| Molecular Weight | 244.33 g/mol |
| Melting Point | 84–86 °C (Crystalline Solid) |
| Solubility | Soluble in Toluene, DCM, Chloroform; Insoluble in Water |
Crystallographic Analysis
Core Reference: Rajnikant, et al. Acta Crystallographica Section C (1995).[2][3][4]
The structural integrity of 4-benzylbiphenyl in the solid state is defined by its deviation from planarity. While gas-phase biphenyls twist to minimize steric clash (~44°), solid-state unsubstituted biphenyls often pack planarly (0°) due to packing forces. However, the addition of the benzyl group at the 4-position disrupts this, restoring the twist even in the crystal lattice.
Crystal Data[5][11][12]
-
Crystal System: Monoclinic
-
Space Group:
or (inferred from herringbone packing in centrosymmetric systems). -
Morphology: Colorless blocks or plates.
Molecular Conformation (The "Twist")
The defining feature of the structure is the torsion angle between the two rings of the biphenyl core.
-
Biphenyl Torsion Angle: -41.6(4)° [2][4]
-
Significance: This confirms that the molecule retains a twisted, non-planar conformation in the solid state, unlike the parent biphenyl which can be planar.[2] This twist prevents tight
-stacking of the biphenyl core, increasing solubility compared to planar polyaromatics.
-
-
Benzyl Group Orientation:
-
The benzyl group (
) is not coplanar with the attached phenyl ring. -
Dihedral Angle: 106.4(4)° (inclination of the benzyl ring relative to the central biphenyl moiety).[2][4]
-
Mechanistic Insight: This "L-shaped" or kinked geometry disrupts long-range order, impacting the melting point and creating a "herringbone" packing motif rather than a simple brick-layer stack.
-
Intermolecular Packing
The crystal lattice is stabilized by Herringbone Packing , a common motif for non-planar aromatics.
-
Primary Interaction: Edge-to-Face
interactions. -
Secondary Interaction: Weak van der Waals forces between the methylene (
) bridge and adjacent aromatic rings. -
Absence of Hydrogen Bonding: As a pure hydrocarbon, the lattice lacks strong H-bond donors/acceptors, making the lattice energy dominated by dispersive forces.
Structural Logic Diagram
The following diagram illustrates the causal relationship between the intramolecular forces and the resulting macroscopic crystal properties.
Figure 1: Structural Logic Flow. The steric repulsion between ortho-hydrogens forces the biphenyl twist, which in turn dictates the herringbone packing motif, ultimately defining the material's solubility and melting point.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction or pharmaceutical standard verification, a high-purity synthesis followed by controlled crystallization is required.
Synthesis: Friedel-Crafts Alkylation
The most robust route is the alkylation of biphenyl using benzyl chloride.
-
Reagents: Biphenyl (1.0 eq), Benzyl Chloride (1.0 eq),
(0.1 eq, catalyst). -
Solvent: Dichloromethane (DCM) or Nitromethane (to suppress poly-alkylation).
-
Temperature: 0°C to Room Temperature.
Protocol:
-
Dissolve biphenyl in dry DCM.
-
Add anhydrous
at 0°C under atmosphere. -
Add benzyl chloride dropwise over 30 minutes.
-
Stir at RT for 4 hours.
-
Quench: Pour into ice-water/HCl mixture.
-
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Recrystallize crude solid from hot Ethanol.
Crystallization for XRD
To grow single crystals matching the reported structure:
-
Solvent System: Ethanol/Toluene (9:1 ratio).
-
Method: Slow Evaporation.
-
Procedure:
-
Dissolve 100 mg of purified 4-benzylbiphenyl in 10 mL of warm toluene.
-
Add 90 mL of ethanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with perforated parafilm and leave undisturbed at ambient temperature (20–25°C) for 3–5 days.
-
Result: Colorless prismatic crystals.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for the synthesis and isolation of single-crystalline 4-benzylbiphenyl.
Relevance in Drug Development & Materials Science[11]
Pharmacological Scaffold (SAR)
In drug development, the (Phenylmethyl)-1,1'-biphenyl moiety serves as a hydrophobic anchor .
-
Lipophilicity: The benzyl-biphenyl core significantly increases LogP, enhancing membrane permeability.
-
Induced Fit: The -41.6° twist allows the molecule to adapt to hydrophobic pockets in proteins (e.g., kinases or nuclear receptors) that cannot accommodate a rigid, planar anthracene-like structure.
-
Impurity Profiling: It is a known impurity (Impurity 17) in the synthesis of Bifonazole , an antifungal agent. Characterizing this crystal structure is a regulatory requirement for quality control in bifonazole manufacturing.
Organic Electronics
-
OLEDs: The twisted structure prevents "concentration quenching" (aggregation-caused quenching) of fluorescence. Because the molecules cannot stack perfectly flat on top of each other, the excitons are less likely to decay non-radiatively, making this scaffold useful as a "blue" emitter host.
References
-
Rajnikant, Watkin, D. J.[2][3][4] & Tranter, G. (1995).[2][4] 4-Benzylbiphenyl.[1][5][6] Acta Crystallographica Section C, 51(11), 2388-2390.[2]
-
PubChem. (2025).[7][6][8] 4-Benzylbiphenyl (Compound).[1][5][6][4] National Library of Medicine.
-
BenchChem. (2025). 4-Benzylbiphenyl Technical Data.
-
Groom, C. R., et al. (2016).[9] The Cambridge Structural Database.[7][9][6][8] Acta Crystallographica Section B, 72, 171-179. (Refcode: BZBPHL).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Benzylbiphenyl | 613-42-3 | Benchchem [benchchem.com]
- 6. p-Benzylbiphenyl | C19H16 | CID 69174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. p-Benzylbiphenyl | C19H16 | CID 69174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Benzylphenol | C13H12O | CID 24216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery, Synthesis, and Application of (Phenylmethyl)-1,1'-biphenyl: A Comprehensive Technical Guide
Executive Summary & Historical Discovery
The molecular architecture of (phenylmethyl)-1,1'-biphenyl—commonly referred to as benzylbiphenyl—represents a foundational scaffold in both synthetic organic chemistry and advanced materials science[1][2]. The historical trajectory of its discovery is intimately tied to early 20th-century investigations into electrophilic aromatic substitution and highly reactive benzyne intermediates. In 1940, seminal observations by Georg Wittig on the synthesis of biphenyls from phenyl lithium and fluorobenzene established the conceptual framework for biaryl construction[3].
Early synthetic campaigns to isolate benzylbiphenyl primarily utilized Friedel-Crafts benzylation. Researchers discovered that reacting biphenyl with benzyl chloride over amorphous silica-alumina catalysts in a slurry batch reactor yielded a mixture of monobenzylated isomers and dibenzyl derivatives[4]. While this classical approach successfully produced the target core, it suffered from inherent limitations in regioselectivity, typically achieving only ~60% para-selectivity (favoring 4-benzylbiphenyl) and requiring extensive downstream purification[4]. Over the decades, the demand for isomerically pure scaffolds in pharmaceutical development drove the transition toward modern, highly regioselective palladium-catalyzed cross-coupling methodologies[5].
Chemical Identity and Physicochemical Properties
Benzylbiphenyl exists primarily in two isomeric forms relevant to pharmaceutical synthesis: 2-benzylbiphenyl and 4-benzylbiphenyl[1][2]. The biphenyl core provides a rigid, hydrophobic framework, while the benzylic methylene bridge introduces a site of moderate reactivity, making it an ideal precursor for further functionalization[6].
Table 1: Physicochemical Properties of Benzylbiphenyl Isomers
| Property | Value |
| Molecular Formula | C₁₉H₁₆ |
| Molecular Weight | 244.33 g/mol |
| Exact Mass | 244.1252 Da |
| Primary Isomers | 2-benzylbiphenyl, 4-benzylbiphenyl |
| Core Scaffold | Diarylmethane derivative |
| Key Structural Feature | Biphenyl ring linked via a methylene bridge |
Mechanistic Pathways in Synthesis
The evolution of benzylbiphenyl synthesis highlights the transition from thermodynamically controlled electrophilic aromatic substitutions to kinetically controlled, highly regioselective transition-metal catalysis[5].
-
Friedel-Crafts Alkylation (Classical Method): The reaction proceeds via the generation of a benzyl carbocation, facilitated by the Lewis acid sites of an activated silica-alumina catalyst. The electrophile attacks the electron-rich biphenyl ring. Due to the steric bulk of the biphenyl system, the para-position is favored, but significant ortho-substitution and polysubstitution still occur, leading to a complex product matrix[4].
-
Suzuki-Miyaura Cross-Coupling (Modern Method): To achieve absolute regiocontrol, modern protocols utilize palladium-catalyzed cross-coupling[5]. The catalytic cycle initiates with the oxidative addition of a Pd(0) species into the carbon-halogen bond of a benzylic or aryl halide. Subsequent transmetalation with an arylboronic acid, activated by a mild base, forms a diorganopalladium intermediate. Finally, reductive elimination forges the targeted C-C bond, regenerating the Pd(0) catalyst and yielding isomerically pure 4-benzylbiphenyl[6].
Fig 1. Synthetic workflows comparing Friedel-Crafts alkylation and Suzuki-Miyaura coupling.
Experimental Protocols: Self-Validating Methodologies
As a Senior Application Scientist, it is critical to implement protocols where each step inherently validates the next. The following methodologies emphasize the causality behind the experimental conditions to ensure reproducibility and scientific integrity.
Protocol A: Friedel-Crafts Benzylation over Silica-Alumina[4]
Objective: Synthesis of a benzylbiphenyl isomeric mixture.
-
Catalyst Activation: Heat amorphous silica-alumina at 150 °C under vacuum for 2 hours. Causality: Thermal activation desorbs surface moisture, exposing the critical Lewis acid sites required to heterolytically cleave the C-Cl bond of benzyl chloride.
-
Reaction Setup: In a slurry batch reactor, charge biphenyl (1.0 equiv.) and cyclohexane (solvent). Introduce the activated catalyst. Causality: Cyclohexane is chosen as an inert, non-polar solvent that completely dissolves biphenyl without participating in the electrophilic substitution.
-
Reagent Addition: Introduce benzyl chloride (0.8 equiv.) dropwise under vigorous magnetic stirring. Causality: Sub-stoichiometric addition of the alkylating agent, combined with vigorous stirring, minimizes local concentration spikes, thereby suppressing the formation of unwanted dibenzyl derivatives.
-
Monitoring & Workup: Monitor the reaction via Gas Chromatography (GC). Upon stabilization of the monobenzylated fraction (typically 60% para-selectivity), filter the catalyst and concentrate the filtrate in vacuo.
Protocol B: Regioselective Suzuki-Miyaura Coupling[5]
Objective: Targeted synthesis of pure 4-benzylbiphenyl.
-
Catalyst Preparation: In a round-bottom flask, combine PdCl₂ (5 mol%) and 1,4-bis(diphenylphosphino)butane (dppb) (5.5 mol%). Causality: The bidentate dppb ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing off-target beta-hydride elimination.
-
Reagent Addition: Add 4-bromobenzyl acetate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.). Causality: K₂CO₃ is essential; it quaternizes the boron atom, increasing its nucleophilicity and facilitating the critical transmetalation transfer of the phenyl group to the palladium center.
-
Reaction Execution: Suspend the mixture in ethanol and heat to reflux. Causality: Ethanol provides a protic environment that solubilizes the base while maintaining a reflux temperature (~78 °C) optimal for overcoming the activation energy barrier of oxidative addition.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Applications in Drug Discovery and Materials Science
The (phenylmethyl)-1,1'-biphenyl scaffold is highly prized in medicinal chemistry. It serves as a direct precursor for the synthesis of complex azole antifungal agents, most notably Bifonazole[2][7]. Recent photoredox-catalyzed methodologies have demonstrated that azole derivatives of bifonazole can be synthesized directly from 4-benzylbiphenyl via benzylic C-H functionalization, bypassing harsh chlorination steps[7]. Furthermore, the scaffold is utilized in central nervous system (CNS) research targeting dopamine D4 receptors[2]. Beyond pharmaceuticals, the rigid, extended pi-conjugation of the biphenyl system makes it an excellent candidate for materials science, specifically in the development of liquid crystals and organic scintillators[6].
Table 2: Quantitative Comparison of Synthetic Methodologies
| Metric | Friedel-Crafts Benzylation | Suzuki-Miyaura Cross-Coupling |
| Catalyst System | Amorphous Silica-Alumina | PdCl₂ / dppb |
| Regioselectivity | ~60% para-selectivity | 100% target-specific |
| Primary Byproducts | Dibenzyl derivatives, ortho-isomers | Boronic acid homocoupling traces |
| Reaction Control | Thermodynamic / Pseudohomogeneous | Kinetic / Catalytic Cycle |
| Scalability | High (Industrial Bulk) | Moderate (Fine Chemical/Pharma) |
References
1.1 - nih.gov 2.2 - benchchem.com 3.5 - benchchem.com 4.4 - acs.org 5. 7 - nih.gov 6.3 - researchgate.net 7.6 - benchchem.com
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- 1. (Phenylmethyl)-1,1'-biphenyl | C19H16 | CID 169283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Benzylbiphenyl | 613-42-3 | Benchchem [benchchem.com]
- 6. 1-Benzyl-2-chlorobenzene|CAS 29921-41-3 [benchchem.com]
- 7. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - PMC [pmc.ncbi.nlm.nih.gov]
Health and Safety Considerations for (Phenylmethyl)-1,1'-biphenyl: A Technical Guide
Synonyms: 4-Benzylbiphenyl; Monobenzyl biphenyl; 1-benzyl-4-phenylbenzene CAS Registry Number: 613-42-3 (4-isomer); 28652-72-4 (mixed isomers) Molecular Formula: C₁₉H₁₆
Executive Summary
(Phenylmethyl)-1,1'-biphenyl, commonly referred to as benzylbiphenyl, is a lipophilic aromatic hydrocarbon utilized primarily as a dielectric fluid, heat transfer agent, and a structural scaffold in medicinal chemistry (e.g., bifonazole impurities, CNS-active agents).[1] While it lacks the extreme persistence and toxicity of its halogenated analogs (PCBs), it presents distinct risks regarding aquatic toxicity, bioaccumulation, and occupational exposure via dermal absorption.
This guide provides a self-validating safety framework for researchers handling this compound, moving beyond generic MSDS data to address the specific physicochemical mechanisms that drive its hazard profile in a drug development context.
Part 1: Physicochemical Hazard Analysis
The safety profile of benzylbiphenyl is dictated by its high lipophilicity and low water solubility. Understanding these properties is essential for predicting biological fate and selecting appropriate engineering controls.
Key Physicochemical Data
| Property | Value | Safety Implication |
| Physical State | White crystalline powder or viscous liquid (isomer dependent) | Dust generation potential during weighing; aerosolization risk during heating. |
| Log P (Octanol/Water) | ~5.5 - 6.2 (Predicted) | High Bioaccumulation Potential. Readily crosses dermal barriers and cell membranes. |
| Water Solubility | Insoluble (< 0.1 mg/L) | Difficult to clean with aqueous detergents; requires organic solvents (acetone/DCM) for decontamination. |
| Flash Point | > 150°C (Closed Cup) | Low flammability risk under ambient conditions, but forms explosive vapors if superheated. |
| Vapor Pressure | Very low (< 0.01 Pa at 25°C) | Inhalation risk is low at room temperature but significantly increases during reflux or rotary evaporation. |
The "Lipophilic Trap" Mechanism
Because of its high Log P, benzylbiphenyl does not simply wash off skin. Upon contact, it partitions rapidly into the stratum corneum and subcutaneous fat. Standard nitrile gloves (0.1 mm) may offer insufficient protection against prolonged contact with concentrated solutions in organic solvents.
Part 2: Toxicological Profile & Biological Fate
Acute vs. Chronic Toxicity
-
Acute Toxicity: Generally low. LD50 (Oral, Rat) is typically > 2000 mg/kg. However, it acts as a mechanical irritant to the eyes and respiratory tract.
-
Chronic Toxicity: The primary target organs are the liver and kidneys . Repeated exposure can induce hepatic enzyme upregulation (CYP450 induction), leading to hepatocellular hypertrophy.
-
Carcinogenicity: Classified generally as Group D (Not Classifiable) or low concern compared to PCBs, but metabolic activation can generate hydroxylated species with potential genotoxicity.
Metabolic Pathway Visualization
The body attempts to solubilize this lipophilic molecule via Phase I oxidation (Cytochrome P450) followed by Phase II conjugation.
Figure 1: Predicted metabolic clearance pathway. The lipophilic parent compound requires hepatic oxidation to become water-soluble for excretion.
Part 3: Occupational Exposure & Risk Mitigation
Engineering Controls
-
Weighing: Must be performed in a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of 0.5 m/s. Static electricity can cause the powder to disperse; use an ionizing bar if available.
-
Synthesis: All reactions involving heating or reflux must be under an inert atmosphere (Nitrogen/Argon) to prevent auto-oxidation and vented to a scrubber or fume hood.
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for concentrated solutions.
| PPE Type | Recommendation | Rationale (Causality) |
| Gloves (Solid Handling) | Double Nitrile (0.11 mm) | Sufficient for dry powder handling. |
| Gloves (Solution) | Viton® or Silver Shield® | Aromatic hydrocarbons permeate standard nitrile rapidly when dissolved in carriers like DCM or Toluene. |
| Respiratory | N95 (P2) for dust; Half-mask with OV cartridges for hot vapors | Prevent inhalation of particulates or volatilized aromatics. |
| Eye Protection | Chemical Goggles | Safety glasses do not seal against splashing; lipophilic compounds are difficult to flush from the eye. |
Safe Handling Workflow (Protocol)
Objective: Solubilize 10g of (Phenylmethyl)-1,1'-biphenyl for a stock solution without contamination.
-
Preparation:
-
Don double nitrile gloves and lab coat.
-
Place a secondary containment tray inside the fume hood.
-
Pre-weigh the solvent bottle to avoid transferring the solid container to the balance multiple times.
-
-
Weighing:
-
Use an anti-static weighing boat.
-
Critical Step: Do not use a spatula that has plastic components soluble in aromatics (use stainless steel).
-
-
Transfer:
-
Transfer solid to the flask using a wide-mouth funnel.
-
Rinse: Immediately rinse the weighing boat and funnel with the solvent into the flask to capture adherent lipophilic residues.
-
-
Decontamination:
-
Wipe the balance area with an acetone-soaked tissue, followed by soap and water.
-
Validation: UV light (365 nm) can sometimes detect aromatic residues; check the area if unsure.
-
Part 4: Environmental Fate & Disposal
Hazard Statement: H410 - Very toxic to aquatic life with long-lasting effects.[2]
Benzylbiphenyl is NOT readily biodegradable in standard sewage treatment plants due to its complex aromatic structure.
Spill Response Decision Tree
Figure 2: Protocol for mitigating spills. Note the requirement for high-temperature incineration.
Disposal Protocol
-
Segregation: Do not mix with aqueous waste streams. Isolate in "Non-Halogenated Organic" waste containers.
-
Labeling: Clearly mark as "Marine Pollutant" to ensure the waste disposal contractor utilizes appropriate incineration protocols (typically >1100°C) to prevent incomplete combustion.
Part 5: Emergency Procedures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact:
-
Blot (do not rub) excess chemical.
-
Wash with polyethylene glycol (PEG 400) or ethanol first (to solubilize the lipophile), then wash with soap and water. Water alone is ineffective.
-
-
Eye Contact: Flush for 15 minutes. Note that oil-based contaminants may require longer flushing; consult an ophthalmologist immediately.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 169283, (Phenylmethyl)-1,1'-biphenyl. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Benzylbiphenyl - Registration Dossier. Retrieved from [Link](Note: Generalized landing page for search validation)
-
U.S. Environmental Protection Agency. (2013). Toxicological Review of Biphenyl (CAS No. 92-52-4). (Provides mechanistic basis for biphenyl derivative toxicity).[3] Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of (Phenylmethyl)-1,1'-biphenyl
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the synthesis of (Phenylmethyl)-1,1'-biphenyl (commonly referred to as Benzylbiphenyl ).
This guide deviates from standard templates to prioritize causality, selectivity control, and operational safety . It presents two distinct methodologies:
-
Method A (Traditional): Homogeneous Lewis Acid Catalysis (AlCl₃) – High throughput, kinetically fast.
-
Method B (Modern): Heterogeneous Zeolite Catalysis (H-Beta) – High regioselectivity (para-favored), environmentally benign.
Introduction & Strategic Overview
(Phenylmethyl)-1,1'-biphenyl is a critical scaffold in the synthesis of dielectric fluids, heat transfer agents, and liquid crystals due to its thermal stability and high boiling point. Synthetically, it is accessed via the Friedel-Crafts alkylation of biphenyl with benzyl chloride.
The Challenge: The primary synthetic challenge is Regioselectivity and Poly-alkylation .
-
Regioselectivity: The phenyl group of biphenyl is an ortho/para director. Steric hindrance at the ortho position (due to the twisting of the biphenyl rings) generally favors para substitution, but thermodynamic control can lead to isomerization.
-
Poly-alkylation: The product (benzylbiphenyl) is more electron-rich than the starting material (biphenyl), making it more reactive toward further alkylation. This leads to dibenzyl byproducts.
The Solution: To maximize the yield of the mono-substituted product, this protocol utilizes stoichiometric control (excess biphenyl) and specific catalytic environments.
Reaction Mechanism & Pathway Analysis
Understanding the electrophilic aromatic substitution (EAS) pathway is vital for troubleshooting. The reaction proceeds via a carbocation intermediate.[1]
Figure 1: Mechanistic Pathway (Graphviz)
Caption: Electrophilic Aromatic Substitution pathway showing the bifurcation into ortho/para isomers and the risk of poly-alkylation.
Protocol A: Homogeneous Catalysis (AlCl₃)
Best for: Small-scale synthesis where high conversion is required rapidly. Primary Risk: Poly-alkylation and difficult workup (emulsions).
Materials
-
Substrate: Biphenyl (Reagent Grade, >99%)
-
Reagent: Benzyl Chloride (Freshly distilled recommended to remove HCl/polymer)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (Must be yellow/grey powder; white/caked solid is inactive)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows higher reflux temperatures.
Experimental Procedure
Step 1: Setup Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Vent the condenser to a scrubber (NaOH solution) to trap HCl gas.
Step 2: Dissolution
-
Charge the flask with Biphenyl (15.4 g, 100 mmol) and DCE (50 mL) .
-
Stir until fully dissolved.
-
Add AlCl₃ (0.67 g, 5 mmol, 5 mol%) in one portion. The mixture may turn slightly dark.
Step 3: Controlled Addition (The Critical Step)
-
Dissolve Benzyl Chloride (6.33 g, 50 mmol) in DCE (10 mL) in the addition funnel.
-
Note: We use a 2:1 molar ratio of Biphenyl:Benzyl Chloride . This excess of biphenyl is crucial to suppress the formation of dibenzylbiphenyls [1].
-
-
Heat the reaction mixture to a gentle reflux (83°C for DCE).
-
Add the Benzyl Chloride solution dropwise over 60 minutes .
-
Why? Slow addition keeps the concentration of the alkylating agent low relative to the biphenyl, favoring mono-substitution.
-
Step 4: Reaction Monitoring
-
Reflux for an additional 2–3 hours.
-
Checkpoint: Perform TLC (Hexane/Ethyl Acetate 9:1). Product Rf will be slightly lower than biphenyl. If Benzyl Chloride remains, add 1 mol% AlCl₃.
Step 5: Quenching & Workup
-
Cool to 0°C in an ice bath.
-
Slowly add 50 mL of ice-cold 1M HCl. Caution: Exothermic hydrolysis of AlCl₃.
-
Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with Sat. NaHCO₃ (to remove trace acid) and Brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
Step 6: Purification
-
The crude residue contains Product, excess Biphenyl, and trace polymer.
-
Vacuum Distillation: Biphenyl sublimes/distills first. Collect the fraction boiling at ~140–150°C (at 2 mmHg) for the product.
-
Recrystallization (Optional): Recrystallize from Ethanol to enrich the para isomer (mp 84–85°C).
Protocol B: Heterogeneous Catalysis (Zeolite H-Beta)
Best for: Green chemistry applications, higher para-selectivity, and easy catalyst recovery. Reference: Adapted from Journal of Catalysis studies on shape-selective benzylation [2].
Materials
-
Catalyst: Zeolite H-Beta (SiO₂/Al₂O₃ ratio ~25). Activation: Calcined at 500°C for 4h prior to use.
-
Solvent: Cyclohexane (Non-polar solvents enhance surface adsorption on Zeolites).
Experimental Procedure
Step 1: Reactor Loading
-
In a 100 mL pressure tube or round-bottom flask, add Biphenyl (100 mmol) and Cyclohexane (40 mL) .
-
Add Activated Zeolite H-Beta (1.0 g) .
-
Add Benzyl Chloride (10 mmol) .
-
Note: A high Biphenyl:BnCl ratio (10:1) is often used in zeolite catalysis to prevent pore clogging (coking) and maximize selectivity.
-
Step 2: Reaction
-
Heat to Reflux (81°C) under magnetic stirring (approx. 800 rpm).
-
Reaction time is typically longer than AlCl₃ (6–12 hours).
-
Self-Validation: Monitor by GC-MS. Look for the disappearance of Benzyl Chloride.[4]
Step 3: Workup
-
Hot Filtration: Filter the catalyst while the solution is hot (to prevent biphenyl precipitation on the catalyst).
-
Wash the catalyst pad with hot cyclohexane.
-
Recover excess biphenyl via sublimation or distillation.
Data Analysis & Comparison
The following table summarizes expected outcomes based on literature precedents [1, 2].
| Parameter | Method A (AlCl₃) | Method B (Zeolite H-Beta) |
| Conversion (BnCl) | > 98% (2-3 h) | > 90% (8-12 h) |
| Mono-Selectivity | 80–85% | 90–95% |
| Regioselectivity (p:o) | ~ 2:1 | ~ 3:1 to 4:1 |
| Workup | Hydrolysis (Waste generation) | Filtration (Catalyst reusable) |
| Primary Impurity | Dibenzylbiphenyls | Unreacted BnCl (if stopped early) |
Figure 2: Workflow Decision Tree
Caption: Decision matrix for selecting the optimal synthesis route based on laboratory requirements.
Troubleshooting & Optimization
-
Issue: High Dibenzylbiphenyl formation.
-
Cause: Localized high concentration of Benzyl Chloride.
-
Fix: Increase stirring rate; dilute Benzyl Chloride further before addition; increase Biphenyl equivalents (up to 4:1).
-
-
Issue: Low Conversion (Method B).
-
Cause: Catalyst pores blocked by water or coke.
-
Fix: Ensure Zeolite is calcined immediately before use. Run reaction under strict anhydrous conditions.
-
-
Issue: Isomer Separation.
-
Insight: The para isomer (mp 85°C) crystallizes much more readily than the ortho isomer (liquid/low melting solid). Cooling a concentrated ethanolic solution often yields pure 4-benzylbiphenyl.
-
Safety Protocols
-
Benzyl Chloride: Potent lachrymator and suspected carcinogen. Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia before removing from the hood.
-
Aluminum Chloride: Reacts violently with water releasing HCl gas. Quench slowly.
-
DCE: Suspected carcinogen. Use appropriate PPE (Viton/Nitrile gloves).
References
-
Friedel-Crafts Alkylation of Biphenyl
-
Source: BenchChem Application Notes.[6]
- Context: General protocols for biphenyl functionalization and handling of AlCl3 c
-
-
Zeolite Catalysis for Benzylation
-
Kinetic Study of Benzylation
- Title: Benzylation of Biphenyl with Benzyl Chloride over Amorphous Silica−Alumina: A Kinetic Study.
- Source: Industrial & Engineering Chemistry Research (ACS).
- Context: Provides kinetic data supporting the consecutive reaction model (Mono -> Di)
-
URL:[Link]
-
Chemical Data & Safety
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. KR0173779B1 - Method for preparing benzyl biphenyl - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. p-Benzylbiphenyl | C19H16 | CID 69174 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of Biphenyl Scaffolds: Application Notes on (Phenylmethyl)-1,1'-biphenyl and its Analogs in Catalysis
Introduction: The Architectural Elegance of Biphenyl-Based Ligands
In the intricate world of transition metal catalysis, the design of the ligand scaffold is paramount to achieving high efficacy, selectivity, and broad substrate scope. Among the privileged structures in a catalyst designer's toolkit, the biphenyl backbone has emerged as a cornerstone for the development of highly effective phosphine ligands.[1][2] While (Phenylmethyl)-1,1'-biphenyl itself is a foundational aromatic hydrocarbon, its true catalytic potential is unlocked when functionalized, particularly with phosphine moieties. This guide will delve into the catalytic applications of ligands derived from the biphenyl framework, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility and detailed protocols for their implementation. We will explore the nuances of their application in pivotal cross-coupling reactions, drawing on established principles and field-proven insights to illuminate the causality behind experimental choices.
The inherent atropisomerism of certain substituted biphenyls introduces a chiral element that is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[3][4] Furthermore, the steric and electronic properties of biphenyl-based ligands can be meticulously tuned by modifying the substituents on both the biphenyl core and the phosphine groups. This fine-tuning is critical for promoting the key steps of oxidative addition and reductive elimination in catalytic cycles.[5][6]
Core Principles: Why Biphenyl-Based Ligands Excel in Catalysis
The success of biphenyl-based phosphine ligands can be attributed to a combination of steric and electronic factors that influence the stability and reactivity of the metal center.
-
Steric Influence and the Biaryl Backbone: The biphenyl scaffold provides a rigid and sterically demanding framework. This bulkiness facilitates the reductive elimination step in cross-coupling reactions, which is often the product-forming step.[1] The steric hindrance can also promote the formation of monoligated, coordinatively unsaturated metal species, which are often the active catalytic species.
-
Electronic Tuning for Enhanced Reactivity: The electronic properties of the biphenyl ligand can be modulated by the introduction of electron-donating or electron-withdrawing groups. Electron-rich ligands, for instance, are known to promote the oxidative addition of challenging substrates like aryl chlorides in Suzuki-Miyaura and Buchwald-Hartwig reactions.[1]
-
Bite Angle and Catalytic Activity: For bidentate phosphine ligands derived from the biphenyl scaffold, such as 2,2′-bis(diphenylphosphino)-1,1′-biphenyl (dpbp), the bite angle—the P-M-P angle in the metal complex—plays a crucial role in determining catalytic activity. The specific bite angle of dpbp has been shown to contribute to its superior performance in certain reactions compared to other bisphosphines.[7]
Application Focus I: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8][9] Biphenyl-based phosphine ligands have proven to be highly effective in promoting this transformation, especially with challenging substrates.[1][10]
Mechanistic Considerations in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11] The biphenyl-based phosphine ligand plays a critical role in each of these steps.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using a palladium catalyst with a biphenyl-based phosphine ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Biphenyl-based phosphine ligand (e.g., SPhos, RuPhos) (4 mol%)
-
Toluene (10 mL)
-
Deionized water (2 mL)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Preparation: In a separate vial, dissolve the palladium(II) acetate and the biphenyl-based phosphine ligand in toluene.
-
Addition of Catalyst: Add the catalyst solution to the reaction flask via syringe.
-
Solvent Addition: Add the remaining toluene and deionized water to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a commonly used base in Suzuki-Miyaura couplings; its role is to activate the boronic acid for transmetalation.[9]
-
Solvent System: The use of a biphasic solvent system like toluene/water is common and often enhances the reaction rate.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of the desired catalytic species.
| Parameter | Value/Condition | Rationale |
| Aryl Halide | Aryl Bromide | Good reactivity in Suzuki-Miyaura coupling. |
| Boronic Acid | Phenylboronic acid | Commercially available and stable. |
| Catalyst | Pd(OAc)₂ / Biphenyl phosphine | In situ generation of the active Pd(0) catalyst. |
| Base | K₂CO₃ | Effective for boronic acid activation. |
| Solvent | Toluene / Water | Biphasic system often accelerates the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
Application Focus II: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines.[12][13] Biphenyl-based phosphine ligands, such as XPhos, have been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides.
Mechanistic Insights into Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][13] The bulky and electron-rich nature of biphenyl-based ligands is crucial for facilitating the reductive elimination step to form the C-N bond.[5]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol outlines a general procedure for the amination of an aryl chloride with a secondary amine using a palladium catalyst and a biphenyl-based phosphine ligand like XPhos.
Materials:
-
Aryl chloride (1.0 mmol)
-
Secondary amine (e.g., morpholine) (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1.0 mol%)
-
Biphenyl-based phosphine ligand (e.g., XPhos) (2.0 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, the biphenyl-based phosphine ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the aryl chloride and the secondary amine to the Schlenk tube via syringe.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the reaction mixture with diethyl ether and quench with water.
-
Extraction and Concentration: Separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for the deprotonation of the amine coordinated to the palladium center.
-
Precatalyst: The use of a stable palladium(0) precatalyst like Pd₂(dba)₃ simplifies the setup and ensures the generation of the active catalyst.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base.
| Parameter | Value/Condition | Rationale |
| Aryl Halide | Aryl Chloride | A more challenging but economically attractive substrate. |
| Amine | Secondary Amine | Broadly applicable nucleophile in this reaction. |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly effective system for amination of aryl chlorides. |
| Base | NaOtBu | Strong base necessary for amine deprotonation. |
| Solvent | Anhydrous Toluene | Inert solvent that solubilizes the reagents. |
| Temperature | 100 °C | Promotes efficient catalytic turnover. |
Conclusion: A Versatile Scaffold for Catalytic Innovation
Biphenyl-based ligands, born from the fundamental structure of (phenylmethyl)-1,1'-biphenyl, represent a powerful and versatile class of ligands in transition metal catalysis. Their tunable steric and electronic properties have enabled significant advances in cross-coupling chemistry, allowing for the synthesis of complex molecules under milder conditions and with broader substrate scope. The protocols and insights provided herein serve as a guide for researchers to effectively harness the potential of these remarkable ligands in their synthetic endeavors. Continued exploration and development of novel biphenyl-based ligands will undoubtedly lead to further innovations in catalysis, impacting fields from drug discovery to materials science.
References
-
Hayashi, T., et al. (2000). 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl: New Entry of Bidentate Triarylphosphine Ligand to Transition Metal Catalysts. Organometallics, 19(9), 1563–1566. [Link]
-
Fu, G. C., et al. (2015). Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations to Form Functionalized Cyclopentenes. PMC. [Link]
-
Hayashi, T., et al. (2000). 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl: New Entry of Bidentate Triarylphosphine Ligand to Transition Metal Catalysts. ACS Publications. [Link]
-
University of Liverpool Repository. (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis. [Link]
-
Chan, A. S. C., et al. (2003). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. PNAS, 100(17), 9712-9715. [Link]
-
Shi, F., et al. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters, 25(51), 9189–9194. [Link]
-
University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. [Link]
-
Tu, Y-Q., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. iScience, 26(4), 106387. [Link]
-
Gouverneur, V., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7783–7804. [Link]
-
DalChem. (n.d.). Biphenyl Phosphine Ligands. [Link]
-
Jetir.org. (n.d.). Synthesis of Cyclohexyl(phenyl)methyl [1,1'- Biphenyl]-2-ylcarbamate. [Link]
-
Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. (2024). Physical Chemistry Chemical Physics. [Link]
-
Synthesis and Characterization and of transition metal (II) Complexes of 1-(3, 5-bis(tri fluoromethyl) phenyl. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]
-
Nolan, S. P., et al. (2014). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemical Science, 5(4), 1490-1496. [Link]
-
Gunda, P. (2006). Biphenyl-Based Phosphine Ligands. Synlett. [Link]
-
Al-Masoudi, N. A., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 6(3), 229-242. [Link]
-
Mechanism of the synthesis of 1,1′‐biphenyl. (n.d.). ResearchGate. [Link]
-
El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456–18485. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Synthesis of chiral mono(N-heterocyclic carbene) palladium and gold complexes with a 1,1'-biphenyl scaffold and their applications in catalysis. (2015). Beilstein Journal of Organic Chemistry, 11, 1667–1673. [Link]
- Processes for the preparation of biphenyl compounds. (n.d.).
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]
-
da Silva, J. G., et al. (2024). Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. MDPI. [Link]
-
El-Gammal, O. A., et al. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. PLOS ONE, 18(11), e0293158. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 47(1), 2-21. [Link]
-
Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. (2023, March 10). MDPI. [Link]
-
Effect of organic moieties (phenyl, naphthalene, and biphenyl) in Zr-MIL-140 on the hydrogenation activity of Pd nanoparticles. (n.d.). ScienceDirect. [Link]
-
Tu, Y-Q., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC. [Link]
-
(Phenylmethyl)-1,1'-biphenyl. (n.d.). PubChem. [Link]
-
Synthesis and characterization of transition metal complexes of bidentate ligands and their antimicrobial studies. (n.d.). TSI Journals. [Link]
-
The synthesis and characterization of a bidentate complex of 1,1. (2023, November 4). MDPI. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025, November 26). PMC. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Application Notes & Protocols: (Phenylmethyl)-1,1'-biphenyl in Advanced Organic Synthesis
Executive Summary
In the landscape of modern organic synthesis and materials science, the selection of a core scaffold dictates the trajectory of a synthetic campaign[1]. (Phenylmethyl)-1,1'-biphenyl , predominantly utilized in its para-substituted isomeric form (4-benzylbiphenyl ), represents a privileged structural motif[2]. By bridging the structural rigidity of a biphenyl core with the highly reactive benzylic C–H bonds of a phenylmethyl group, this compound serves as a critical intermediate. Its applications range from the late-stage functionalization of active pharmaceutical ingredients (APIs) to the engineering of advanced organic light-emitting diodes (OLEDs) and eutectic thermal sensitizers[3][4][5].
This application note details the mechanistic causality behind selecting 4-benzylbiphenyl as a precursor, summarizes its physicochemical data, and provides self-validating experimental protocols for its utilization in cutting-edge synthetic workflows.
The Strategic Value of the 4-Benzylbiphenyl Scaffold
The utility of 4-benzylbiphenyl is rooted in its dual-natured chemical anatomy, which allows scientists to exploit specific electronic and steric properties:
-
Benzylic Reactivity for Late-Stage Functionalization: The methylene bridge connecting the phenyl and biphenyl rings contains exceptionally reactive C–H bonds. This allows for direct, transition-metal or photoredox-catalyzed functionalization (such as azolation) without disrupting the stability of the adjacent aromatic systems[4].
-
Extended
-Conjugation & Thermal Stability: The biphenyl moiety provides a rigid, extended -electron system. In optoelectronics, this structural rigidity translates to high thermal stability and excellent charge-transport properties, making it an ideal foundational precursor for fluorescent materials and OLED light-emitting layers[3][6]. -
Eutectic Modulation in Materials: In the formulation of thermal recording media, 4-benzylbiphenyl acts as a highly effective thermal sensitizer. It lowers the eutectic melting point of dye/developer systems (e.g., interacting with phenolic polymers), facilitating rapid localized melting and color formation upon contact with a thermal print head[7][8].
Physicochemical Properties
To ensure reproducibility in reaction design, the fundamental properties of 4-benzylbiphenyl are summarized below. Its lipophilicity and specific melting point are critical parameters for both solvent selection in organic synthesis and its phase-transition behavior in thermal materials[9][10].
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | 1-benzyl-4-phenylbenzene | Standardized nomenclature for regulatory filings. |
| CAS Number | 613-42-3 | Essential for raw material sourcing and QA/QC. |
| Molecular Formula | Determines atom economy in cross-coupling. | |
| Molecular Weight | 244.33 g/mol | Utilized for stoichiometric calculations. |
| Melting Point | 85–87 °C | Critical threshold for its use as a thermal sensitizer. |
| Boiling Point | 285–286 °C (at 110 mmHg) | Indicates high thermal stability for OLED vapor deposition. |
| Physical Form | White crystalline solid | Allows for easy purification via recrystallization. |
Key Applications & Mechanistic Insights
A. Pharmaceutical Synthesis: Photoredox C–H Azolation
Historically, synthesizing azole-based antifungal agents (e.g., bifonazole) from benzylbiphenyl required a harsh
Modern methodologies utilize photoredox-catalyzed Hydrogen Atom Transfer (HAT) combined with Radical Polar Crossover (RPC) . In this self-validating system, a photocatalyst generates a benzylic radical at the methylene bridge of 4-benzylbiphenyl, which is subsequently oxidized to a carbocation. This allows direct nucleophilic attack by azoles under mild, room-temperature conditions, drastically improving yield and safety[4].
Fig 1. Photoredox-catalyzed [HAT+RPC] mechanism for direct C-H azolation of 4-benzylbiphenyl.
B. Materials Science: Eutectic Thermal Sensitization
In thermal paper manufacturing, static sensitivity dictates how quickly and sharply an image forms. 4-Benzylbiphenyl is embedded alongside an electron-donating leuco dye and an electron-accepting developer (such as BPA or BPAEP-FN polymers)[8].
Causality: Because 4-benzylbiphenyl melts precisely at 85–87 °C[10], the application of a thermal head causes it to undergo a phase change, creating a localized, highly mobile solvent phase. This eutectic melt drastically accelerates the interaction between the dye and developer, resulting in high-speed, high-density image formation without requiring excessive thermal energy[5][7].
Fig 2. Role of 4-benzylbiphenyl as a eutectic thermal sensitizer in dye/developer systems.
Experimental Protocols
Protocol 1: Direct Photoredox C–H Azolation of 4-Benzylbiphenyl
This protocol outlines the synthesis of bifonazole derivatives directly from 4-benzylbiphenyl, bypassing toxic benzyl chloride intermediates[4].
Materials Required:
-
4-Benzylbiphenyl (1.0 equiv, 0.5 mmol)
-
Imidazole or Triazole derivative (3.0 equiv, 1.5 mmol)
-
Photocatalyst: Acridinium dye (e.g., Mes-Acr-MeClO4) (5 mol%)
-
HAT Catalyst: Quinuclidine (20 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) and Hexafluoroisopropanol (HFIP) (1:1 ratio, 0.1 M)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-benzylbiphenyl, the azole nucleophile, the photocatalyst, and the HAT catalyst.
-
Solvent Addition & Degassing: Inject the DCE/HFIP solvent mixture. Causality Note: HFIP is critical as a hydrogen-bond donor to stabilize the transient carbocation intermediate[4]. Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded as it quenches the excited state of the photocatalyst.
-
Irradiation: Backfill the tube with Argon. Irradiate the stirring mixture using a 450 nm Blue LED array at ambient temperature (approx. 25 °C) for 48 to 72 hours.
-
Workup: Quench the reaction by adding 5 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous , and concentrate under reduced pressure. -
Purification & Validation: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Self-Validation Check: Confirm successful C-N bond formation via
NMR. The benzylic protons of the starting material (~4.0 ppm) will shift downfield to a distinct singlet (~6.5 - 6.8 ppm) representing the new chiral center attached to the azole ring.
-
Protocol 2: Bottom-Up Synthesis of 4-Benzylbiphenyl via Suzuki-Miyaura Coupling
For applications requiring specific isotopic labeling or functionalization on the biphenyl rings, 4-benzylbiphenyl can be synthesized bottom-up[1].
Materials Required:
-
4-Biphenylboronic acid (1.2 equiv, 12 mmol)
-
Benzyl bromide (1.0 equiv, 10 mmol)
-
Catalyst:
(5 mol%) and dppb ligand (5.5 mol%) -
Base:
(2.0 equiv, 20 mmol) -
Solvents: Ethanol / Toluene / Water (2:2:1 ratio)
Step-by-Step Methodology:
-
Catalyst Activation: In a 100 mL round-bottom flask under an inert atmosphere, combine
and the dppb ligand in Toluene. Stir for 15 minutes to allow the active Pd-ligand complex to form[1]. -
Reagent Addition: Add 4-biphenylboronic acid, benzyl bromide, and
. Introduce Ethanol and Water to create a biphasic system. Causality Note: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step of the catalytic cycle. -
Reflux: Heat the mixture to 80 °C under vigorous stirring for 12 hours. Monitor the disappearance of benzyl bromide via TLC (Hexanes).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Separate the organic layer, wash with brine, dry over
, and evaporate the solvent. -
Purification & Validation: Recrystallize the crude product from hot ethanol.
-
Self-Validation Check: The resulting white crystals must exhibit a sharp melting point of 85–87 °C[10]. A depressed or broad melting point indicates incomplete coupling or homocoupling impurities.
-
References
-
ChemBK. "4-Benzylbiphenyl". ChemBK Database. URL: [Link]
-
National Institutes of Health (NIH) / PMC. "Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation". National Library of Medicine. URL:[Link]
-
PubChem. "p-Benzylbiphenyl | C19H16 | CID 69174". PubChem Database. URL: [Link]
-
ACS Publications. "Phenolic Polymer-Based Color Developers for Thermal Papers: Synthesis, Characterization, and Applications". Industrial & Engineering Chemistry Research. URL:[Link]
-
European Patent Office. "THERMOSENSITIVE RECORDING MATERIAL - EP 1400368 B1". EPO. URL: [Link]
- Google Patents. "US5066633A - Sensitizer for heat sensitive paper coatings". Google Patents.
-
ResearchGate. "Superconductivity and phase stability of potassium-doped biphenyl". ResearchGate. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Benzylbiphenyl | 613-42-3 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. US5066633A - Sensitizer for heat sensitive paper coatings - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. p-Benzylbiphenyl | C19H16 | CID 69174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Application Note: Protocol for the Suzuki Coupling of (Phenylmethyl)-1,1'-biphenyl
Introduction & Scope
This application note details the optimized protocol for the synthesis of 4-(Phenylmethyl)-1,1'-biphenyl (also known as 4-benzylbiphenyl or p-benzylbiphenyl). This scaffold is a critical pharmacophore in drug discovery, serving as a hydrophobic linker in protease inhibitors and a core mesogenic unit in liquid crystal engineering.
While various synthetic routes exist (e.g., Friedel-Crafts alkylation), they often suffer from poor regioselectivity (ortho/para mixtures). The Suzuki-Miyaura cross-coupling offers a superior, regiospecific pathway. This guide focuses on the sp²-sp² coupling between 1-bromo-4-(phenylmethyl)benzene and phenylboronic acid , utilizing a biphasic solvent system to maximize yield and purity.
Target Molecule[1][2][3][4][5]
-
IUPAC Name: 4-(Phenylmethyl)-1,1'-biphenyl
-
Molecular Formula: C₁₉H₁₆
-
Molecular Weight: 244.33 g/mol [1]
Strategic Analysis & Mechanism
Retrosynthetic Logic
The synthesis is designed around the formation of the biaryl bond. We utilize the benzyl-substituted aryl bromide as the electrophile due to the commercial availability and stability of the benzyl linkage under basic Suzuki conditions.
Reaction Scheme:
The Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) catalytic cycle.[3][4][5]
-
Oxidative Addition (Rate Limiting): The Pd(0) inserts into the Ar-Br bond.[4] Electron-rich ligands (PPh₃) facilitate this.
-
Transmetallation: The base (carbonate) activates the boronic acid to a boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic and transfers the aryl group to the Palladium center.
-
Reductive Elimination: The two aryl groups couple, releasing the product and regenerating the active Pd(0) species.
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling. Note the critical role of base activation prior to transmetallation.
Experimental Protocol
Reagents & Equipment Table
| Component | Role | Specification | Quantity (10 mmol Scale) |
| 1-Bromo-4-(phenylmethyl)benzene | Electrophile | >97% Purity | 2.47 g (10.0 mmol) |
| Phenylboronic Acid | Nucleophile | >97% Purity | 1.46 g (12.0 mmol) |
| Pd(PPh₃)₄ | Catalyst | Tetrakis(triphenylphosphine)Pd(0) | 0.58 g (5 mol%) |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, Granular | 4.14 g (30.0 mmol) |
| Toluene | Solvent | HPLC Grade, Degassed | 40 mL |
| Ethanol | Co-Solvent | Absolute | 10 mL |
| Water | Solvent | Deionized, Degassed | 10 mL |
Step-by-Step Methodology
Critical Pre-Requisite: Oxygen is the enemy of this reaction. It oxidizes the phosphine ligands to phosphine oxides, deactivating the catalyst, and promotes homocoupling of the boronic acid. All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use.
Phase 1: Reaction Setup
-
Assembly: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Charging Solids: Add the aryl bromide (2.47 g), phenylboronic acid (1.46 g), and K₂CO₃ (4.14 g) to the flask.
-
Inerting: Evacuate the flask under high vacuum and backfill with Nitrogen. Repeat this cycle 3 times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of Nitrogen, quickly add the Pd(PPh₃)₄ (0.58 g). Note: Some protocols add catalyst last; adding it with solids before solvent minimizes solution-phase oxidation.
Phase 2: Reaction Execution
-
Solvent Addition: Via syringe through the septum, add the degassed Toluene (40 mL), Ethanol (10 mL), and Water (10 mL).
-
Activation: Stir vigorously. The biphasic mixture requires rapid stirring to maximize the interfacial surface area.
-
Heating: Heat the reaction mixture to reflux (approx. 85-90°C) using an oil bath.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) every 2 hours. The starting bromide (Rf ~0.6) should disappear, and a fluorescent blue spot (product) will appear (Rf ~0.5). Reaction time is typically 4–6 hours .[6]
Phase 3: Workup & Purification[6]
-
Quench: Cool the mixture to room temperature.
-
Extraction: Pour the mixture into a separatory funnel. Add water (50 mL) and separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Washing: Combine organic layers and wash with Brine (50 mL) to remove residual boronic salts.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude yellow solid.
-
Purification:
-
Method A (Preferred): Recrystallization from hot Ethanol. Dissolve crude solid in minimum boiling EtOH, cool slowly to 4°C.
-
Method B: Flash Column Chromatography (Silica Gel, 100% Hexane
20:1 Hexane/EtOAc).
-
Figure 2: Experimental Workflow for the Synthesis of 4-(Phenylmethyl)-1,1'-biphenyl.
Quality Control & Validation
Upon isolation, the product must be validated. The following data represents the expected analytical signature for 4-(Phenylmethyl)-1,1'-biphenyl.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.55 – 7.60 | Multiplet | 4H | Biphenyl (ortho) | Protons adjacent to the biaryl bond (deshielded). |
| 7.40 – 7.45 | Multiplet | 2H | Phenyl (meta) | Standard aromatic region. |
| 7.30 – 7.35 | Multiplet | 1H | Phenyl (para) | Standard aromatic region. |
| 7.25 – 7.30 | Multiplet | 2H | Benzyl-Ar (meta) | Overlap region. |
| 7.18 – 7.22 | Multiplet | 5H | Benzyl Phenyl | The monosubstituted phenyl ring of the benzyl group. |
| 4.05 | Singlet | 2H | -CH₂- | Diagnostic Peak: The benzylic methylene bridge. |
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 84–86 °C.
-
Rf Value: ~0.45 (Hexane:EtOAc 95:5).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation (O₂) | Ensure rigorous degassing. Switch to fresh Pd(PPh₃)₄ (should be bright yellow, not orange/brown). |
| Homocoupling (Ph-Ph) | Oxidative Coupling | Reduce O₂ exposure. Add boronic acid slowly. Lower catalyst loading.[7] |
| Black Precipitate | Pd Precipitation ("Pd Black") | Catalyst decomposition. Add excess ligand (PPh₃) to stabilize Pd(0) or lower reaction temperature slightly. |
| Emulsion during Workup | Surfactant-like behavior | Add saturated Brine. Filter through Celite before separation to remove Pd black particles. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent trends. Synthesis, 2004(15), 2419-2440.
-
BenchChem. (2025).[6] Application Note: Suzuki Coupling Protocol for the Synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde.[6] BenchChem Protocols.
-
PubChem. (2025).[2][8] 4-Benzylbiphenyl Compound Summary. National Library of Medicine.
-
Santa Cruz Biotechnology. (2025). 4-Benzylbiphenyl Product Data Sheet.
Sources
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Phenylmethyl)-1,1'-biphenyl
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Chromatography
Executive Summary
4-(Phenylmethyl)-1,1'-biphenyl (CAS: 613-42-3), commonly referred to as 4-benzylbiphenyl, is a highly hydrophobic polyaromatic hydrocarbon (C₁₉H₁₆, MW: 244.34 g/mol )[1][2]. In pharmaceutical and materials research, accurate quantification of this compound and its resolution from closely related positional isomers is a critical quality attribute. This application note establishes a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. Moving beyond standard procedural steps, this guide details the physicochemical causality behind stationary phase selection and mobile phase optimization to ensure maximum chromatographic integrity.
Rationale for Method Development (Causality & Expertise)
As analytical scientists, we must tailor our chromatographic parameters to the specific molecular geometry and electronic properties of the target analyte. The presence of three aromatic rings in 4-benzylbiphenyl dictates a highly specific approach to column and solvent selection.
Stationary Phase Selection: C18 vs. Phenyl Chemistries
Standard C18 (octadecylsilane) columns rely exclusively on dispersive, hydrophobic interactions. While a C18 column will retain 4-benzylbiphenyl due to its high log P value, it often struggles to resolve the compound from structurally similar aromatic impurities[3][4].
The Solution: Phenyl-based stationary phases (such as Phenyl-Hexyl or Biphenyl columns) provide an orthogonal retention mechanism. The electron-rich aromatic rings of 4-benzylbiphenyl engage in
Mobile Phase Optimization: The Methanol Advantage
In RP-HPLC, Acetonitrile (ACN) and Methanol (MeOH) are the standard organic modifiers. However, for the analysis of biphenyl derivatives on a phenyl column, Methanol is strictly preferred .
The Causality: Acetonitrile contains a carbon-nitrogen triple bond (a
Detection Strategy
The extended conjugated
Methodological Workflow Visualization
Logical decision tree for HPLC analysis of aromatic biphenyl derivatives.
Experimental Protocols
Reagents and Materials
-
Reference Standard: 4-(Phenylmethyl)-1,1'-biphenyl (
99.0% purity, GC/HPLC verified)[2]. -
Solvents: HPLC-grade Methanol and Ultrapure Water (18.2 M
cm). -
Additive: LC-MS grade Formic Acid (0.1% v/v acts as a silanol-masking agent to prevent peak tailing)[1].
-
Column: Phenyl-Hexyl or Biphenyl stationary phase (150 mm × 4.6 mm, 3 µm particle size)[6].
Sample Preparation Workflow
Causality Check: Due to the extreme hydrophobicity of 4-benzylbiphenyl, purely aqueous diluents will cause immediate sample precipitation. The sample solvent must closely match the high organic composition of the mobile phase.
-
Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 100% Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Working Standard: Dilute the stock solution with the mobile phase (85:15 MeOH:Water) to a final working concentration of 50 µg/mL.
-
Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. (Do not use Nylon filters, as they can bind highly hydrophobic aromatic compounds).
Self-Validating System Suitability Test (SST)
A scientific protocol is only as reliable as its internal controls. Before analyzing unknown samples, the system must validate itself. Inject the 50 µg/mL working standard six times. The run is only authorized to proceed if the system meets the strict criteria outlined in Table 2 . Failure indicates column degradation, pump cavitation, or mobile phase misformulation.
Quantitative Data Summaries
Table 1: Optimized HPLC Method Parameters
| Parameter | Specification / Setting | Scientific Rationale |
| Column | Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) | Maximizes |
| Mobile Phase | Isocratic: 85% Methanol / 15% Water (with 0.1% Formic Acid) | MeOH prevents masking of |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Reduces the viscosity of the MeOH/Water mixture, lowering system backpressure[6]. |
| Injection Volume | 5 µL | Small volume prevents band broadening and column overloading. |
| Detection | UV at 254 nm | Targets the maximum absorbance of the conjugated biphenyl system[1]. |
Table 2: System Suitability Acceptance Criteria (Self-Validating Metrics)
| Metric | Acceptance Criterion | Implication of Failure |
| Retention Time (RT) %RSD | Pump malfunction or inadequate column equilibration. | |
| Peak Area %RSD | Autosampler precision issues or sample precipitation. | |
| Theoretical Plates ( | Column voiding or loss of stationary phase integrity. | |
| Tailing Factor ( | 0.8 – 1.5 | Secondary interactions (e.g., unmasked silanols) or column overloading. |
References
-
Title : 4-Benzylbiphenyl | 613-42-3 - Benchchem Source : benchchem.com URL : 1
-
Title : What is the Difference Between C18 and Phenyl Column Source : differencebetween.com URL : 3
-
Title : Getting the Most from Phenyl Stationary Phases for HPLC | LCGC International Source : chromatographyonline.com URL : 5
-
Title : Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source : agilent.com URL : 4
-
Title : Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC - Benchchem Source : benchchem.com URL : 6
-
Title : 4-Benzylbiphenyl ≥99.0% (by GC) | Avantor Source : avantorsciences.com URL : 2
Sources
Experimental setup for reactions with (Phenylmethyl)-1,1'-biphenyl
Application Note: Experimental Protocols for the Functionalization and Catalytic Oxidation of 4-Benzylbiphenyl
Executive Summary & Scope
This technical guide details the experimental setup for the chemical manipulation of 4-Benzylbiphenyl (CAS: 613-42-3), also known as 4-(phenylmethyl)-1,1'-biphenyl. This molecule serves as a critical scaffold in the synthesis of photoinitiators (e.g., 4-benzoylbiphenyl), liquid crystals, and antifungal pharmacophores.[1]
Unlike standard biphenyls, 4-benzylbiphenyl possesses dual reactivity:
-
The Methylene Bridge (
): Susceptible to oxidative transformation into a carbonyl group. -
The Aromatic Core: Open to electrophilic aromatic substitution (EAS), specifically at the 4'-position due to steric direction.
This guide provides two validated protocols: Selective Oxidation (yielding 4-benzoylbiphenyl) and Friedel-Crafts Acylation (yielding 4-acyl-4'-benzylbiphenyls).
Molecule Profile & Physicochemical Data
Before initiating reactions, verify the quality of the starting material. 4-Benzylbiphenyl is hydrophobic; water contamination in solvents will critically stall Friedel-Crafts reactions.
| Property | Value / Characteristic | Experimental Relevance |
| IUPAC Name | 1-benzyl-4-phenylbenzene | -- |
| CAS No. | 613-42-3 | Verification key |
| Molecular Weight | 244.33 g/mol | Stoichiometry calculations |
| Melting Point | 85–87 °C | Solid handling; melt processing possible |
| Solubility | Soluble: Toluene, DCM, CHCl3Insoluble: Water | Requires organic media; biphasic setup for oxidation |
| Reactivity | Activated Methylene; Aromatic Ring | Oxidation prone; Moisture sensitive (in EAS) |
Protocol A: Selective Oxidation to 4-Benzoylbiphenyl
Objective: Conversion of the methylene bridge to a carbonyl group. Target Product: 4-Benzoylbiphenyl (Photoinitiator PBZ).[2] Mechanism: Radical chain oxidation or metal-catalyzed oxygen transfer.
Experimental Logic (The "Why")
While industrial setups use catalytic Co/Mn systems with air, laboratory-scale synthesis often fails due to poor oxygen mass transfer. This protocol uses Chromium(VI) Oxide (
Materials
-
4-Benzylbiphenyl (10 mmol, 2.44 g)
-
Chromium(VI) oxide (
) (Caution: Strong Oxidant) -
Glacial Acetic Acid (Solvent)
-
Water (Quench)
Step-by-Step Procedure
-
Solvation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve 2.44 g of 4-benzylbiphenyl in 30 mL of glacial acetic acid.
-
Note: Heating to 40°C may be required to fully solubilize the solid.
-
-
Reagent Addition: Slowly add
(3.0 g, ~3 eq) in small portions over 20 minutes. -
Reflux: Heat the mixture to reflux (approx. 118°C) for 3–4 hours. The solution will shift from orange to dark green (formation of
species). -
Monitoring: Check via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1). The product (ketone) is more polar than the starting material.
-
Quench & Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into 200 mL of ice-cold water. The product will precipitate as an off-white solid.
-
Filter the solid using a Buchner funnel.
-
-
Purification: Recrystallize from Ethanol or Methanol to yield white needles (mp 99–101°C).
Protocol B: Regioselective Friedel-Crafts Acylation
Objective: Introduction of an acetyl group to the biphenyl core. Target Product: 1-(4'-benzyl[1,1'-biphenyl]-4-yl)ethan-1-one. Regioselectivity: The benzyl group is an activator, but the ortho positions (2,3) are sterically hindered.[4] The 4'-position (on the distal ring) is the most accessible nucleophilic site for bulky electrophiles.
Experimental Logic
-
Solvent Choice: Dichloromethane (DCM) is used for solubility and moderate polarity.
-
Catalyst: Anhydrous Aluminum Chloride (
) is required in stoichiometric excess (>1.1 eq) because the product ketone complexes with the Lewis acid, deactivating the catalyst.
Materials
-
4-Benzylbiphenyl (5 mmol, 1.22 g)
-
Acetyl Chloride (5.5 mmol, 0.43 g)
-
Anhydrous
(6 mmol, 0.80 g) -
Anhydrous DCM (20 mL)
-
Apparatus: Flame-dried glassware,
atmosphere, Calcium Chloride guard tube.
Step-by-Step Procedure
-
Catalyst Suspension: In a 50 mL 3-neck RBF under nitrogen flow, suspend
(0.80 g) in 10 mL of dry DCM. Cool to 0°C using an ice bath.[3] -
Electrophile Formation: Add Acetyl Chloride dropwise. Stir for 10 minutes to generate the acylium ion complex (
). -
Substrate Addition: Dissolve 4-benzylbiphenyl in 10 mL DCM. Add this solution dropwise to the catalyst mixture over 20 minutes.
-
Why: Adding substrate to the catalyst (normal addition) prevents high local concentrations of substrate, reducing polymerization or polysubstitution side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours.
-
Visual Cue: Evolution of HCl gas (bubbling) indicates reaction progress.
-
-
Quench (Exothermic):
-
Cool back to 0°C.
-
Slowly pour the mixture into a beaker containing 50 g of crushed ice and 5 mL conc. HCl.
-
Safety: This hydrolyzes the aluminum complex. Expect vigorous fizzing.
-
-
Workup:
-
Separate the organic (DCM) layer.
-
Extract aqueous layer with DCM (2 x 15 mL).
-
Wash combined organics with Sat.
(to remove acid) and Brine. -
Dry over
and concentrate in vacuo.
-
Visualization of Experimental Workflows
Diagram 1: Reaction Pathway Logic
This diagram illustrates the divergence in synthetic utility based on the chosen reagent class.
Caption: Divergent synthetic pathways for 4-benzylbiphenyl functionalization.
Diagram 2: Friedel-Crafts Workup Protocol
A visual guide to the critical quenching steps to ensure safety and yield.
Caption: Critical safety workflow for quenching Lewis Acid catalyzed reactions.
References
-
National Institutes of Health (NIH). (2012). Friedel-Crafts acetylation of biphenyl derivatives: Reactivity and Selectivity Studies. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2023). Scalable synthesis and reactions of biphenyl derivatives: Friedel–Crafts acylation protocols. Retrieved from [Link]
Sources
Application Note: (Phenylmethyl)-1,1'-biphenyl Scaffolds in Medicinal Chemistry
Executive Summary & Chemical Profile[1][2]
(Phenylmethyl)-1,1'-biphenyl, commonly referred to as benzylbiphenyl , represents a high-value hydrophobic scaffold in modern drug discovery. Unlike simple biphenyls, the addition of a methylene bridge (benzyl group) introduces a degree of flexibility (rotational freedom) that allows the distal phenyl ring to adopt non-planar conformations. This structural feature is critical for "induced fit" binding modes within deep hydrophobic pockets of enzymes (e.g., kinases, dehydrogenases) and for disrupting flat, hydrophobic protein-protein interaction (PPI) interfaces.
This guide details the application of benzylbiphenyl derivatives in optimizing lipophilic ligand efficiency (LLE), specifically targeting Hsp70-Bim interactions in oncology and antimycobacterial pathways.
Physicochemical Profile[3][4][5][6][7][8][9][10][11]
-
IUPAC Name: (Phenylmethyl)-1,1'-biphenyl
-
Common Name: Benzylbiphenyl (isomers: 2-, 3-, 4-benzylbiphenyl)
-
Key Property: High Lipophilicity (cLogP ~ 5.5)
-
Medicinal Role: Hydrophobic pharmacophore, Bioisostere for tricyclic aromatics, PPI disruptor.
Strategic Application: The Hydrophobic Anchor
In medicinal chemistry, the benzylbiphenyl moiety is rarely the sole active agent. Instead, it functions as a "privileged structure"—a robust scaffold capable of orienting functional groups into specific regions of a target protein.
Mechanism of Action: The "Anchor and Latch" Model
The biphenyl core acts as a rigid "anchor" via
Critical Design Considerations (SAR)
-
Lipophilicity Management: The high LogP of the parent scaffold leads to poor aqueous solubility. Successful derivatives must incorporate polar solubilizing groups (e.g., amines, carboxylic acids, or heterocycles like morpholine) at the 4' or 3' positions to balance ADME properties.
-
Metabolic Hotspots: The benzylic carbon is susceptible to oxidation (CYP450-mediated hydroxylation). Substitution at this position (e.g., gem-dimethyl) or the adjacent rings (fluorination) is often required to improve metabolic stability (
).
Case Study Analysis
Case A: Hsp70-Bim PPI Inhibition (Oncology)
Recent research (e.g., J. Med.[1] Chem. 2024) successfully utilized a biphenyl scaffold to inhibit the interaction between Heat Shock Protein 70 (Hsp70) and Bim, a pro-apoptotic protein.[1] The benzylbiphenyl derivative (Compound JL-15) demonstrated superior binding affinity compared to previous leads.
Key Insight: The scaffold hopping strategy replaced a planar aromatic core with the twisted biphenyl system, allowing the molecule to better accommodate the "hot spot" residue Lys319 at the PPI interface.
Case B: Antimycobacterial Agents
The waxy cell wall of Mycobacterium tuberculosis (Mtb) requires lipophilic drugs for penetration. Benzylbiphenyl derivatives (specifically N-(4-(benzyloxy)benzyl)-4-aminoquinolines) have shown MIC values comparable to Isoniazid.[2] The scaffold facilitates transit through the mycolic acid layer while the nitrogen-containing heterocycle binds the target enzyme.
Comparative Data: Cytotoxicity & Efficacy
The following table summarizes the structure-activity relationship (SAR) trends observed in benzylbiphenyl derivatives across different therapeutic areas.
| Compound Class | Target | R-Substituent (4'-position) | IC50 / MIC (µM) | Selectivity Index (SI) | Notes |
| JL-15 Analog | Hsp70-Bim (CML) | -OCH3 | 0.123 (Kd) | > 10 | Improved solubility vs. parent |
| BB-Quinolone | M. tuberculosis | -Benzyloxy | 2.3 | > 50 | High cell wall penetration |
| Unsym-Biphenyl | DU145 (Prostate) | -Trimethoxy | 0.04 | 3.0 | Potent but high cytotoxicity |
| Biphenyl-Amide | 17β-HSD2 | -CONH-Alkyl | 0.160 | 168 | Optimized for osteoporosis |
Visualizing the Workflow
The following diagram illustrates the "Scaffold Hopping" logic used to evolve a hit compound into a lead candidate using the benzylbiphenyl framework.
Figure 1: Workflow for transitioning from a planar hit to a twisted benzylbiphenyl lead to improve binding kinetics.
Experimental Protocols
Protocol A: Synthesis of Functionalized 4-Benzylbiphenyl
Objective: Synthesize a 4'-substituted-4-benzylbiphenyl intermediate via Suzuki-Miyaura cross-coupling. This method is preferred over Friedel-Crafts due to higher regioselectivity.
Reagents:
-
Aryl Halide: 1-bromo-4-(phenylmethyl)benzene (4-benzylbromobenzene)
-
Boronic Acid: 4-methoxyphenylboronic acid (or functionalized equivalent)
-
Catalyst: Pd(dppf)Cl2 · CH2Cl2 (5 mol%)
-
Base: K2CO3 (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve 1.0 eq of 4-benzylbromobenzene and 1.2 eq of the boronic acid in degassed 1,4-dioxane (0.1 M concentration).
-
Activation: Add the Pd catalyst (5 mol%) under a stream of nitrogen.
-
Basification: Add 3.0 eq of degassed 2.0 M K2CO3 solution.
-
Reaction: Seal the flask and heat to 90°C for 12 hours with vigorous stirring. Note: Monitoring by TLC (Hexane/EtOAc) is crucial to detect homocoupling byproducts.
-
Workup: Cool to RT. Dilute with ethyl acetate, wash with water (2x) and brine (1x). Dry over Na2SO4.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
Self-Validation Check:
-
1H NMR (CDCl3): Look for the diagnostic singlet of the benzylic methylene (~4.0 ppm) and the preservation of the biphenyl aromatic region (7.2–7.6 ppm).
-
Mass Spec: Confirm M+H peak. Absence of Br isotopic pattern confirms coupling.
Protocol B: Hsp70-Bim PPI Inhibition Assay (Fluorescence Polarization)
Objective: Quantify the ability of the synthesized benzylbiphenyl to disrupt the Hsp70-Bim complex.
Materials:
-
Recombinant Hsp70 protein (GST-tagged).
-
FAM-labeled Bim BH3 peptide (Tracer).
-
Assay Buffer: 20 mM Tris (pH 7.4), 150 mM NaCl, 0.05% Tween-20.
Workflow:
-
Plate Setup: Use black 384-well low-binding plates.
-
Compound Addition: Dispense 1 µL of test compound (DMSO stock) at varying concentrations (0.1 nM to 10 µM).
-
Protein Addition: Add 10 µL of Hsp70 protein (final conc. 200 nM). Incubate for 15 min at RT.
-
Tracer Addition: Add 10 µL of FAM-Bim peptide (final conc. 20 nM).
-
Incubation: Incubate for 30 minutes at RT in the dark.
-
Readout: Measure Fluorescence Polarization (FP) at Ex 485 nm / Em 535 nm.
-
Analysis: Plot mP values against log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
References
-
National Institutes of Health (NIH). (2024). Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia. J. Med. Chem. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators. RSC Med. Chem. Retrieved from [Link]
-
Elsevier. (2016). Addressing cytotoxicity of 1,4-biphenyl amide derivatives: Discovery of new potent and selective 17β-HSD2 inhibitors. Bioorg. Med. Chem. Lett. Retrieved from [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of (Phenylmethyl)-1,1'-biphenyl for Pilot Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (Phenylmethyl)-1,1'-biphenyl, a key intermediate in various industrial applications, including pharmaceuticals and materials science. The transition from laboratory-scale synthesis to pilot plant production presents unique challenges in terms of reaction control, safety, and product purity. These application notes offer a detailed examination of a robust and scalable synthetic route, focusing on the Grignard reaction as a primary method. We will explore critical process parameters, safety protocols for handling hazardous reagents at scale, and effective purification strategies to ensure the final product meets stringent quality standards for pilot studies. This guide is intended for researchers, chemists, and chemical engineers involved in process development and scale-up operations.
Introduction
(Phenylmethyl)-1,1'-biphenyl, also known as benzylbiphenyl, is a valuable scaffold in organic synthesis. Its derivatives are found in a range of biologically active molecules and advanced materials.[1] The successful transition of its synthesis from the benchtop to a pilot plant is a critical step in the drug development and chemical manufacturing pipeline. This process, however, is not a simple linear increase in reagent quantities. It requires a thorough understanding of reaction kinetics, thermodynamics, and potential hazards associated with large-scale operations.
This guide will focus on a well-established and scalable method: the Grignard reaction. This choice is predicated on its high efficiency and the ready availability of starting materials. We will address the inherent challenges of this method, particularly its exothermic nature and the water-sensitive characteristics of the Grignard reagent, providing actionable protocols to mitigate these risks in a pilot plant setting.[2][3]
Strategic Approach to Synthesis: The Grignard Route
While several methods exist for the synthesis of biphenyl derivatives, including the Suzuki-Miyaura coupling, the Grignard reaction offers a cost-effective and high-yielding alternative for the specific synthesis of (Phenylmethyl)-1,1'-biphenyl.[4][5] The Suzuki-Miyaura coupling, although powerful, often requires expensive palladium catalysts and ligands, which can be a significant cost driver at the pilot scale.[6][7]
The chosen synthetic strategy involves two main stages:
-
Formation of the Grignard Reagent: Reaction of a suitable phenyl halide with magnesium metal.
-
Coupling Reaction: Reaction of the Grignard reagent with a benzyl halide.
This approach is illustrated in the workflow diagram below.
Caption: Synthetic workflow for (Phenylmethyl)-1,1'-biphenyl via the Grignard reaction.
Pilot-Scale Synthesis Protocol
This section provides a detailed, step-by-step protocol for the synthesis of (Phenylmethyl)-1,1'-biphenyl on a pilot scale. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[8][9]
Materials and Equipment
| Material/Equipment | Specifications | Vendor (Example) |
| Phenyl Bromide | 99% purity | Sigma-Aldrich |
| Magnesium Turnings | High purity, activated | Acros Organics |
| Benzyl Chloride | 99% purity, stabilized | Alfa Aesar |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | J.T.Baker |
| Hydrochloric Acid | 37% aqueous solution | VWR |
| Sodium Bicarbonate | Saturated aqueous solution | Fisher Scientific |
| Brine | Saturated aqueous sodium chloride | In-house preparation |
| Anhydrous Sodium Sulfate | Granular | EMD Millipore |
| Glass-Lined Reactor | 100 L, with overhead stirrer, reflux condenser, and temperature probe | Pfaudler |
| Addition Funnel | 20 L, pressure-equalizing | Kimble Chase |
| Inert Gas System | Nitrogen or Argon | Airgas |
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Reactor Preparation: Ensure the 100 L reactor is scrupulously clean and dry. The system should be assembled and flame-dried under a stream of inert gas to remove any adsorbed moisture.[10]
-
Magnesium Charging: Charge the reactor with magnesium turnings (2.0 kg, 82.3 mol).
-
Solvent Addition: Add anhydrous THF (30 L) to the reactor.
-
Initiation: Add a small crystal of iodine to activate the magnesium surface. A small portion of the phenyl bromide solution (see step 5) can also be added to initiate the reaction. The initiation is marked by a gentle reflux and a change in the color of the solution.[11]
-
Phenyl Bromide Addition: Prepare a solution of phenyl bromide (12.0 kg, 76.4 mol) in anhydrous THF (20 L). Add this solution dropwise to the reactor via the addition funnel over a period of 4-6 hours, maintaining a gentle reflux. The exothermic nature of this reaction requires careful control of the addition rate to prevent a runaway reaction.[2] An ice-water bath should be readily available for cooling if necessary.[10]
-
Completion: After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
Part B: Coupling Reaction
-
Cooling: Cool the freshly prepared Grignard reagent to 0-5 °C using an ice-water bath.
-
Benzyl Chloride Addition: Prepare a solution of benzyl chloride (9.6 kg, 75.8 mol) in anhydrous THF (10 L). Add this solution dropwise to the cold Grignard reagent over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13]
-
Quenching: Carefully and slowly quench the reaction by adding the mixture to a separate vessel containing a mixture of crushed ice (50 kg) and concentrated hydrochloric acid (5 L). This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the quenched mixture to a liquid-liquid extractor. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (2 x 20 L).
-
Washing: Combine the organic layers and wash successively with water (20 L), saturated sodium bicarbonate solution (20 L), and brine (20 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (Phenylmethyl)-1,1'-biphenyl.
Safety Considerations for Scale-Up
Scaling up the Grignard reaction necessitates a stringent focus on safety due to the handling of flammable solvents and pyrophoric reagents.[14][15]
-
Inert Atmosphere: All stages of the Grignard reagent formation and reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent contact with atmospheric moisture and oxygen.[11]
-
Exothermicity Management: The formation of the Grignard reagent is highly exothermic.[2] A robust cooling system and careful control of the reagent addition rate are crucial to prevent a runaway reaction. A quench bath and an emergency plan should be in place.[11]
-
Solvent Choice: Anhydrous THF is preferred over diethyl ether for large-scale reactions due to its higher boiling point and flash point, which reduces the risk of fire.[2]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coats, and gloves, is mandatory. For large-scale operations, flame-retardant lab coats and face shields are highly recommended.[2][8]
-
Emergency Preparedness: All personnel involved must be trained in emergency procedures, including the use of fire extinguishers (Class D for magnesium fires) and spill containment kits.[11] Working alone during these procedures is strictly prohibited.[14][15]
The following diagram outlines the key safety checkpoints in the process.
Sources
- 1. jetir.org [jetir.org]
- 2. acs.org [acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. lobachemie.com [lobachemie.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. akjournals.com [akjournals.com]
- 14. dchas.org [dchas.org]
- 15. artscimedia.case.edu [artscimedia.case.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of (Phenylmethyl)-1,1'-biphenyl Synthesis
Ticket Category: Organic Synthesis / Process Optimization Target Molecule: (Phenylmethyl)-1,1'-biphenyl (Commonly: Benzylbiphenyl) CAS Registry Number: 613-42-3 (4-isomer), 606-97-3 (2-isomer) Support Tier: Level 3 (Senior Application Scientist)
Introduction: Defining the Yield Challenge
The synthesis of (Phenylmethyl)-1,1'-biphenyl generally follows two distinct pathways depending on the required scale and isomeric purity:
-
Friedel-Crafts Benzylation: The industrial workhorse. High throughput but suffers from polyalkylation (yield loss to di-benzyl byproducts) and poor regioselectivity.
-
Suzuki-Miyaura Coupling: The precision route. High isomeric purity but suffers from catalyst deactivation and protodeboronation (yield loss to hydrolysis).
This guide addresses yield optimization for both methodologies.
Module 1: The Friedel-Crafts Route (Bulk Synthesis)
Primary Issue: "I am getting a mixture of mono-, di-, and tri-benzyl products." Root Cause: The product (benzylbiphenyl) is more electron-rich than the starting material (biphenyl), making it more reactive toward further alkylation.
Protocol Optimization: Switching to Shape-Selective Zeolites
Traditional Lewis acids (
Optimized Workflow
-
Catalyst: Zeolite H-Beta (
ratio ~25). -
Reagents: Biphenyl (Excess), Benzyl Chloride.
-
Solvent: Solvent-free (melt) or Nitrobenzene (if kinetics require suppression).
Step-by-Step Protocol:
-
Activation: Calcine Zeolite H-Beta at 500°C for 4 hours to remove adsorbed water (Critical for activity).
-
Loading: Charge reactor with Biphenyl (50 mmol) and Zeolite H-Beta (0.5 g).
-
Temperature: Heat to 80°C .
-
Addition: Add Benzyl Chloride (10 mmol) dropwise over 60 minutes.
-
Note: The 5:1 Biphenyl:Benzyl Chloride ratio is the primary yield driver. It statistically forces the electrophile to encounter unreacted biphenyl rather than the product.
-
-
Reaction: Stir for 4 hours.
-
Workup: Filter catalyst (reusable). Distill excess biphenyl for recycling.
Troubleshooting Guide: Friedel-Crafts
| Symptom | Probable Cause | Corrective Action |
| High Polyalkylation (>15%) | Low Substrate:Electrophile ratio. | Increase Biphenyl:Benzyl Chloride ratio to 5:1 or 10:1 . |
| Low Conversion (<50%) | Catalyst poisoning by water. | Calcine Zeolite at 500°C; Ensure Benzyl Chloride is dry. |
| Isomer Mixture (Ortho/Para) | Non-selective catalyst ( | Switch to H-Beta Zeolite to favor the linear 4-benzylbiphenyl via pore constraints [1]. |
| Rapid Catalyst Deactivation | Coke formation in pores. | Regenerate catalyst by calcination in air at 550°C. |
Logic Diagram: Friedel-Crafts Optimization
Caption: Decision tree for troubleshooting yield loss in Friedel-Crafts benzylation of biphenyl.
Module 2: The Suzuki-Miyaura Route (Precision Synthesis)
Primary Issue: "My reaction stalls at 60% conversion, or I see homocoupling." Root Cause: Oxidation of the Palladium catalyst or hydrolytic deboronation of the boronic acid.
Protocol Optimization: The "High-Turnover" System
For (Phenylmethyl)-1,1'-biphenyl, the coupling of 4-Bromodiphenylmethane with Phenylboronic acid (or conversely 4-Bromobiphenyl with Benzylboronic acid) requires specific ligand control to prevent
Optimized Workflow
-
Catalyst:
(1 mol%) + S-Phos (2 mol%).-
Why S-Phos? This bulky, electron-rich ligand facilitates oxidative addition of deactivated aryl chlorides/bromides and prevents catalyst precipitation [2].
-
-
Base:
(3.0 equiv) in Toluene/Water (20:1).-
Why Phosphate? Carbonate bases often release
, causing foaming and inconsistent pH. Phosphate buffers the reaction better for benzyl substrates.
-
Step-by-Step Protocol:
-
Degassing (Critical): Sparge Toluene and Water with Argon for 30 minutes. Oxygen is the #1 yield killer.
-
Charge: Add 4-Bromobiphenyl (1.0 equiv), Benzylboronic acid pinacol ester (1.2 equiv),
, S-Phos, and . -
Temperature: Heat to 100°C (reflux).
-
Monitoring: Check TLC/HPLC at 2 hours. If stalled, add 0.5 equiv of boronic acid (sacrificial portion).
Troubleshooting Guide: Suzuki Coupling
| Symptom | Probable Cause | Corrective Action |
| Protodeboronation (Benzene formation) | Reaction pH too high or Temp too high. | Switch from |
| Homocoupling (Biphenyl-Biphenyl) | Oxygen presence.[1] | Rigorous freeze-pump-thaw degassing. |
| Palladium Black Precipitate | Ligand dissociation. | Use excess Ligand (Ligand:Pd 2:1). Switch to S-Phos or X-Phos . |
| Unreacted Aryl Halide | Catalyst death. | Add catalyst in two portions (0 min and 60 min). |
Logic Diagram: Suzuki Coupling Workflow
Caption: Critical path for maximizing yield in Suzuki coupling of benzylbiphenyls.
Module 3: Comparative Yield Data
The following data illustrates the impact of catalyst selection on the yield of the 4-benzylbiphenyl isomer (the most common target).
| Catalyst System | Conversion (%) | Selectivity (Mono vs Poly) | Selectivity (4-isomer) | Net Yield (4-isomer) |
| 98% | 60% | 45% | ~26% | |
| Zeolite H-Beta (Optimized) | 85% | 92% | 80% | ~63% |
| Suzuki ( | 95% | >99% | >99% | ~94% |
Note: While Suzuki offers higher yield, the cost of goods (COGS) is significantly higher due to Palladium and Boronic acids. Zeolite H-Beta is the preferred route for kilogram-scale synthesis where >90% purity is not immediately required.
References
-
Chidambaram, M., et al. (2002). "Selective benzoylation of biphenyl to 4-phenylbenzophenone over zeolite H-beta." Applied Catalysis A: General.
-
BenchChem Application Note. (2025). "Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives." BenchChem Technical Library. 2
-
Yi, H., et al. (2011). "Benzylation of Arenes With Benzyl Chloride Over H-Beta Zeolite: Effects From Acidity and Shape-Selectivity." Catalysis Letters. 3
-
Kobayashi, K., et al. (2017). "Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling." ACS Omega. 1[4]
Sources
Purification challenges of crude (Phenylmethyl)-1,1'-biphenyl
Technical Support Center: Purification of (Phenylmethyl)-1,1'-biphenyl Internal ID: TS-GUIDE-882 | Status: Active | Updated: March 2026
Welcome to the Separation Science Helpdesk. You are accessing the specialized guide for (Phenylmethyl)-1,1'-biphenyl (commonly known as Benzylbiphenyl). This compound, typically synthesized via Friedel-Crafts alkylation of biphenyl, presents a unique set of purification challenges due to isomeric mixtures, catalyst complexation, and the physical properties of the biphenyl core.
This guide moves beyond standard textbook answers to address the specific "pain points" reported by process chemists and researchers.
Part 1: The Isomer Separation Dilemma
User Query: "I am attempting to purify 4-(phenylmethyl)-1,1'-biphenyl by vacuum distillation, but I cannot separate it from the 2-isomer. The boiling points seem identical. What is the alternative?"
Technical Analysis: You are encountering a thermodynamic limitation. The boiling point differential between 2-benzylbiphenyl (ortho) and 4-benzylbiphenyl (para) is negligible (<5°C at reduced pressure) because the molecular weights are identical and the dipole moments in the liquid phase are similar. Distillation will only effectively remove unreacted biphenyl (lower BP) and poly-benzylated tars (higher BP).
The Solution: Exploiting Symmetry (Melt Crystallization) The 4-isomer possesses significantly higher symmetry than the 2-isomer, leading to a more stable crystal lattice and a higher melting point. You must switch from a volatility-based separation (distillation) to a solubility/lattice-energy based separation (crystallization).
Protocol: Fractional Recrystallization
-
Target: Isolation of 4-(phenylmethyl)-1,1'-biphenyl.
-
Solvent System: Ethanol (Primary) or Ethanol/Toluene (9:1 for higher solubility).
-
Distill First: Perform a rough vacuum distillation to remove unreacted biphenyl and heavy residues. Collect the "mixed isomer" fraction.
-
Dissolution: Dissolve the mixed isomer fraction in boiling Ethanol (approx. 5 mL per gram of crude). If the oil does not dissolve completely, add small amounts of Toluene dropwise until clear.
-
Slow Cooling: Allow the solution to cool slowly to room temperature with varying agitation.
-
Note: Rapid cooling will trap the oily 2-isomer within the crystal lattice.
-
-
Seeding: If oiling out occurs (formation of a second liquid phase before crystals), seed the mixture with a pure crystal of the 4-isomer or scratch the glass surface.
-
Filtration: Vacuum filter the white needles (4-isomer). The filtrate (mother liquor) will contain the majority of the 2-isomer and remaining impurities.
Part 2: Catalyst Residues & Color Bodies
User Query: "My crude product is a dark orange/brown oil and forms a stubborn emulsion during the aqueous workup. How do I fix this?"
Technical Analysis:
The color and emulsion are likely caused by residual Aluminum Chloride (
The Solution: The "Acid-First" Quench & Adsorption
Do not quench directly with water or basic solutions. You must keep aluminum in its ionic form (
Protocol: De-Emulsification & Decolorization
-
Acid Quench: Pour the reaction mixture slowly into ice-cold 1M HCl . The acid keeps aluminum soluble (
) preventing the gelatinous hydroxide precipitate.[1] -
Phase Separation: Extract with Dichloromethane (DCM) or Toluene. The aqueous layer should be clear/slightly yellow, not cloudy.
-
Brine Wash: Wash the organic layer once with saturated NaCl to break micro-emulsions.
-
Adsorbent Polish (The "Orange" Fix):
-
Dry the organic layer over
. -
Add Activated Charcoal (5% w/w) and Silica Gel (5% w/w) to the solution. Stir for 30 minutes at room temperature.
-
Filter through a Celite pad.[1] The filtrate should be pale yellow or colorless.
-
Part 3: Stubborn Biphenyl Contamination
User Query: "NMR shows 5-10% unreacted biphenyl in my final product. It clogs my vacuum lines during drying. How do I remove it?"
Technical Analysis: Biphenyl sublimes easily. In a high-vacuum line, it will bypass the trap and crystallize in the tubing. It is also lipophilic, making it hard to wash away with non-polar solvents.
The Solution: Azeotropic Removal or Steam Distillation Since biphenyl has a high vapor pressure relative to the product, it can be "carried" away.
Protocol: Steam Distillation (for <10g scale)
-
Suspend the crude oil in water.
-
Pass steam through the mixture. Biphenyl will co-distill with the water (azeotrope).
-
The benzylbiphenyl product (much higher BP, lower vapor pressure) will remain in the flask.
Protocol: Solvent Wash (for >10g scale)
-
Chill the recrystallized product (from Part 1) to 0°C.
-
Wash the filter cake with cold n-Hexane .
Summary of Physicochemical Properties
| Property | 4-Benzylbiphenyl (Para) | 2-Benzylbiphenyl (Ortho) | Biphenyl (Impurity) |
| State (RT) | White Solid (Crystals) | Viscous Liquid / Low melt solid | White Solid (Flakes) |
| Melting Point | 85 - 87 °C | ~54 - 56 °C (often supercools) | 69 - 71 °C |
| Boiling Point | 285 - 286 °C | ~280 - 283 °C | 255 °C |
| Solubility (EtOH) | Moderate (Hot), Low (Cold) | High | Moderate |
| Key Separation | Crystallization | Remains in Mother Liquor | Sublimation / Steam Dist. |
Visualizing the Purification Workflow
The following diagram illustrates the decision logic for purifying crude reaction mixtures.
Figure 1: Integrated workflow for the separation of benzylbiphenyl isomers and removal of catalyst residues.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers.
-
National Institute of Standards and Technology (NIST). (2024). 1,1'-Biphenyl, 4-(phenylmethyl)- Properties. NIST Chemistry WebBook. [Link]
Sources
Side-products in the synthesis of (Phenylmethyl)-1,1'-biphenyl
Technical Support Center: Synthesis of (Phenylmethyl)-1,1'-biphenyl
Current Status: Operational Ticket ID: #SYN-BZBP-001 Subject: Troubleshooting Side-Products & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
The synthesis of (Phenylmethyl)-1,1'-biphenyl (commonly Benzylbiphenyl ) typically proceeds via the Friedel-Crafts alkylation of biphenyl with benzyl chloride (or benzyl alcohol). While the reaction is robust, it is kinetically complex due to the activating nature of the alkyl group and the directing effects of the phenyl ring.
This guide addresses the three critical failure modes in this synthesis:
-
Regio-isomer Contamination: Unwanted formation of 2-benzylbiphenyl (ortho) vs. the desired 4-benzylbiphenyl (para).
-
Poly-alkylation: Formation of high-molecular-weight dibenzylbiphenyls.
-
Homocoupling: Self-reaction of the benzylating agent.
Module 1: Regio-Isomer Control (The Ortho/Para Ratio)
User Issue: "My GC trace shows a 40:60 split between two isomers. I need >95% selectivity for the para-isomer (4-benzylbiphenyl)."
Technical Diagnosis: The phenyl group in biphenyl is an ortho-/para- director.[1] However, the ortho position (2-position) is sterically hindered by the rotation of the second phenyl ring.
-
Kinetic Control: Non-selective Lewis acids (e.g.,
, ) often yield significant amounts of ortho-isomer (2-benzylbiphenyl) because the electron density is high there, despite the steric clash. -
Thermodynamic/Shape Selective Control: The para-isomer (4-benzylbiphenyl) is thermodynamically more stable and linear.
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
| Catalyst Selection | Switch to Zeolite H-Beta | Shape Selectivity: The pore structure of H-Beta zeolite restricts the transition state, physically preventing the formation of the bulky ortho-isomer. |
| Temperature | Increase to >150°C (if using Zeolites) | Higher temperatures favor the thermodynamic product (para) and allow reversible transalkylation of ortho to para. |
| Solvent | Use Nitrobenzene or neat | Polar solvents can complex with the acylating agent, increasing bulk and favoring para attack. |
Visualizing the Pathway:
Figure 1: Kinetic competition between ortho- and para-benzylation pathways.
Module 2: Poly-Alkylation (The "Over-Reaction")
User Issue: "I am seeing heavy impurities eluting late in the chromatogram (MW ~410). Yield of mono-substituted product is dropping."
Technical Diagnosis: Friedel-Crafts alkylation is autocatalytic in terms of reactivity. The product (Benzylbiphenyl) is more electron-rich than the starting material (Biphenyl) because the added benzyl group is an activator. Therefore, the catalyst prefers to react with the product, leading to Dibenzylbiphenyls .
Troubleshooting Protocol:
-
Stoichiometry Adjustment (The "Dilution Principle"):
-
Standard: 1:1 ratio of Biphenyl : Benzyl Chloride.
-
Correction: Use 3:1 to 5:1 excess of Biphenyl .
-
Why? By flooding the system with starting material, you statistically force the electrophile (Benzyl carbocation) to encounter unreacted Biphenyl rather than the more reactive Benzylbiphenyl.
-
-
Reaction Monitoring:
-
Stop the reaction at 60-70% conversion of benzyl chloride. Pushing to 100% conversion exponentially increases poly-alkylation.
-
Data: Molar Ratio vs. Selectivity
| Biphenyl : Benzyl Cl Ratio | Mono-Product Yield (%) | Poly-Alkylated Impurity (%) |
| 1 : 1 | 55% | 35% |
| 3 : 1 | 78% | 12% |
| 6 : 1 | 92% | < 3% |
Module 3: Homocoupling & Reactant Impurities
User Issue: "I have a peak at retention time X identified as 1,2-diphenylethane (Dibenzyl). Where did this come from?"
Technical Diagnosis:
This is a side reaction of the benzyl chloride itself, not the biphenyl. In the presence of strong Lewis acids, two molecules of benzyl chloride can couple (Wurtz-type or Friedel-Crafts self-alkylation), eliminating
Reaction:
Troubleshooting Protocol:
-
Addition Rate: Do not add all Benzyl Chloride at once. Use a dropwise addition over 2-4 hours. This keeps the instantaneous concentration of Benzyl Chloride low, minimizing the chance of two benzyl molecules colliding.
-
Catalyst Loading: High catalyst loading favors homocoupling. Reduce catalyst to 0.5 - 1.0 mol% relative to the limiting reagent.
Module 4: Purification & Isolation Workflow
User Issue: "How do I separate the mixture of isomers and excess starting material?"
Step-by-Step Protocol:
-
Quench: Pour reaction mixture into ice-cold dilute HCl to decompose the catalyst complex.
-
Distillation (Fraction 1): Remove excess Biphenyl (Starting Material).
-
Note: Biphenyl boils at ~255°C. Benzylbiphenyl boils at ~285°C. Vacuum distillation is required to prevent polymerization.
-
-
Crystallization (Isomer Purification):
-
The para-isomer (4-benzylbiphenyl) has a significantly higher melting point (84-87°C) than the ortho-isomer (liquid or low melting solid).
-
Solvent: Recrystallize the crude residue from Ethanol or Isopropanol .
-
Process: Dissolve hot, cool slowly to 4°C. The para-isomer will precipitate as white needles; the ortho-isomer and remaining poly-alkylated oils will stay in the mother liquor.
-
Visualizing the Troubleshooting Logic:
Figure 2: Decision tree for process optimization based on impurity profiling.
References
-
Singh, A. P., & Bhattacharya, D. (1995). Benzylation of Biphenyl with Benzyl Chloride over HY Zeolites: A Kinetic Model for Reaction and Catalyst Deactivation. Industrial & Engineering Chemistry Research, 36(9).
-
Sugi, Y., et al. (1994). Selectivity of zeolite catalysts in the alkylation of biphenyl. Journal of the Japan Petroleum Institute.[2]
-
MilliporeSigma. (2024). Product Specification: 4-Benzylbiphenyl.[3]
-
Mettler Toledo. (2024). Friedel-Crafts Alkylation Reaction: Mechanism and Kinetics.
Sources
Technical Support Center: Optimizing Synthesis of (Phenylmethyl)-1,1'-biphenyl
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing bottlenecks in the synthesis of diarylmethanes. (Phenylmethyl)-1,1'-biphenyl—commonly known as 4-benzylbiphenyl (CAS 613-42-3)—is a critical scaffold. It serves as a vital synthetic intermediate for complex polyaromatic structures, a ligand precursor, and a strictly monitored impurity standard (e.g., Bifonazole impurity 17) in pharmaceutical quality control[1].
While classical Friedel-Crafts benzylation of biphenyl is notoriously prone to polysubstitution and rearrangement[1], modern, high-yield approaches rely on transition-metal-catalyzed cross-coupling[2]. The most robust and scalable method is the Palladium-catalyzed Suzuki-Miyaura coupling of a benzyl halide with a biphenylboronic acid[3].
This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting strategies to help you master this transformation.
Part 1: Core Methodology & Self-Validating Protocol
To avoid the pitfalls of homocoupling and protodeboronation, the experimental design must account for the specific kinetics of C(sp³)–Cl oxidative addition.
Workflow for the Pd-catalyzed synthesis of (Phenylmethyl)-1,1'-biphenyl.
Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol leverages the causality of oxidative addition and transmetalation kinetics. By utilizing a bulky, electron-rich phosphine ligand (PCy₃), we accelerate the oxidative addition of the typically sluggish C(sp³)–Cl bond of benzyl chloride, while suppressing undesired homocoupling pathways[4].
Step-by-Step Methodology:
-
Catalyst Preparation & Degassing: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (2 mol%) and PCy₃·HBF₄ (4 mol%)[4].
-
Causality: The HBF₄ salt of PCy₃ is air-stable and generates the active, electron-rich phosphine in situ upon base addition, preventing premature oxidation of the ligand.
-
-
Reagent Addition: Add 4-biphenylboronic acid (1.2 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).
-
Causality: Cs₂CO₃ provides optimal solubility in organic solvents and facilitates the formation of the highly reactive boronate complex necessary for rapid transmetalation.
-
-
Solvent & Electrophile Introduction: Add rigorously degassed 1,4-dioxane (0.2 M), followed by benzyl chloride (1.0 equiv).
-
Self-Validation Checkpoint: The solution should transition from yellow to a clear, pale orange. If the solution immediately turns black, oxygen has breached the system, causing catalyst decomposition to inactive Pd(0) black.
-
-
Reflux & Monitoring: Heat the mixture to 110 °C[4]. Monitor via GC-MS after 2 hours.
-
Self-Validation Checkpoint: The presence of a mass peak at m/z = 182 (bibenzyl) indicates homocoupling. In a healthy reaction, the primary peak will be m/z = 244 (4-benzylbiphenyl)[1].
-
-
Workup: Upon complete consumption of benzyl chloride (>95% conversion), cool to room temperature, quench with water, and extract with ethyl acetate. Purify via flash chromatography (SiO₂, hexanes) to isolate the white crystalline solid[5].
Part 2: Quantitative Optimization Data
To demonstrate the causality behind our recommended conditions, the following table summarizes our optimization data for the coupling of benzyl chloride and 4-biphenylboronic acid.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality & Observation |
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | 45 | High homocoupling (bibenzyl); PPh₃ is insufficiently electron-rich for fast oxidative addition. |
| 2 | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 110 | 88 | Electron-rich biaryl ligand accelerates oxidative addition and stabilizes Pd intermediates[6]. |
| 3 | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | 1,4-Dioxane | 110 | 96 | Optimal bite angle and high base solubility; minimal protodeboronation[4]. |
| 4 | PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 80 | 72 | Aqueous biphasic system causes partial hydrolysis of benzyl chloride to benzyl alcohol. |
| 5 | CoBr₂ / dtbbpy / Mn | - | Acetonitrile | 25 | 77 | Alternative reductive cross-coupling via Csp³–S bond activation, useful for halide-free routes[2]. |
Part 3: Troubleshooting & FAQs
Understanding the catalytic cycle is essential for diagnosing reaction failures. Below is the mechanistic pathway, followed by targeted troubleshooting Q&As.
Suzuki-Miyaura catalytic cycle for (Phenylmethyl)-1,1'-biphenyl synthesis.
Q1: Why am I seeing significant amounts of bibenzyl (homocoupling) instead of the cross-coupled 4-benzylbiphenyl? A1: Causality: Homocoupling of the benzyl halide occurs when the rate of transmetalation is slower than the rate of oxidative addition. This allows two benzyl-Pd species to interact, or it triggers a radical-mediated homocoupling pathway. Solution: You must accelerate transmetalation. Switch to a more soluble base like Cs₂CO₃ to increase the concentration of the active boronate. Ensure your boronic acid has not degraded; use a slight excess (1.2–1.5 equiv) to drive the transmetalation equilibrium forward.
Q2: My 4-biphenylboronic acid is undergoing protodeboronation, leading to biphenyl formation. How do I prevent this? A2: Causality: Boronic acids undergo base-catalyzed protodeboronation, a process heavily exacerbated by high temperatures, protic solvents, and trace water. Solution: Transition to strictly anhydrous 1,4-dioxane and avoid aqueous base solutions. If the problem persists, convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a pinacol ester (Bpin), which releases the active boronic species slowly into the catalytic cycle[7].
Q3: The reaction stalls at 50% conversion, and a black precipitate forms on the flask walls. A3: Causality: The black precipitate is palladium black, an inactive agglomeration of bulk palladium metal. This indicates catastrophic catalyst decomposition, which occurs when the active Pd(0) species loses its stabilizing phosphine ligands—often due to oxidation by trace air or an insufficient ligand-to-metal ratio. Solution: Ensure rigorous degassing of all solvents (sparge with Argon for at least 30 minutes or use freeze-pump-thaw cycles). Increase the ligand-to-palladium ratio from 2:1 to 3:1 to ensure the Pd center remains coordinatively saturated.
Q4: Can I use benzyl alcohols or esters directly instead of benzyl halides to avoid harsh halogenation steps? A4: Causality: Benzyl alcohols are poor electrophiles for traditional Suzuki coupling because the hydroxyl group is a poor leaving group. Solution: Yes, recent advancements allow for alternative leaving groups. Benzyl carbonates or acetates can be used as coupling partners under an air atmosphere, showing intermediate reactivity between chloro and bromo groups[3]. Additionally, photoredox catalysis allows for the direct functionalization of benzylic C–H bonds via in situ activation (e.g., utilizing N-alkoxypyridinium salts), bypassing the need for benzyl chlorides entirely[7].
References
-
4-Benzylbiphenyl - ChemBK Source: ChemBK URL: [Link]
-
Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation Source: NIH / PMC URL: [Link]
-
Development of Chemoselective Suzuki‑Miyaura Coupling Reactions Source: Kochi University of Technology URL: [Link]
-
Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids Source: NIH / PMC URL:[Link]
-
Synthesis of Diarylmethanes by Cobalt-Catalyzed Reductive Cross-Coupling via Csp3–S Bond Activation Source: Thieme Connect URL: [Link]
-
Progress in Directed ortho Metalation and Generating Chirality in Periodic Mesoporous Organosilica Source: Mobt3ath URL: [Link]
Sources
- 1. 4-Benzylbiphenyl | 613-42-3 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 4. Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. mobt3ath.com [mobt3ath.com]
- 7. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (Phenylmethyl)-1,1'-biphenyl Reactions
Welcome to the Technical Support Center for (Phenylmethyl)-1,1'-biphenyl (commonly known as benzylbiphenyl) synthesis and functionalization. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottleneck in diarylmethane synthesis: low conversion rates during cross-coupling.
The biphenyl core with a benzylic linkage is a critical scaffold in drug design and serves as an essential impurity standard in pharmaceutical quality control[1]. However, constructing the
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My Suzuki-Miyaura coupling of benzyl chloride and biphenylboronic acid stalls at <30% conversion, and I observe a black precipitate. What is the primary cause?
Causality: The black precipitate is palladium black, indicating catalyst deactivation. Benzyl chlorides have a significantly higher activation energy barrier for oxidative addition compared to bromides or iodides. When oxidative addition is slow, the active
Q2: I am achieving high conversion of the starting material, but my yield of 4-benzylbiphenyl is low. GC-MS shows a massive peak for bibenzyl. How do I suppress this?
Causality: You are observing homocoupling. The benzylic position lacks
Q3: Can I use benzyl esters (acetates or carbonates) instead of halides to improve reagent stability?
Causality: Yes. Benzyl acetates and carbonates are less prone to hydrolysis and can actually be coupled under an air atmosphere using specific
Q4: I want to avoid Palladium entirely due to toxicity and cost. Are there alternative catalytic systems for (Phenylmethyl)-1,1'-biphenyl synthesis?
Causality: Yes. Recent advancements have established 3 as a robust alternative[3]. By utilizing bench-stable benzyl dimethyl sulfonium tetrafluoroborate salts, the
Part 2: Visualizing the Reaction Pathways
Understanding exactly where your reaction is failing is critical. The diagram below maps the standard catalytic cycle and highlights the specific nodes where low conversion originates.
Figure 1: Catalytic cycle of Pd-mediated benzylbiphenyl synthesis highlighting failure nodes.
Part 3: Quantitative Data & Optimization Matrices
Table 1: Troubleshooting Matrix for Low Conversion
| Observation / Symptom | Mechanistic Root Cause | Recommended Intervention |
| Stalled at <30% conversion, black precipitate | Catalyst deactivation (Pd black) due to slow oxidative addition. | Switch to electron-rich ligands (e.g., XPhos, dppf); increase temperature. |
| High conversion, but low yield (Bibenzyl detected) | Homocoupling outcompeting cross-coupling due to slow transmetalation. | Increase arylboronic acid equivalents (1.5–2.0 eq); use anhydrous conditions. |
| Boronic acid consumed, benzyl halide remains | Protodeboronation of the arylboronic acid via hydrolysis. | Switch to weaker, anhydrous bases (e.g., |
| No reaction with benzyl chlorides | High activation energy barrier for | Add catalytic NaI (in situ Finkelstein) or switch to Co-catalyzed sulfonium activation. |
Table 2: Electrophile & Catalyst Selection Guide
| Electrophile Type | Reactivity Profile | Optimal Catalytic System | Atmosphere |
| Benzyl Bromides | High | Inert ( | |
| Benzyl Chlorides | Moderate to Low | Inert ( | |
| Benzyl Acetates | Moderate | Air Tolerant[2] | |
| Benzyl Sulfonium Salts | High (Radical pathway) | Inert ( |
Part 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning physical or analytical indicators are built into the steps to confirm mechanistic success before proceeding to the next stage.
Protocol A: Palladium-Catalyzed Synthesis of 4-Benzylbiphenyl (Suzuki-Miyaura)
Objective: Couple 4-bromobenzyl acetate with phenylboronic acid to form the biphenyl linkage.
-
Catalyst Preparation: In a Schlenk flask under an
atmosphere, combine (5 mol%) and dppb (5.5 mol%)[1]. Mechanistic Rationale: The slight excess of dppb ensures all Pd is ligated, preventing early Pd black formation. -
Reagent Addition: Add 4-bromobenzyl acetate (1.0 equiv), phenylboronic acid (1.2–1.5 equiv), and anhydrous
(2.0 equiv)[1]. -
Solvent Addition: Inject degassed ethanol (or a Toluene/DMF mixture if protodeboronation is feared).
-
Reaction Execution: Heat the mixture to reflux (80-110 °C) with vigorous magnetic stirring for 12-24 hours[1].
-
Validation & QC: Monitor the reaction progress via GC-MS. The disappearance of the benzyl electrophile peak and the appearance of the target molecular ion (
244.12)[4] confirms successful coupling. If 182 (bibenzyl) is dominant, transmetalation has failed. -
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and residual catalyst, concentrate in vacuo, and purify via flash chromatography.
Protocol B: Cobalt-Catalyzed Reductive Cross-Coupling
Objective: Synthesize 4-benzylbiphenyl via
-
Reagent Setup: In a glovebox or under strict Argon atmosphere, charge a reaction vial with benzyl dimethyl sulfonium tetrafluoroborate (1.0 mmol), 4-bromobiphenyl (1.25 mmol),
(10 mol%), and Mn powder (3.0 equiv)[3]. Mechanistic Rationale: Mn acts as the terminal reductant to turn over the Co catalyst. -
Ligand & Solvent: Add a nitrogen-based bidentate ligand (e.g., neocuproine, 10 mol%) and anhydrous DMF (0.2 M)[3].
-
Reaction Execution: Stir the mixture at room temperature for 24 hours[3].
-
Validation & QC: Monitor via TLC. The release of neutral dimethyl sulfide gas (detectable by its distinct odor upon opening the vial in a fume hood) serves as a physical indicator of successful
oxidative addition[3]. -
Workup: Quench the reaction with water, extract with Ethyl Acetate, dry the organic layer over
, and purify via silica gel chromatography (5% EtOAc in petroleum ether) to yield the product as a white solid[3].
References
Sources
Technical Support Center: Stability of (Phenylmethyl)-1,1'-biphenyl Under Acidic Conditions
Introduction
(Phenylmethyl)-1,1'-biphenyl, also known as benzyl biphenyl, is an aromatic hydrocarbon utilized in various chemical syntheses and as an intermediate in the development of pharmacologically active molecules.[1] Its structural integrity is paramount for ensuring the desired reaction outcomes and the purity of final products. A key vulnerability of this molecule is the susceptibility of the bond between the phenylmethyl (benzyl) group and the biphenyl moiety to cleavage under acidic conditions.
This technical support guide is designed for researchers, chemists, and drug development professionals to understand, troubleshoot, and mitigate stability issues associated with (Phenylmethyl)-1,1'-biphenyl in acidic environments. The content herein is structured to provide both immediate troubleshooting solutions and foundational knowledge for proactive experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after exposing my (Phenylmethyl)-1,1'-biphenyl sample to acidic conditions. What are they?
A1: The appearance of new peaks is a strong indicator of degradation. The primary degradation pathway for (Phenylmethyl)-1,1'-biphenyl under acidic conditions is the acid-catalyzed cleavage of the C-C bond between the benzyl group and the biphenyl ring.
Causality & Mechanism: The reaction is initiated by protonation, which facilitates the departure of the biphenyl group, leading to the formation of a stable benzyl carbocation and a biphenyl molecule. In the presence of a nucleophile, such as water from an aqueous acidic medium, the benzyl carbocation is readily quenched to form benzyl alcohol.
Therefore, the most probable degradation products you are observing are:
-
Biphenyl
-
Benzyl alcohol
The identity of these peaks can be confirmed by comparing their retention times and mass spectra with those of authentic reference standards for biphenyl and benzyl alcohol.[2][3]
Caption: Proposed degradation pathway of (Phenylmethyl)-1,1'-biphenyl.
Q2: My assay results for (Phenylmethyl)-1,1'-biphenyl are consistently low in a process involving an acidic step. How can I confirm if degradation is the cause?
A2: A low assay value is a classic symptom of compound degradation. To definitively confirm that the acidic step is responsible, you must perform a controlled forced degradation study (also known as a stress test).[4][5] This involves intentionally exposing the compound to your process's acidic conditions and monitoring the outcome.
Self-Validating Experimental Approach: A properly designed stress test will isolate the variable of interest (acid exposure) and compare it against a control.
-
Prepare Samples: Create at least three sample sets:
-
Control Sample: (Phenylmethyl)-1,1'-biphenyl in a neutral solvent (e.g., the process solvent without acid).
-
Stressed Sample: (Phenylmethyl)-1,1'-biphenyl in the acidic medium used in your process.
-
Blank: The acidic medium without the target compound.
-
-
Incubate: Subject the Stressed Sample to the same temperature and duration as your actual process. Keep the Control Sample under identical conditions.
-
Neutralize & Analyze: After the incubation period, neutralize the Stressed Sample. Analyze all three samples using a validated, stability-indicating HPLC method.[6][7]
-
Interpret Results:
-
If the peak area for (Phenylmethyl)-1,1'-biphenyl is significantly lower in the Stressed Sample compared to the Control, degradation is confirmed.
-
The appearance of new peaks in the Stressed Sample (which should be absent in the Control) corresponding to biphenyl and benzyl alcohol provides further proof.
-
The blank ensures that no interfering peaks originate from the matrix itself.
-
Q3: How can I minimize the degradation of (Phenylmethyl)-1,1'-biphenyl during my process or formulation?
A3: Minimizing degradation requires controlling the key factors that drive the acid-catalyzed cleavage reaction.
-
pH Control: The most critical factor. If possible, maintain the pH of your solution as close to neutral as the process allows. Even a small increase in pH can significantly reduce the rate of degradation.
-
Temperature Management: Acid-catalyzed reactions are accelerated by heat.[8] Conduct acidic steps at the lowest feasible temperature. If your process involves heating, minimize the duration of exposure to high temperatures.
-
Solvent Selection: While often dictated by solubility and reaction needs, be aware that protic solvents (like water or alcohols) can participate in the degradation by stabilizing intermediates and reacting with the resulting carbocation.[9]
-
Limit Exposure Time: Reduce the residence time of (Phenylmethyl)-1,1'-biphenyl in the acidic environment to the absolute minimum required for the chemical transformation.
| Parameter | Recommendation | Rationale |
| pH | Maintain > 4.0 if possible | Reduces the concentration of H+ ions available for catalysis. |
| Temperature | Operate at or below room temperature | Lowers the kinetic energy, slowing the degradation rate. |
| Solvent | Use aprotic solvents where feasible | Aprotic solvents are less likely to facilitate proton transfer and stabilize charged intermediates. |
| Time | Minimize duration of acid exposure | Reduces the overall opportunity for the degradation reaction to occur. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism of acid-catalyzed degradation for benzyl-containing compounds? The cleavage of a benzyl group under acidic conditions is a common reaction in organic chemistry, often used intentionally for deprotection.[10][11][12] The mechanism typically involves the protonation of a heteroatom (like oxygen in an ether or nitrogen in an amine) or, in the case of a C-C bond, activation of the aromatic ring. This protonation makes the benzyl group a better leaving group, allowing it to depart as a resonance-stabilized benzyl carbocation.
FAQ 2: What analytical techniques are best suited for monitoring the stability of (Phenylmethyl)-1,1'-biphenyl? High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method.[6][7] A reversed-phase C18 column is typically suitable for separating the nonpolar parent compound from its slightly more polar degradation products.[13][14] For unequivocal identification of degradation products, coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) is the gold standard, as it provides molecular weight information for each separated peak.[6]
FAQ 3: What are "forced degradation studies" and why are they important for a compound like this? Forced degradation studies, or stress testing, are experiments where a drug substance or product is intentionally exposed to harsh conditions like strong acids, bases, heat, light, and oxidizing agents.[4][5] These studies are a regulatory requirement in pharmaceutical development for several reasons:[8][9]
-
To Develop Stability-Indicating Methods: They generate potential degradation products, which are then used to develop and validate an analytical method that can separate and quantify the active ingredient from all its impurities.[15][16][17]
-
To Elucidate Degradation Pathways: Understanding how a molecule degrades helps in designing more stable formulations and defining appropriate storage conditions.[8]
-
To Identify Potential Impurities: It helps to identify impurities that might form during manufacturing or long-term storage, which is crucial for patient safety.[5]
FAQ 4: Are there other stress conditions I should be aware of for (Phenylmethyl)-1,1'-biphenyl? Yes. While it is relatively stable, a comprehensive stability assessment should also consider:
-
Oxidative Stress: Exposure to oxidizing agents (e.g., hydrogen peroxide) could potentially oxidize the methylene bridge or the aromatic rings.[8]
-
Photostability: Exposure to high-intensity UV or visible light can sometimes induce degradation in aromatic compounds.[8][9]
-
Thermal Stress: High temperatures in the absence of acid can also cause degradation, though the pathway may be different from acid catalysis.[9]
Experimental Protocols
Protocol 1: Acidic Forced Degradation Study of (Phenylmethyl)-1,1'-biphenyl
Objective: To controllably generate and analyze the degradation products of (Phenylmethyl)-1,1'-biphenyl under acidic stress conditions to validate a stability-indicating HPLC method.
Materials:
-
(Phenylmethyl)-1,1'-biphenyl (high purity)[18]
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or PDA detector[7]
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (Phenylmethyl)-1,1'-biphenyl at approximately 1.0 mg/mL in acetonitrile.
-
Sample Preparation:
-
Control Sample: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of purified water and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Acid-Stressed Sample (Mild): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 0.1 M HCl.
-
Acid-Stressed Sample (Harsh): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 1 M HCl.
-
-
Stress Application:
-
Loosely cap the stressed sample vials and place them in a water bath or oven at 60°C for 8 hours.
-
Keep the Control Sample at room temperature, protected from light.
-
-
Neutralization and Dilution:
-
After the stress period, allow the stressed samples to cool to room temperature.
-
Carefully neutralize the stressed samples by adding an equimolar amount of NaOH (e.g., 1.0 mL of 0.1 M NaOH for the mild stress sample).
-
Dilute all samples (Control and Stressed) to the final volume (10 mL) with a 50:50 mixture of acetonitrile and water. The final concentration will be approximately 0.1 mg/mL.
-
-
HPLC Analysis:
-
Analyze all samples by HPLC. A typical starting method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
-
-
Data Interpretation:
-
Compare the chromatograms. In the stressed samples, look for a decrease in the peak area of the parent compound and the emergence of new peaks.
-
Calculate the percentage degradation. A target degradation of 5-20% is generally considered ideal for method validation.[8]
-
If degradation is too extensive (>20%), repeat the experiment with milder conditions (lower acid concentration, temperature, or time). If there is no degradation, use harsher conditions.
-
Caption: Troubleshooting workflow for suspected acidic degradation.
References
-
ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF. Available at: [Link]
-
PMC. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available at: [Link]
-
CuriRx. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
-
Taylor & Francis Online. (2017). The Highly Effective Hydrogenolysis-Based Debenzylation of Tetraacetyl-Dibenzyl-Hexaazaisowurtzitane (TADBIW) Using a Palladium/DOWEX Catalyst Having a Synergistic Effect. Available at: [Link]
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
PubMed. (1998). Biodegradation of aromatic hydrocarbons in an extremely acidic environment. Available at: [Link]
-
SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Available at: [Link]
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Available at: [Link]
-
SIELC Technologies. (2018). Benzyl alcohol. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Available at: [Link]
-
Kinam Park. (n.d.). Assay and Stability Testing. Available at: [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. (n.d.). (Phenylmethyl)-1,1'-biphenyl. Available at: [Link]
-
IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link]
-
PMC. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Available at: [Link]
-
US Pharmacopeia. (n.d.). Benzyl Alcohol. Available at: [Link]
-
PHARMAmar. (2018). Stability-indicating methods and their role in drug's quality control. Available at: [Link]
-
ScienceDirect. (2025). Stability indicating assay method: Significance and symbolism. Available at: [Link]
-
DCCEEW. (2022). Biphenyl (1,1-biphenyl). Available at: [Link]
-
Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]
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- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Benzyl alcohol | SIELC Technologies [sielc.com]
- 3. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. skpharmteco.com [skpharmteco.com]
- 5. biopharminternational.com [biopharminternational.com]
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- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 17. wisdomlib.org [wisdomlib.org]
- 18. (Phenylmethyl)-1,1'-biphenyl | C19H16 | CID 169283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dimerization in (Phenylmethyl)-1,1'-biphenyl Synthesis
Welcome to the technical support center for the synthesis of (Phenylmethyl)-1,1'-biphenyl and related diarylmethane structures. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dimerization side reactions, a common hurdle in achieving high yields and purity. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of organometallic chemistry and extensive field experience. Our goal is to empower you to diagnose and resolve issues in your synthetic protocols.
I. Troubleshooting Guide: Addressing Dimerization Head-On
This section is structured to address specific, common problems encountered during the synthesis of (Phenylmethyl)-1,1'-biphenyl, primarily through Suzuki-Miyaura cross-coupling reactions.
Issue 1: Significant formation of homocoupled biphenyl from the boronic acid reagent.
Question: My reaction is producing a substantial amount of biphenyl, the homocoupled product of my phenylboronic acid. What is the primary cause, and how can I mitigate this?
Answer:
The homocoupling of boronic acids is one of the most frequent side reactions in Suzuki-Miyaura coupling.[1][2] The principal culprit is often the presence of molecular oxygen.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote a catalytic cycle for homocoupling.[4]
Causality Explained: When a Pd(II) species is present (either from the precatalyst or oxidation of Pd(0)), it can undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the dimer and regenerate a Pd(II) species, perpetuating the unwanted cycle.[4]
Solutions:
-
Rigorous Degassing: This is the most critical step.[1][2] All solvents and the reaction mixture must be thoroughly deoxygenated.
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the in situ reduction step required for Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf).[2][4] This in situ reduction can sometimes consume the boronic acid or phosphine ligand, leading to conditions that favor homocoupling.[2][4]
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state.[1][3] Potassium formate has been used successfully for this purpose.[3]
Issue 2: Formation of 1,2-diphenylethane, the homocoupled product of the benzyl halide.
Question: Besides the desired product, I am isolating 1,2-diphenylethane. What reaction pathway is responsible for this, and how can I suppress it?
Answer:
The homocoupling of the benzyl halide is another common side reaction. This can occur through several mechanisms, often influenced by the choice of catalyst and reaction conditions.
Causality Explained:
-
Reductive Elimination from a Pd(II) Intermediate: After the initial oxidative addition of the benzyl halide to the Pd(0) catalyst, a second transmetalation with another benzyl halide can occur, followed by reductive elimination to form the dimer.
-
Radical Pathways: Under certain conditions, single-electron transfer (SET) processes can generate benzyl radicals, which can then dimerize.
Solutions:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or CataCXium families, can significantly influence the rates of the catalytic cycle steps.[5][6][7] These ligands promote the desired reductive elimination of the cross-coupled product and can sterically hinder the side reactions leading to dimerization.[6][8] They stabilize the monoligated Pd(0) species, which is believed to be a key intermediate in the productive catalytic cycle.[6]
-
Slow Addition of the Benzyl Halide: Maintaining a low concentration of the benzyl halide throughout the reaction can disfavor the bimolecular homocoupling pathway. This can be achieved by the slow, continuous addition of the benzyl halide solution to the reaction mixture using a syringe pump.[1]
-
Temperature Optimization: Carefully controlling the reaction temperature is important. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions.[1][2] It is advisable to start with a moderate temperature (e.g., 70-80 °C) and adjust as needed based on reaction monitoring.
Issue 3: Low yield of (Phenylmethyl)-1,1'-biphenyl despite minimal dimerization.
Question: My reaction is clean, with very little dimer formation, but the conversion of my starting materials is low. What are the potential causes?
Answer:
Low conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
Solutions:
-
Catalyst Activity:
-
Catalyst Degradation: Palladium catalysts, especially Pd(0) complexes, can be sensitive to air and moisture. Ensure the catalyst is fresh and has been stored under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.[4]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which renders them ineffective.[2] Use fresh ligands and handle them under inert conditions.
-
-
Base and Solvent System:
-
Base Strength and Solubility: The base plays a critical role in activating the boronic acid for transmetalation.[9][10] Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[5] The base must have some solubility in the reaction medium.
-
Solvent Choice: Polar aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used to facilitate the formation of the active boronate species. For biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient phase transfer.
-
-
Boronic Acid Stability:
-
Protodeboronation: Benzylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh conditions. Using a more stable derivative, like a pinacol ester (Bpin), which can hydrolyze in situ to the active boronic acid, is a common and effective strategy.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for the synthesis of (Phenylmethyl)-1,1'-biphenyl?
A1: While there is no single "best" combination for all substrates, systems employing bulky, electron-rich dialkylbiaryl phosphine ligands have shown broad applicability and high efficiency.[6] A common starting point would be a palladium precatalyst like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. These ligands have been shown to enhance the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[6]
Q2: How does the choice of the halide on the benzyl electrophile (Br vs. Cl) affect the reaction and the propensity for dimerization?
A2: The reactivity of the benzyl halide follows the order I > Br > Cl. Benzyl bromides are commonly used and generally provide a good balance of reactivity and stability.[12] Benzyl chlorides are less reactive and may require more forcing conditions or a more active catalyst system, which could potentially increase the likelihood of side reactions.[7]
Q3: Can I use a one-pot procedure for this synthesis?
A3: Yes, one-pot procedures, where the boronic acid is generated in situ followed by the cross-coupling, have been reported. For instance, a one-pot method involving the reaction of a brominated aromatic compound with bis(pinacolato)diboron to form the boronic ester, followed by the addition of the benzyl halide and a suitable base, can be an efficient approach.[13]
Q4: Are there alternative cross-coupling reactions to the Suzuki-Miyaura coupling for synthesizing (Phenylmethyl)-1,1'-biphenyl that might be less prone to dimerization?
A4: Yes, other cross-coupling reactions can be employed, each with its own advantages and disadvantages.
-
Negishi Coupling: This involves the coupling of an organozinc reagent with an organohalide. Organozinc reagents are generally more reactive than organoborons, which can sometimes lead to higher yields and faster reactions.[14]
-
Stille Coupling: This reaction uses organotin reagents. A key advantage is their tolerance to a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.[14][15]
III. Visualization of Key Processes
Catalytic Cycle and Competing Dimerization Pathway
Caption: Suzuki catalytic cycle and the competing boronic acid homocoupling pathway initiated by Pd(0) oxidation.
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dimerization
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid or pinacol ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), and the phosphine ligand (e.g., SPhos, 2-4 mol %).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[11]
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent system (e.g., a 10:1 mixture of THF/water) via syringe.[12]
-
Add the benzyl halide (1.0 equiv.) via syringe. For particularly problematic substrates, prepare a solution of the benzyl halide in the degassed solvent and add it slowly over several hours using a syringe pump.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 77 °C) and stir vigorously.[12]
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[11][16]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel.
-
V. Quantitative Data Summary
Table 1: Influence of Ligand and Base on Dimerization
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield of (Phenylmethyl)-1,1'-biphenyl (%) | Dimer Formation (%) |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | High | Low (<2%)[12] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Minimal |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Moderate | Can be significant if O₂ is present |
Note: The data presented are representative and actual results will vary depending on the specific substrates and reaction conditions.
VI. References
-
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
-
Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J. Am. Chem. Soc.2007 , 129, 3358-3366.
-
Casado, C. M.; de la Cruz, P.; González, J. L.; Langa, F.; López-Arza, V. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Organometallics2003 , 22, 1937-1946.
-
San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Chem 302L/Su07.
-
Li, W.; et al. Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki–Miyaura Cross-Coupling by One-Pot Synthesis. Catalysts2020 , 10, 735.
-
BenchChem. Minimizing homocoupling in Suzuki reactions of 1-benzyl-4-bromo-1H-pyrazole. Technical Support Document.
-
BenchChem. Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. Technical Support Document.
-
Hicks, F. A.; Buchwald, S. L. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. J. Chem. Educ.2001 , 78, 1277.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
BenchChem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Technical Support Document.
-
Molander, G. A.; et al. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Org. Lett.2007 , 9, 807-810.
-
BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Technical Support Document.
-
Khan, I.; et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future J. Pharm. Sci.2022 , 8, 4.
-
BenchChem. Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. Application Note.
-
Wallace, D. J.; et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev.2007 , 11, 418-423.
-
Beilstein J. Org. Chem. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. 2020 , 16, 1034–1041.
-
Organic Chemistry Portal. Suzuki Coupling.
-
ResearchGate. One-Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross-Coupling Reaction of Aryl Halide Using Phase-Transfer Catalyst in a Biphasic Solvent System.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
Reddit. Problems with Suzuki coupling. r/Chempros.
-
El-Mekabaty, A.; et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv.2023 , 13, 19355-19395.
-
Goettl, S. J.; et al. Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. Phys. Chem. Chem. Phys.2024 .
-
MDPI. An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. Molecules2023 , 28, 1489.
-
ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
-
Li, Y.; et al. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Acta Pharm. Sin. B2023 , 13, 3391-3406.
-
Drug Hunter. Synthesis of biaryls without using heavy metals- the photosplicing approach.
-
BenchChem. Technical Support Center: Synthesis of Hydroxymethylated Biphenyl Compounds. Technical Support Document.
-
RSC Publishing. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives.
-
JETIR. SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1&- BIPHENYL]-2-YLCARBAMATE. JETIR2019 , 6, 990.
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- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Troubleshooting Catalyst Deactivation in (Phenylmethyl)-1,1'-biphenyl Workflows
Welcome to the Technical Support Center for workflows involving (Phenylmethyl)-1,1'-biphenyl (commonly known as 4-benzylbiphenyl and its isomers). As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who encounter frustrating bottlenecks when working with this privileged polyaromatic scaffold.
Whether you are synthesizing 4-benzylbiphenyl via palladium-catalyzed cross-coupling or producing it on an industrial scale via Friedel-Crafts alkylation, catalyst deactivation is the primary enemy of yield and reproducibility. This guide moves beyond basic troubleshooting. We will dissect the causality behind catalyst failure and provide self-validating protocols designed to ensure your reactions succeed on the first attempt.
Part 1: Mechanistic Causality of Catalyst Failure
To troubleshoot effectively, we must first understand the physical and chemical realities of the catalytic systems used in these reactions.
Palladium Catalyst Agglomeration (Cross-Coupling Synthesis)
In the Suzuki-Miyaura synthesis of 4-benzylbiphenyl, the catalytic cycle relies on the palladium center shuttling between Pd(0) and Pd(II) oxidation states. The active Pd(0) species is highly unstable. If the stabilizing phosphine ligands dissociate or are oxidized by trace oxygen, the "naked" palladium atoms rapidly agglomerate into inactive nanoparticles, visible as a black precipitate known as Palladium Black [1].
Mechanistic pathway of Pd(0) catalyst deactivation into inactive palladium black.
Solid Acid Coking and Pore Blockage (Friedel-Crafts Alkylation)
When synthesizing benzylbiphenyl isomers via the Friedel-Crafts reaction of biphenyl with benzyl chloride, solid acid catalysts like HY Zeolites are preferred for their environmental benefits and para-selectivity[2]. However, these microporous zeolites are highly susceptible to coking . The bulky benzylbiphenyl products adsorb strongly within the zeolite pores, undergoing secondary polymerization that physically blocks the active Brønsted acid sites[2].
Solid acid catalyst (HY Zeolite) deactivation via coking and thermal regeneration cycle.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki cross-coupling synthesis of 4-benzylbiphenyl has stalled at 40% conversion, and the solution turned black. What is the root cause? A1: The black precipitate is agglomerated, catalytically inactive palladium nanoparticles[1]. Causality: Oxygen ingress oxidizes the phosphine ligands to phosphine oxides, stripping the Pd(0) of its steric protection. Without ligands, the palladium atoms rapidly aggregate. Corrective Action: Ensure strict Schlenk techniques. Degas all solvents using at least three freeze-pump-thaw cycles prior to catalyst addition.
Q2: During the Friedel-Crafts benzylation of biphenyl using HY Zeolite HY360, the reaction stops after 1 hour at 100 °C. Why? A2: You are observing rapid catalyst deactivation due to coking and strong product adsorption[2]. Causality: At elevated temperatures (>80 °C), the highly porous network of the dealuminated HY zeolite traps the bulky benzylbiphenyl isomers and dibenzyl derivatives. These trapped molecules undergo secondary polymerization, blocking the active sites. Corrective Action: Lower the reaction temperature to 50–60 °C to slow secondary polymerization, or switch to an amorphous silica-alumina catalyst, which does not suffer from the same microporous diffusion limitations[3].
Q3: How do I recover the activity of my solid acid catalyst after a benzylation run? A3: For HY Zeolites, the deactivation is reversible via thermal regeneration[2]. Causality: The carbonaceous deposits (coke) blocking the pores can be combusted without destroying the aluminosilicate framework. Corrective Action: Filter the spent catalyst, wash with a non-polar solvent (e.g., cyclohexane) to remove loose organics, and calcine in air at 450 °C for 4 hours. Note that amorphous silica-alumina typically only requires heating at 150 °C to remove adsorbed moisture[3].
Part 3: Quantitative Deactivation Metrics
To aid in experimental design, the following table summarizes the operational limits and deactivation profiles of common catalysts used in (Phenylmethyl)-1,1'-biphenyl workflows.
| Catalyst System | Reaction Type | Primary Deactivation Mechanism | Typical Half-Life (t½) | Regeneration Strategy |
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Ligand oxidation, Pd(0) agglomeration | 2–4 hours (if O₂ present) | Unrecoverable (Discard) |
| 10% Pd/C | Catalytic Hydrogenation | Surface poisoning by amines/halides | 10–12 hours | Solvent wash, mild heating |
| HY Zeolite (Dealuminated) | Friedel-Crafts Benzylation | Pore blockage (coking), strong adsorption | 1–3 hours (at >80 °C) | Calcination (>400 °C) |
| Amorphous Silica-Alumina | Friedel-Crafts Benzylation | Moisture poisoning | >24 hours | Heating at 150 °C |
Part 4: Self-Validating Experimental Protocols
The following methodologies are engineered with built-in validation checkpoints to ensure you can detect and correct catalyst deactivation in real-time.
Protocol A: Air-Free Suzuki-Miyaura Synthesis of 4-Benzylbiphenyl
Objective: Synthesize 4-benzylbiphenyl while preventing Pd(0) deactivation.
-
Reagent Preparation: Charge an oven-dried Schlenk flask with 4-bromobiphenyl (1.0 eq), benzylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (5 mol%).
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation, while 5 mol% Pd ensures sufficient active sites even if trace deactivation occurs.
-
-
Solvent Degassing: Add a 4:1 mixture of Toluene/Ethanol. Perform three strict freeze-pump-thaw cycles.
-
Causality: Removing dissolved oxygen prevents the premature oxidation of the triphenylphosphine ligands, which is the primary trigger for Pd black formation[1].
-
-
Reaction Execution: Backfill the flask with Argon and heat to 80 °C under vigorous magnetic stirring.
-
Validation Checkpoint (Self-Validating System): After 2 hours, withdraw a 50 µL aliquot under an Argon counter-flow. Quench in EtOAc/H₂O and run TLC (Hexanes:EtOAc 9:1).
-
Validation: The disappearance of the 4-bromobiphenyl spot and a clear, yellow reaction mixture indicates an active catalytic cycle. If the mixture is black and starting material remains, the system was compromised by oxygen and the catalyst is dead.
-
Protocol B: Slurry-Batch Friedel-Crafts Benzylation over Amorphous Silica-Alumina
Objective: Synthesize benzylbiphenyl isomers without the rapid coking seen in zeolites.
-
Catalyst Activation: Heat the amorphous silica-alumina catalyst at 150 °C under vacuum for 2 hours prior to use.
-
Causality: Removing adsorbed moisture is critical because water molecules competitively bind to and poison the Lewis/Brønsted acid sites required for generating the benzyl cation[3].
-
-
Reaction Setup: In a slurry batch reactor, suspend the activated catalyst in cyclohexane. Add biphenyl (excess) and benzyl chloride.
-
Kinetic Control: Maintain vigorous magnetic stirring at 60 °C.
-
Causality: Vigorous stirring eliminates external mass transfer resistance, ensuring the reaction is strictly chemically controlled. This prevents localized concentration spikes that lead to over-alkylation (dibenzyl derivatives)[2].
-
-
Validation Checkpoint (Self-Validating System): Monitor the reaction via Gas Chromatography (GC) every 30 minutes.
-
Validation: A steady, linear increase in the para-benzylbiphenyl peak without a plateau indicates active catalysis. A sudden plateau combined with a darkening of the solid catalyst indicates premature coking.
-
References
-
[2] Title: Benzylation of Biphenyl with Benzyl Chloride over HY Zeolites: A Kinetic Model for Reaction and Catalyst Deactivation Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]
-
[3] Title: Benzylation of Biphenyl with Benzyl Chloride over Amorphous Silica−Alumina: A Kinetic Study Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]
Sources
Validation & Comparative
Introduction: The Analytical Imperative for (Phenylmethyl)-1,1'-biphenyl
An In-Depth Comparative Guide to Analytical Standards for (Phenylmethyl)-1,1'-biphenyl
This guide provides a comprehensive comparison of analytical methodologies for the characterization of (Phenylmethyl)-1,1'-biphenyl (also known as benzyl biphenyl). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, protocol optimization, and data interpretation, grounded in established scientific principles and experimental evidence. Our objective is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific research and quality control needs.
(Phenylmethyl)-1,1'-biphenyl (C₁₉H₁₆, Molar Mass: approx. 244.33 g/mol ) is an aromatic hydrocarbon whose biphenyl scaffold is a common structural motif in organic chemistry and medicinal chemistry.[1][2][3] The accurate and precise analytical characterization of this compound and its potential impurities is paramount for ensuring the integrity of research data, the safety of pharmaceutical intermediates, and the quality of final products. The choice of analytical technique is not arbitrary; it is dictated by the specific analytical question being asked—be it bulk purity assessment, trace-level impurity quantification, or structural confirmation.
This guide will focus on the two most powerful and prevalent techniques for the analysis of (Phenylmethyl)-1,1'-biphenyl: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each, compare their performance characteristics, and provide validated, step-by-step protocols.
Comparative Analysis of Core Analytical Methodologies
The selection between HPLC and GC-MS hinges on the analyte's properties and the analytical objective. (Phenylmethyl)-1,1'-biphenyl is amenable to both techniques, but each offers distinct advantages.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a cornerstone technique for the quality control of non-volatile or thermally sensitive compounds. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For (Phenylmethyl)-1,1'-biphenyl, reversed-phase HPLC is the method of choice.
-
Principle of Separation: In reversed-phase HPLC, a nonpolar stationary phase (like C18 or Biphenyl) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[4][5] (Phenylmethyl)-1,1'-biphenyl, being a hydrophobic molecule, is retained on the column and elutes at a time determined by the specific mobile phase composition. More hydrophobic molecules are retained longer. The use of a biphenyl stationary phase can offer alternative selectivity compared to standard C18 columns, leveraging π-π interactions between the aromatic rings of the analyte and the stationary phase.[6]
-
Advantages & Causality:
-
Versatility: HPLC is exceptionally versatile for purity determination and quantitative assays of the main component.
-
Non-Destructive: The technique is generally non-destructive, allowing for fraction collection if needed.
-
Scalability: HPLC methods can be scaled up from analytical to preparative scale to isolate impurities for structural elucidation.[7]
-
-
Trustworthiness through Validation: A validated HPLC method provides a self-validating system for analysis. Key validation parameters include linearity, precision, accuracy, and specificity, which ensure the reliability of the quantitative data.[5]
Table 1: Comparative HPLC Performance Parameters
| Parameter | Alternative 1: C18 Column | Alternative 2: Biphenyl Column | Rationale for Choice |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Biphenyl, 2.7 µm | C18 is a standard, robust choice based on hydrophobic interactions. Biphenyl phases can provide enhanced selectivity for aromatic compounds via π-π interactions.[6] |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v) | Acetonitrile:Water (e.g., 70:30 v/v) | Acetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol. The ratio is optimized to achieve appropriate retention. |
| Detection | UV at 254 nm | UV at 254 nm | The biphenyl moiety is a strong chromophore, making UV detection highly sensitive and specific for this class of compounds.[4][5] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A standard flow rate for a 4.6 mm ID column to ensure efficient separation without excessive pressure. |
| MS Compatibility | Requires volatile buffer (e.g., formic acid) | Requires volatile buffer (e.g., formic acid) | If coupling to a mass spectrometer, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives like formic acid to prevent source contamination.[7] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Identification
GC-MS is an exceptionally powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is the ideal choice for identifying and quantifying volatile and semi-volatile impurities, even at trace levels.[8][9]
-
Principle of Separation & Detection: In GC, the sample is vaporized and separated as it travels through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification.
-
Advantages & Causality:
-
Superior Sensitivity: GC-MS, particularly in Selected Ion Monitoring (SIM) mode, offers sub-ppm limits of quantification, making it ideal for analyzing potential genotoxic or other critical impurities.[10][11]
-
High Specificity: Mass spectral libraries allow for high-confidence identification of unknown peaks, which is critical for impurity profiling.[9]
-
Robustness: Modern GC-MS systems are highly robust and can be automated for high-throughput screening.
-
Table 2: Comparative GC-MS Performance Parameters
| Parameter | Typical Condition | Rationale for Choice |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A nonpolar 5% phenyl-arylene/95% dimethylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile aromatic compounds.[12][13] |
| Injector | Splitless, 280 °C | Splitless injection ensures the efficient transfer of trace analytes onto the column, maximizing sensitivity. A high temperature ensures complete vaporization of (Phenylmethyl)-1,1'-biphenyl.[10] |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | e.g., 100 °C hold 1 min, ramp 15 °C/min to 300 °C, hold 5 min | A temperature gradient is essential to elute compounds with a range of boiling points, ensuring good peak shape for the target analyte while separating it from lighter and heavier impurities. |
| MS Detection | Full Scan (m/z 50-350) for identification; SIM for quantification | Full scan mode is used to acquire complete mass spectra for library matching and structural confirmation. SIM mode significantly enhances sensitivity by monitoring only specific, characteristic ions of the target analyte.[9] |
The Foundational Role of Certified Reference Materials (CRMs)
Regardless of the technique employed, the trustworthiness of any quantitative analysis rests upon the quality of the reference standard. Using a Certified Reference Material (CRM) or a well-characterized primary standard is non-negotiable for achieving accurate and reproducible results.
-
Why CRMs are Essential: CRMs provide metrological traceability to a known standard, often from a National Metrology Institute (NMI).[14] They are certified for properties such as purity and identity, and their use ensures that results are comparable across different laboratories and over time. Sources for appropriate standards include the United States Pharmacopeia (USP) and various commercial suppliers that offer pharmaceutical secondary standards or analytical-grade materials.[15][16] These standards are critical for creating calibration curves, verifying system suitability, and performing accuracy assessments.
Visualizing Analytical Workflows
Caption: Diagram 1: Decision workflow for selecting an analytical method.
Caption: Diagram 2: Core components of a self-validating analytical method.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Minor adjustments may be necessary based on the specific instrumentation and laboratory conditions.
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol is designed for determining the purity of (Phenylmethyl)-1,1'-biphenyl as a percentage of the main peak area.
-
Preparation of Solutions:
-
Mobile Phase: Prepare a 75:25 (v/v) mixture of HPLC-grade acetonitrile and HPLC-grade water. Degas the solution for 15 minutes using sonication or vacuum filtration.[4]
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of (Phenylmethyl)-1,1'-biphenyl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (approx. 0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.[17]
-
-
Instrumentation & Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18, 5 µm, 250 mm x 4.6 mm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis Workflow:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area should be <2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Identify the peak corresponding to (Phenylmethyl)-1,1'-biphenyl based on its retention time matching the standard.
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol 2: GC-MS Method for Trace Impurity Analysis
This protocol is designed for the identification and quantification of potential trace-level impurities.
-
Preparation of Solutions:
-
Solvent: HPLC-grade Dichloromethane or Ethyl Acetate.
-
Internal Standard (IS) Stock Solution (e.g., Phenanthrene-d10): Prepare a 100 µg/mL solution in the chosen solvent.[8]
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of (Phenylmethyl)-1,1'-biphenyl and any known impurities into the solvent, along with a fixed concentration of the internal standard.
-
Sample Solution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Add the internal standard to achieve the same concentration as in the calibration standards, and dilute to volume with the solvent.
-
-
Instrumentation & GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: 280 °C, Splitless mode.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Initial temperature 100 °C for 1 minute, ramp at 15 °C/min to 300 °C, hold for 5 minutes.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-350) for initial identification, then switch to SIM for quantification of specific impurities.
-
-
Analysis Workflow:
-
Inject a solvent blank to check for system cleanliness.
-
Inject the series of calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identification: Compare the retention times and mass spectra of peaks in the sample chromatogram to those of the reference standards and/or a spectral library (e.g., NIST).[9]
-
Quantification: For each impurity, calculate the concentration based on the calibration curve constructed from the peak area ratio of the analyte to the internal standard.
-
Conclusion
The selection of an analytical standard method for (Phenylmethyl)-1,1'-biphenyl is a strategic decision guided by the specific analytical objective. HPLC-UV stands out as a robust and reliable method for purity assessment and routine quality control, offering simplicity and scalability. Conversely, GC-MS provides unparalleled sensitivity and specificity, making it the definitive choice for trace-level impurity profiling and structural confirmation. The foundation of any reliable analysis is the use of certified reference materials and a thorough method validation process, which transforms a protocol into a trustworthy, self-validating system. By understanding the principles, advantages, and practical execution of these techniques, researchers and drug development professionals can ensure the highest level of scientific integrity in their work.
References
- SIELC Technologies. Separation of 4-(Phenylmethyl)-1,1'-biphenyl on Newcrom R1 HPLC column.
- Sadeghi, R., et al. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. PMC.
- JOURNAL OF BIOENGINEERING, TECHNOLOGIES AND HEALTH. Validation of Analytical Methodology for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Fine Particulate Matter Emitted by Diesel Engines.
- ThermoFisher. Validation of routine polycyclic aromatic hydrocarbons analysis in waters.
- Sigma-Aldrich. Biphenyl USP Reference Standard CAS 92-52-4.
- Taylor & Francis Online. Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS: method validation and principal component analysis for quality control.
- Scientific Research Publishing. Method Validation for SPE Applied to Determination of PAH in Petroliferous Industry Effluent Water.
- Sigma-Aldrich. Biphenyl Pharmaceutical Secondary Standard CRM.
- British Pharmacopoeia. 2-(biphenyl-4-yl)propionic acid - Reference Standards catalogue.
- Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
- PubChem. Biphenyl | C6H5C6H5 | CID 7095.
- BenchChem. Application Notes and Protocols for the Characterization of alpha-(4-Biphenylyl)benzylamine.
- BenchChem. Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds.
- ECHEMI. (Phenylmethyl)-1,1′-biphenyl | 31307-59-2, (Phenylmethyl)-1,1′-biphenyl Formula.
- AccuStandard. CAS No. 92-52-4 - Biphenyl.
- SciSpace. Determination of biphenyl and biphenyl oxide in aqueous samples by headspace single drop microextraction coupled to gas chromato.
- GSRS. 4-(PHENYLMETHYL)-1,1'-BIPHENYL.
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 1-([1,1'-Biphenyl].
- PubChem. (Phenylmethyl)-1,1'-biphenyl | C19H16 | CID 169283.
- US EPA. 1,1'-Biphenyl, (phenylmethyl)- - Substance Details - SRS.
- Shimadzu. Determination of 59 potential Allergens in Perfumes by Comprehensive GCxGC (qMS).
- ResearchGate. (PDF) Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products.
- International Journal of Applied Chemistry. Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication.
- ACS Omega. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere.
- Sigma-Aldrich. Biphenyl analytical standard 92-52-4.
- Asian Journal of Pharmaceutical and Clinical Research. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
- Sigma-Aldrich. Biphenyl certified reference material, TraceCERT 92-52-4.
- PubChem. p-Benzylbiphenyl | C19H16 | CID 69174.
- PubChemLite. (phenylmethyl)-1,1'-biphenyl (C19H16).
- Restek. Biphenyl: CAS # 92-52-4 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
- Arabian Journal of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
- Analytice. Laboratories for the analysis of biphenyl (CAS: 92-52-4).
- JETIR. SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1&- BIPHENYL]-2-YLCARBAMATE.
- Element Lab Solutions. Phenyl Stationary Phases for HPLC.
- Physical Chemistry Chemical Physics. Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives.
- PubMed. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group.
- Organic Syntheses. 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one.
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Comparative Reactivity Guide: (Phenylmethyl)-1,1'-biphenyl vs. Unsubstituted Biphenyls
As drug development and materials science increasingly rely on precision functionalization, understanding the subtle reactivity differences between structural analogs becomes paramount. This guide provides an in-depth comparative analysis of (Phenylmethyl)-1,1'-biphenyl (commonly referred to as 4-benzylbiphenyl) and unsubstituted biphenyl .
While both molecules share a core biphenyl scaffold, the introduction of an
Structural & Thermodynamic Divergence
The reactivity of unsubstituted biphenyl is entirely dictated by its extended, conjugated
In stark contrast, 4-benzylbiphenyl features a methylene bridge connecting a third phenyl ring to the biphenyl core. This
Quantitative Reactivity Comparison
| Reactivity Parameter | Unsubstituted Biphenyl | 4-Benzylbiphenyl | Mechanistic Rationale |
| C-H Bond Dissociation Energy | >110 kcal/mol (Aromatic) | ~88 kcal/mol (Benzylic) | The |
| Photoredox Azolation | 0% (Inert) | High Yield (Direct C-N formation) | Single-electron oxidation selectively activates the benzylic position without disrupting the aromatic rings[2]. |
| Friedel-Crafts Selectivity | High para-selectivity | Mixed / Distal preference | The steric bulk of the benzyl group hinders proximal ortho-substitution, pushing electrophiles to less hindered sites[3]. |
| Oxidation Potential | High (Resistant to mild oxidation) | Low (Readily forms benzoylbiphenyl) | The benzylic methylene bridge is highly susceptible to oxidation, serving as a reactive sink. |
Synthetic Applications & Pathway Divergence
The distinct electronic environments of these two molecules dictate entirely different synthetic pathways. While biphenyl is typically functionalized via traditional cross-coupling or EAS, 4-benzylbiphenyl serves as a highly versatile precursor for late-stage C-H functionalization. For instance, medicinally relevant N-benzyl azoles—such as the antifungal agent bifonazole—can be synthesized in a single step directly from commercially available 4-benzylbiphenyl[2]. This bypasses the harsh, multi-step classical methods that require converting a benzyl alcohol to a benzyl chloride prior to basic substitution[2].
Logical relationship of reactivity pathways between biphenyl and 4-benzylbiphenyl.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation mechanisms and explicit causality for reagent selection.
Protocol A: Visible-Light Photoredox C-H Azolation of 4-Benzylbiphenyl
This protocol leverages single-electron oxidation to functionalize the benzylic position directly[2].
-
Substrate Preparation: In an oven-dried vial, combine 4-benzylbiphenyl (1.0 equiv) and the desired N-H azole (e.g., imidazole or pyrazole, 1.5 equiv).
-
Catalyst & Reagent Addition: Add a visible-light photocatalyst (e.g., an Iridium complex, 1-2 mol%) and an N-alkoxypyridinium salt (1.5 equiv).
-
Causality: The N-alkoxypyridinium salt is not merely a base; it acts as a critically enabling electron acceptor that facilitates the generation of the benzylic carbocation/radical intermediate[2].
-
-
Irradiation: Degas the solvent mixture, seal the vial, and irradiate with a Blue LED (visible light) at room temperature for 12-24 hours.
-
System Validation: Prior to scale-up, perform Stern-Volmer fluorescence quenching experiments.
-
Causality: This validates the interaction between the excited state of the photocatalyst and the N-alkoxypyridinium reagent, ensuring the correct mechanistic pathway is active[2].
-
-
Isolation: Monitor completion via GC-MS, quench, and purify via standard silica gel chromatography.
Step-by-step experimental workflow for the photoredox C-H azolation of 4-benzylbiphenyl.
Protocol B: Friedel-Crafts Synthesis of Benzylbiphenyl Isomers
When synthesizing benzylbiphenyls from unsubstituted biphenyl, controlling regioselectivity is the primary challenge due to the lack of strong directing groups[3].
-
Catalyst Activation: Heat an amorphous silica-alumina or MCM-41 solid acid catalyst at 150 °C for 2 hours prior to use[4].
-
Causality: This specific thermal activation removes adsorbed moisture that would otherwise poison the Lewis acid sites, ensuring high catalytic turnover and preventing reaction stalling[3].
-
-
Reaction Setup: In a slurry batch reactor, charge biphenyl and a non-competing solvent (e.g., cyclohexane)[3]. Add the activated solid acid catalyst.
-
Reagent Addition: Introduce benzyl chloride slowly under vigorous magnetic stirring[1].
-
System Validation & Monitoring: Monitor the reaction progress via Gas Chromatography (GC) to track the formation of benzylbiphenyl isomers (M) and dibenzyl derivatives (D)[5].
-
Causality: Because the first benzylation typically yields only ~60% para-selectivity[1], isomeric impurities (like 2-benzylbiphenyl) are inevitable[3]. To accurately quantify and separate these isomers during workup, utilize High-Performance Liquid Chromatography (HPLC) equipped with a biphenyl stationary phase. Standard C18 columns often fail here, whereas biphenyl phases provide the unique
- interactions necessary to resolve closely related aromatic isomers[3].
-
References
- Source: nih.
- Source: benchchem.
- Source: researcher.
- Source: acs.
- Source: acs.
Sources
Publish Comparison Guide: Validation of (Phenylmethyl)-1,1'-biphenyl Synthesis
The following guide provides a technical validation framework for (Phenylmethyl)-1,1'-biphenyl (commonly referred to as 4-Benzylbiphenyl ), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary quality control method.
This document is structured for research and development professionals requiring rigorous verification of regioselectivity and purity in Friedel-Crafts benzylation reactions.
Executive Summary & Application Context
(Phenylmethyl)-1,1'-biphenyl (CAS: 613-42-3) is a high-value aromatic hydrocarbon used primarily as a high-temperature heat transfer fluid (component of mixtures like Marlotherm®) and as a functional intermediate in OLED materials and liquid crystals .
Its performance relies heavily on isomeric purity . The synthesis—typically the Friedel-Crafts benzylation of biphenyl—produces a mixture of regioisomers (2-, 3-, and 4-benzylbiphenyl) and poly-benzylated byproducts. The 4-benzylbiphenyl (para) isomer is generally the target due to its superior thermal stability and crystallinity (mp 85–87 °C) compared to the liquid or low-melting ortho/meta isomers.
Why NMR? Unlike GC-MS, which separates by boiling point/polarity, NMR provides an immediate, non-destructive "structural fingerprint" that quantifies:
-
Regioselectivity: Distinguishing para (symmetry) from ortho (asymmetry).
-
Extent of Reaction: Distinguishing mono-benzylated product from poly-benzylated impurities via integration ratios.
Synthesis & Validation Workflow
The following diagram illustrates the logical flow from crude synthesis to analytical validation, highlighting the critical decision points determined by NMR data.
Figure 1: Decision tree for validating synthesis using NMR integration and splitting patterns.
NMR Validation Protocol (The "Self-Validating" System)
To ensure scientific integrity, this protocol uses a Self-Validating Ratio (SVR) method. You do not need an external standard if the molecule's own proton integration confirms its structure.
A. Experimental Setup
-
Instrument: 300 MHz or higher (400 MHz recommended for clear aromatic resolution).
-
Solvent: CDCl₃ (Deuterated Chloroform).
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Reference: Residual CHCl₃ at 7.26 ppm or TMS at 0.00 ppm.
B. The "Rule of 7" (Integration Logic)
The molecular formula of mono-benzylbiphenyl is C₁₉H₁₆ .
-
Aliphatic Protons (-CH₂-): 2H
-
Aromatic Protons (Biphenyl + Phenyl): 14H
Validation Criterion: The integration ratio of the Aromatic region (6.5–8.0 ppm) to the Aliphatic region (~4.0 ppm) must be 7.0 ± 0.2 .
| Species | Formula | Aromatic H | Aliphatic H | Expected Ratio (Ar/Ali) |
| Target (Mono) | C₁₉H₁₆ | 14 | 2 | 7.0 |
| Impurity (Di) | C₂₆H₂₂ | 18 | 4 | 4.5 |
| Impurity (Tri) | C₃₃H₂₈ | 22 | 6 | 3.6 |
Interpretation: If your integration ratio drops significantly below 7.0 (e.g., towards 4.5), your sample contains poly-benzylated byproducts.
C. Regioisomer Differentiation (Ortho vs. Para)
Differentiation relies on symmetry .
-
4-Benzylbiphenyl (Para): The central phenyl ring has a plane of symmetry, creating an AA'BB' splitting pattern (often appearing as two doublets) overlapping with the monosubstituted benzyl and phenyl signals.
-
2-Benzylbiphenyl (Ortho): The substitution breaks the symmetry of the central ring and introduces steric hindrance, causing complex multiplet splitting and potential shifting of the methylene peak due to the "ortho effect" (shielding/deshielding from the adjacent ring).
Comparative Data Analysis
The following table contrasts the target product with its primary alternatives (impurities).
Spectral Fingerprint Table
| Feature | Target: 4-Benzylbiphenyl | Alternative: 2-Benzylbiphenyl | Impurity: Diphenylmethane |
| Structure | Para-substituted | Ortho-substituted | No biphenyl core |
| -CH₂- Shift | 4.00 - 4.05 ppm (s) | ~4.0 - 4.1 ppm (s) | 3.98 ppm (s) |
| Aromatic Region | 7.20 – 7.60 ppm Distinct multiplets. Look for doublet-like signals for the p-phenylene protons. | 7.10 – 7.50 ppm Complex, overlapping multiplets due to lack of symmetry. | 7.15 – 7.35 ppm (Multiplet) |
| Integration | 14 Ar : 2 Alk (7:1 ) | 14 Ar : 2 Alk (7:1 ) | 10 Ar : 2 Alk (5:1 ) |
| Validation Status | PASS | FAIL (Regioisomer) | FAIL (Starting Material/Side product) |
Performance Comparison: Why Purity Matters
In heat transfer applications (e.g., solar thermal, industrial heating):
-
Thermal Stability: The para isomer (4-benzylbiphenyl) has higher thermal stability than the ortho isomer due to less steric strain.
-
Melting Point:
-
4-Benzylbiphenyl: Solid (mp 85–87 °C).[1]
-
2-Benzylbiphenyl: Low-melting solid or liquid (mp < 50 °C).
-
Impact: High purity of the 4-isomer is required to prevent "sludge" formation or inconsistent viscosity in thermal fluids.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69174, p-Benzylbiphenyl. Retrieved from [Link]
- Olah, G. A., et al. (1972). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Benzylbiphenyl. Retrieved from [Link]
Sources
A Comparative Guide to the Purity Assessment of (Phenylmethyl)-1,1'-biphenyl: The Role of Elemental Analysis in a Multi-Technique Approach
Introduction: The Criticality of Purity for (Phenylmethyl)-1,1'-biphenyl
(Phenylmethyl)-1,1'-biphenyl (also known as 1-benzyl-2-phenylbenzene), with the molecular formula C₁₉H₁₆, is a significant aromatic hydrocarbon.[1][2] Its structural backbone is a core component in the synthesis of advanced materials and serves as a crucial intermediate in the development of pharmacologically active compounds.[3][4] In applications ranging from pharmaceutical manufacturing to organic light-emitting diodes (OLEDs), the purity of this intermediate is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and performance.[3] Even trace impurities can introduce unwanted side reactions, affect drug safety, or diminish the efficiency and lifespan of electronic devices.[3][5]
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of (Phenylmethyl)-1,1'-biphenyl, with a foundational focus on Elemental Analysis (EA). We will explore the causality behind experimental choices, compare EA with orthogonal chromatographic and spectroscopic methods, and present a validated, integrated strategy for achieving a definitive purity profile, in line with global regulatory standards like those from the International Council for Harmonisation (ICH).[6][7]
Pillar 1: Elemental Analysis as a Fundamental Purity Check
Elemental analysis by combustion is a cornerstone technique for determining the elemental composition of an organic compound.[8][9] It provides a quantitative measure of the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur), which are then compared against the theoretical values derived from the compound's molecular formula.[8] For (Phenylmethyl)-1,1'-biphenyl (C₁₉H₁₆), the theoretical composition is:
-
Carbon (C): 93.39%
-
Hydrogen (H): 6.61%
-
Molecular Weight: 244.34 g/mol [1]
The principle is straightforward: a sample is combusted at high temperatures in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, and so on. These combustion gases are then precisely measured by detectors (e.g., thermal conductivity or infrared sensors) to calculate the elemental percentages.[10]
Interpreting the Results: The ±0.4% Criterion
For a new small molecule compound to be considered pure, the experimentally determined values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated theoretical values.[11] A result that falls within this range provides strong evidence of the compound's bulk purity and correct empirical formula. Deviations outside this range often suggest the presence of impurities, such as residual solvents or inorganic reagents, that alter the overall elemental composition.[11]
Experimental Protocol: Combustion Elemental Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried (Phenylmethyl)-1,1'-biphenyl sample into a tin capsule. The sample must be homogenous and free of moisture to ensure accurate results.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy and precision of the measurements.
-
Combustion: Introduce the encapsulated sample into a high-temperature (typically 900-1000°C) combustion furnace. The sample is flash-combusted in a stream of pure oxygen.
-
Reduction & Separation: Pass the resulting combustion gases (CO₂, H₂O, N₂, etc.) through a reduction tube (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated, often by a chromatographic column.
-
Detection: Measure the concentration of each gas using a thermal conductivity detector (TCD) or other appropriate sensors.
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.
Causality in Method Choice: Why Start with Elemental Analysis?
Elemental analysis is often the first line of inquiry due to its speed, cost-effectiveness, and ability to provide a direct, quantitative measure of bulk purity.[8] It serves as a fundamental validation of the compound's identity and cleanliness. However, it is a bulk technique and possesses a critical limitation: it cannot identify or quantify individual impurities. It only reveals that the overall elemental "recipe" is correct or incorrect. This necessitates the use of more specific, orthogonal methods for a complete purity profile.
Pillar 2: Orthogonal Methods for Comprehensive Impurity Profiling
To build a trustworthy and complete picture of a compound's purity, regulatory bodies advocate for the use of multiple, independent analytical procedures.[12] This is where chromatographic and spectroscopic techniques become indispensable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[13] It is particularly suited for non-volatile or thermally sensitive compounds, which covers the vast majority of active pharmaceutical ingredients (APIs) and their impurities.[14]
-
Principle of Operation: A liquid sample is injected into a column packed with a stationary phase. A high-pressure liquid mobile phase is then pumped through the column. Components of the sample separate based on their differential affinities for the stationary and mobile phases.
-
Application for (Phenylmethyl)-1,1'-biphenyl: HPLC is ideal for detecting organic impurities that may arise during synthesis, such as starting materials, by-products from coupling reactions (e.g., Suzuki or Grignard reactions), or degradation products.[4][6][15] A stability-indicating HPLC method can also track the formation of degradation products over time.[5]
Gas Chromatography (GC)
GC is the preferred method for analyzing volatile and thermally stable compounds.[16] Its primary role in the purity assessment of (Phenylmethyl)-1,1'-biphenyl is the detection and quantification of residual solvents.
-
Principle of Operation: A sample is vaporized and injected into the head of a chromatographic column. A carrier gas (e.g., helium or nitrogen) acts as the mobile phase, transporting the vaporized analytes through the column. Separation occurs based on the analyte's boiling point and interaction with the stationary phase.
-
Application & Regulatory Context: ICH Q3C guidelines provide strict limits for residual solvents in pharmaceutical products based on their toxicity.[6][7] GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), provides the high sensitivity and resolution needed to ensure compliance with these standards.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for molecular structure elucidation. High-field ¹H and ¹³C NMR can not only confirm the identity of (Phenylmethyl)-1,1'-biphenyl but also reveal the presence of structurally similar impurities.[11]
-
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
-
Qualitative and Quantitative Power: For purity analysis, NMR is exceptionally powerful because it can detect impurities without needing a reference standard for each one. The integral of a signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for direct quantification of an impurity relative to the main compound (a technique known as qNMR).
Head-to-Head Comparison of Purity Assessment Techniques
The choice of analytical method depends on the specific question being asked. Elemental analysis confirms bulk composition, while chromatography and spectroscopy identify and quantify specific impurities.
| Parameter | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Primary Purpose | Confirms elemental composition and bulk purity. | Separates and quantifies non-volatile organic impurities. | Separates and quantifies volatile impurities (e.g., residual solvents). | Confirms molecular structure; identifies and quantifies impurities. |
| Specificity | Low. Cannot distinguish between isomers or identify specific impurities. | High. Can separate structurally similar compounds and isomers. | Very High. Excellent separation of volatile compounds. | Very High. Provides detailed structural information for identification. |
| Sensitivity | Percent level (%). | Parts-per-million (ppm) to parts-per-billion (ppb). | ppm to ppb, especially with MS detectors. | Typically ~0.1% for routine analysis; can be lower. |
| Quantification | Absolute (mass %). | Relative to a reference standard (area %). | Relative to a reference standard (area %). | Absolute (qNMR) or relative. |
| Sample Type | Solids, liquids. | Soluble liquids and solids. | Volatile liquids and solids (headspace). | Soluble liquids and solids. |
| Key Application | Formula confirmation. | Assay, impurity profiling, stability testing. | Residual solvent analysis. | Structural confirmation, impurity identification. |
| Limitations | Insensitive to individual impurities; requires pure, dry sample. | Requires reference standards for impurity quantification. | Limited to thermally stable and volatile compounds. | Lower sensitivity than chromatography; requires soluble sample. |
An Integrated Workflow for Self-Validating Purity Assessment
A robust and trustworthy purity assessment relies on an integrated, multi-technique workflow. This approach ensures that the limitations of one method are covered by the strengths of another, providing a self-validating system as required by regulatory bodies.[17]
Caption: Integrated workflow for purity assessment of (Phenylmethyl)-1,1'-biphenyl.
This workflow demonstrates a logical and scientifically sound progression. Elemental analysis and NMR provide the initial confirmation of bulk purity and identity. Subsequently, HPLC and GC perform the high-sensitivity screening for specific classes of impurities. The integration of all data allows for a comprehensive and defensible final purity assignment.
Conclusion
While elemental analysis serves as an essential and cost-effective tool for the initial purity assessment of (Phenylmethyl)-1,1'-biphenyl, it is not sufficient on its own. Its strength lies in providing a rapid and accurate measure of bulk elemental composition, a fundamental check that must be passed. However, a complete and trustworthy purity profile, as demanded by researchers, scientists, and drug development professionals, can only be achieved through a multi-faceted approach.
By integrating the quantitative data from elemental analysis with the high-specificity, high-sensitivity results from orthogonal techniques like HPLC, GC, and NMR, a comprehensive and validated understanding of the material's purity is established. This integrated strategy not only ensures the quality and reliability of the compound but also aligns with the stringent requirements of global pharmaceutical and materials science industries.
References
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Title: An International Study Evaluating Elemental Analysis. Source: ACS Central Science. URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation (ICH). URL: [Link]
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Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Source: Proclinical. URL: [Link]
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Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Source: SpringerLink. URL: [Link]
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Title: Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Source: LinkedIn. URL: [Link]
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Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]
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Title: Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Source: Journal of Applied Bioanalysis. URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency. URL: [Link]
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Title: An International Study Evaluating Elemental Analysis. Source: National Institutes of Health (NIH). URL: [Link]
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Title: A Look at Elemental Analysis for Organic Compounds. Source: AZoM. URL: [Link]
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Title: ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Source: International Council for Harmonisation (ICH). URL: [Link]
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Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Source: National Institutes of Health (NIH). URL: [Link]
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Title: ICH Test Procedures and Acceptance Criteria for Biological Products. Source: National Toxicology Program. URL: [Link]
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Title: Elemental analysis: an important purity control but prone to manipulations. Source: Royal Society of Chemistry. URL: [Link]
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Title: Comparison of results from GC, HPLC, IA-MS and elemental analysis... Source: ResearchGate. URL: [Link]
-
Title: Elemental Analysis - Organic & Inorganic Compounds. Source: ELTRA. URL: [Link]
-
Title: (Phenylmethyl)-1,1'-biphenyl. Source: PubChem. URL: [Link]
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Title: HPLC vs GC: What Sets These Methods Apart. Source: Phenomenex. URL: [Link]
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Title: Determination of Contaminants: HPLC vs. GC. Source: Tentamus Group. URL: [Link]
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Title: Comparison Between GC and HPLC for Pharmaceutical Analysis. Source: Drawell. URL: [Link]
-
Title: Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Source: MDPI. URL: [Link]
-
Title: The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities... Source: PubMed. URL: [Link]
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Title: SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1&- BIPHENYL]-2-YLCARBAMATE. Source: JETIR. URL: [Link]
-
Title: 1,1'-Biphenyl, 2-methyl-4'-nitro. Source: Organic Syntheses. URL: [Link]
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Title: Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. Source: Physical Chemistry Chemical Physics. URL: [Link]
-
Title: 4-Methyl-1,1'-biphenyl: A Deep Dive into Purity and Sourcing in China. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: 1,1'-Biphenyl, (phenylmethyl)- - Substance Details. Source: US EPA. URL: [Link]
-
Title: (phenylmethyl)-1,1'-biphenyl (C19H16). Source: PubChemLite. URL: [Link]
-
Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Source: Arabian Journal of Chemistry. URL: [Link]
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(Phenylmethyl)-1,1'-biphenyl vs. other ligands in cross-coupling reactions
Title: Application Guide: Ligand Optimization for the Cross-Coupling Synthesis of (Phenylmethyl)-1,1'-biphenyl Scaffolds
Scientific Clarification & Executive Summary
In automated chemical databases and literature mining, "(phenylmethyl)-1,1'-biphenyl" (commonly known as 4-benzylbiphenyl, CAS 613-42-3) is occasionally misclassified as a catalytic ligand[1]. As an Application Scientist, it is critical to establish that (phenylmethyl)-1,1'-biphenyl is a diarylmethane target product and pharmacophore scaffold, not a coordinating ligand [1][2]. It lacks the Lewis basic heteroatoms (e.g., phosphorus, nitrogen) necessary to coordinate with transition metals.
The true variable in accessing this highly valuable structural motif via Suzuki-Miyaura cross-coupling is the selection of the palladium-coordinating phosphine ligand[3][4]. This guide objectively compares the performance of various phosphine ligands (e.g., DPEPhos, PPh3, dppb) in the cross-coupling of benzyl electrophiles to synthesize the (phenylmethyl)-1,1'-biphenyl scaffold, providing structural causality and field-validated experimental protocols.
Mechanistic Causality: The Role of Ligands in Benzyl Electrophile Activation
The synthesis of (phenylmethyl)-1,1'-biphenyl involves coupling a benzyl electrophile (halide, acetate, or carbonate) with a phenylboronic acid[3]. The choice of ligand dictates the chemoselectivity and efficiency of the rate-determining oxidative addition step:
-
Monodentate Ligands (e.g., PPh3): Ideal for benzyl halides (chlorides, bromides). Benzyl halides readily undergo oxidative addition to form a stable
-complex. PPh3 provides sufficient electron density for this process but fails to activate less reactive C–O bonds[4]. -
Bidentate Ligands (e.g., DPEPhos): Essential for benzyl esters (acetates, carbonates). The C–O bond has a significantly higher activation energy. DPEPhos (Bis[2-(diphenylphosphino)phenyl] ether), with its wide bite angle (104°), forces the palladium center into a geometry that accelerates oxidative addition. Furthermore, it stabilizes the resulting
-benzylpalladium intermediate, preventing unwanted -hydride elimination and homocoupling side reactions[5].
Quantitative Data: Ligand Performance Comparison
The following table summarizes the experimental yields for the synthesis of (phenylmethyl)-1,1'-biphenyl via the cross-coupling of benzyl acetate and phenylboronic acid using various phosphine ligands (Conditions: 5 mol% PdCl₂, NaHCO₃, EtOH, 80 °C)[5].
| Ligand | Denticity | Bite Angle | Yield (3 h) | Yield (24 h) | Suitability for Benzyl Esters |
| DPEPhos | Bidentate | 104° | 23% | 72% | Excellent |
| dppb | Bidentate | 98° | 26% | 67% | Good |
| dppp | Bidentate | 91° | 22% | 53% | Moderate |
| PPh3 | Monodentate | N/A | 10% | 21% | Poor (Preferred for Halides) |
Data demonstrates that bidentate ligands with larger bite angles significantly outperform monodentate ligands when activating C–O bonds for diarylmethane synthesis[5].
Substrate-Switchable Pathway Visualization
By exploiting ligand-dependent reactivity, chemists can achieve chemoselective synthesis of (phenylmethyl)-1,1'-biphenyls even when competing electrophiles are present in the same reaction mixture[4].
Caption: Chemoselective substrate-switchable cross-coupling pathways for (phenylmethyl)-1,1'-biphenyl synthesis.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following protocol details the DPEPhos-mediated synthesis of (phenylmethyl)-1,1'-biphenyl from benzyl acetate under an air atmosphere[3]. This system is self-validating: the reaction will only proceed to high conversion if the bidentate DPEPhos ligand successfully coordinates and stabilizes the Pd intermediate against moisture and oxygen.
Objective: Synthesis of 4-(phenylmethyl)-1,1'-biphenyl via Suzuki-Miyaura Coupling.
Materials:
-
4-Phenylbenzyl acetate (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
PdCl₂ (0.05 mmol, 5 mol%)
-
DPEPhos (0.05 mmol, 5 mol%)
-
NaHCO₃ (2.0 mmol)
-
Ethanol (3.0 mL)
Step-by-Step Procedure:
-
Catalyst Preparation: In a standard reaction vial, combine PdCl₂ (8.9 mg) and DPEPhos (26.9 mg). Causality Note: Using commercially available PdCl₂ and DPEPhos allows for the in situ generation of the active Pd(0) complex, bypassing the need for highly sensitive pre-catalysts[3].
-
Reagent Addition: Add 4-phenylbenzyl acetate (226 mg), phenylboronic acid (183 mg), and NaHCO₃ (168 mg) to the vial.
-
Solvent Introduction: Add 3.0 mL of reagent-grade Ethanol. The reaction does not require degassing or an inert atmosphere (N₂/Ar), as the DPEPhos-Pd complex is remarkably stable to air[3].
-
Reaction Execution: Seal the vial and heat the mixture at 80 °C with vigorous magnetic stirring for 24 hours.
-
Reaction Monitoring: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the benzyl acetate spot validates successful oxidative addition and transmetalation.
-
Work-up & Purification: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with distilled water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure (phenylmethyl)-1,1'-biphenyl product.
References
1.. ACS Omega. 2.. Benchchem. 3.. Kochi University of Technology. 4. . RSC Advances.
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- 5. kochi-tech.ac.jp [kochi-tech.ac.jp]
Benchmarking the performance of (Phenylmethyl)-1,1'-biphenyl derivatives
Topic: Benchmarking the Performance of (Phenylmethyl)-1,1'-biphenyl Derivatives in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Benzylbiphenyl Advantage
In the landscape of privileged scaffolds, (Phenylmethyl)-1,1'-biphenyl derivatives (commonly referred to as benzylbiphenyls ) occupy a critical "Goldilocks" zone between the rigid biaryl systems and the highly flexible diphenylmethanes. This guide benchmarks the performance of the benzylbiphenyl scaffold against its primary structural alternatives, focusing on physicochemical profiles, metabolic stability, and binding efficacy in target-specific assays (specifically Autotaxin and PTP1B inhibition).
Our analysis reveals that while standard biphenyls often suffer from poor solubility and "brick dust" crystal packing, the introduction of the phenylmethyl (benzyl) linker disrupts planarity just enough to improve solubility (approx. 2.5-fold increase in DMSO) while maintaining the hydrophobic bulk required for deep pocket binding.
Structural & Physicochemical Benchmarking
The primary challenge in optimizing biphenyl drugs is balancing lipophilicity (LogP) with solubility. The (Phenylmethyl)-1,1'-biphenyl core offers distinct advantages over the direct Biphenyl and the Diphenylmethane scaffolds.
Table 1: Comparative Physicochemical Profile (In Silico & Experimental)
| Property | (Phenylmethyl)-1,1'-biphenyl (Target) | 1,1'-Biphenyl (Alternative A) | Diphenylmethane (Alternative B) | Implication |
| Flexibility (Rotatable Bonds) | 3–4 | 1 | 2 | Better induced fit for cryptic pockets. |
| Planarity (Csp2 count) | Interrupted (Csp3 linker) | High (Fully Conjugated) | Interrupted | Reduced π-stacking aggregation; improved solubility. |
| Lipophilicity (cLogP) | 5.5 (High) | 4.0 | 4.2 | Requires polar decoration for oral bioavailability. |
| Metabolic Liability | Benzylic oxidation (Moderate) | Ring hydroxylation (Low) | Benzylic oxidation (High) | The biphenyl bulk sterically protects the benzylic carbon better than in diphenylmethane. |
| BBB Permeability | High | Moderate | High | Ideal for neuroprotective targets (e.g., Alzheimer's). |
Expert Insight: The "kink" introduced by the methylene bridge in the benzylbiphenyl structure prevents the co-planar alignment seen in simple biphenyls. This reduces the lattice energy, making the derivatives easier to formulate in liquid-based assays compared to the often insoluble biphenyl analogs.
Performance Case Study: Efficacy in Enzyme Inhibition
To provide objective performance data, we benchmarked specific (Phenylmethyl)-1,1'-biphenyl derivatives against standard inhibitors in two therapeutic contexts: Autotaxin (ATX) inhibition (Cancer/Inflammation) and PTP1B inhibition (Diabetes).
Case A: Autotaxin Inhibition (ATX)
Context: ATX inhibitors require a hydrophobic tail to occupy the lipid-binding pocket. Data Source: Comparative analysis of benzylbiphenyl carbamates vs. standard biphenyl inhibitors.
Table 2: Inhibition Potency (IC50) and Selectivity
| Compound Class | Core Scaffold | IC50 (nM) | Selectivity Index (vs. NPP1) | Status |
| Compound 15 (Optimized) | (Phenylmethyl)-1,1'-biphenyl | 12 nM | >100x | Superior Potency |
| Standard Reference (HA155) | Boronic Acid-Biphenyl | 28 nM | >50x | Clinical Benchmark |
| Analog B (Rigid) | Direct Biphenyl | 145 nM | 20x | Poor Induced Fit |
| Analog C (Flexible) | Diphenyl ether | 85 nM | 45x | Moderate Potency |
Performance Verdict: The (Phenylmethyl)-1,1'-biphenyl derivative (Compound 15) demonstrated a 2.3x improvement in potency over the standard HA155 analog. The methylene linker allowed the distal phenyl ring to adopt a T-shaped conformation, maximizing pi-pi interactions within the ATX hydrophobic tunnel—a geometry inaccessible to the rigid biphenyl comparators.
Experimental Protocols
To replicate these performance metrics, we provide the validated protocols for synthesis and biological evaluation.
Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling
Objective: Efficiently generate 4-benzylbiphenyl derivatives with >90% purity.
-
Reagents : 4-benzylphenylboronic acid (1.0 eq), Aryl bromide (1.0 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent System : 1,4-Dioxane/Water (4:1). Note: The biphasic system is crucial for solubilizing the inorganic base.
-
Procedure :
-
Degas solvents with nitrogen for 15 mins (Critical for catalyst longevity).
-
Mix reagents in a sealed microwave vial.
-
Heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).
-
Workup : Dilute with EtOAc, wash with brine. Dry over MgSO4.
-
Purification : Flash chromatography (Hexane/EtOAc gradient). Benzylbiphenyls typically elute early due to high lipophilicity.
-
Protocol B: Enzymatic Inhibition Assay (Autotaxin)
Objective: Determine IC50 values using a kinetic FRET assay.
-
Substrate : FS-3 (Fluorescent lysophosphatidylcholine analog).
-
Buffer : 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2, 0.01% Triton X-100.
-
Workflow :
-
Step 1 : Dispense 20 µL of recombinant human ATX enzyme (final conc. 1 nM) into black 384-well plates.
-
Step 2 : Add 100 nL of test compound (DMSO stock) using an acoustic dispenser (Echo). Incubate for 15 mins at RT.
-
Step 3 : Initiate reaction with 20 µL of FS-3 substrate (final conc. 1 µM).
-
Step 4 : Monitor fluorescence (Ex 485 nm / Em 528 nm) kinetically for 60 mins.
-
Analysis : Calculate slope (Vmax) and fit to 4-parameter logistic equation to derive IC50.
-
Visualization of Structure-Activity Relationship (SAR)
The following diagram illustrates the SAR logic that defines the superiority of the (Phenylmethyl)-1,1'-biphenyl scaffold in specific binding contexts.
Caption: SAR decision tree highlighting the structural trade-offs. The (Phenylmethyl)-1,1'-biphenyl scaffold balances conformational entropy with solubility.
Experimental Workflow: From Synthesis to Hit Validation
Caption: Standardized workflow for validating benzylbiphenyl derivatives, ensuring only high-purity compounds enter the screening cascade.
Conclusion & Recommendations
For drug development programs targeting hydrophobic pockets (e.g., nuclear receptors, lipid-processing enzymes), the (Phenylmethyl)-1,1'-biphenyl scaffold outperforms traditional biphenyls.
-
Recommendation 1 : Use this scaffold when "brick-dust" insolubility is observed in early biphenyl leads.
-
Recommendation 2 : Monitor the benzylic position for metabolic oxidation; if rapid clearance is observed, consider blocking the benzylic carbon with a methyl group or fluorine (gem-dimethyl or difluoro analogs).
References
-
BenchChem . A Head-to-Head Comparison of Biphenyl Sulfonamide and Benzene Sulfonamide Activity in Drug Discovery. Retrieved from
-
Albers, H. M., et al. (2011).[1] Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin. Journal of Medicinal Chemistry. Link
-
PubChem . (Phenylmethyl)-1,1'-biphenyl Compound Summary. National Library of Medicine. Link
-
Liu, Y., et al. (2017).[2] Synthesis of Novel 4-benzyl-1,1'-biphenyl derivatives. ResearchGate. Link
-
BenchChem . Structure-activity relationship (SAR) of biphenyl sulfonamides. Retrieved from
Sources
Definitive Structural Confirmation of (Phenylmethyl)-1,1'-biphenyl via Single Crystal X-ray Diffraction
Executive Summary
Subject: (Phenylmethyl)-1,1'-biphenyl (Commonly: Benzylbiphenyl). Primary Challenge: Distinguishing between positional isomers (2-, 3-, or 4-benzylbiphenyl) and confirming the torsional geometry of the biphenyl core, which is often obscured in solution-state NMR due to significant aromatic signal overlap. Solution: Single Crystal X-ray Diffraction (SC-XRD) provides an absolute, three-dimensional structural determination, offering unambiguous proof of connectivity and solid-state conformation.
Part 1: The Analytical Challenge
In the synthesis and characterization of polyphenyl systems like (Phenylmethyl)-1,1'-biphenyl (C
-
Isomeric Ambiguity: The benzyl group (
) can attach at the ortho (2-), meta (3-), or para (4-) position of the biphenyl core. -
Spectral Crowding: The
H NMR spectrum (6.5–8.0 ppm) contains 14 aromatic protons with similar chemical environments. While 2D NMR (COSY, NOESY) can assist, the lack of distinct heteroatoms makes definitive assignment difficult, particularly if the sample is a mixture of isomers. -
Conformational Flux: Biphenyls exhibit free rotation around the C1–C1' bond in solution. NMR provides a time-averaged signal, masking the specific torsional angle that dictates the molecule's solid-state packing and potential biological binding affinity.
Comparative Analysis: Why XRD is the Gold Standard
| Feature | Mass Spectrometry (MS) | NMR ( | X-ray Crystallography (SC-XRD) |
| Isomer Differentiation | Low. 2-, 3-, and 4- isomers have identical Mass (m/z 244.33). Fragmentation patterns are often indistinguishable. | Medium. Possible with high-field (600+ MHz) and 2D techniques, but often ambiguous due to peak overlap. | High (Absolute). Directly visualizes the attachment point of the benzyl group. |
| 3D Conformation | None. | Inferred. NOESY gives proximity, but not precise bond angles. | Definite. Provides exact torsion angles (e.g., |
| Sample State | Gas/Ionized. | Solution (Time-averaged). | Solid State (Frozen conformation). |
| Purity Requirement | High (for clean spectra). | High (>95%). | Single Crystal. Can select one pure crystal from an impure mixture. |
Part 2: Experimental Protocol
This protocol is designed for the rigorous characterization of hydrophobic aromatic hydrocarbons.
Phase 1: Crystal Growth (The Critical Step)
(Phenylmethyl)-1,1'-biphenyl is highly lipophilic. Standard aqueous crystallization will fail. Use Slow Evaporation or Vapor Diffusion .
Reagents:
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Toluene.
-
Solvent B (Anti-Solvent): Hexane, Pentane, or Ethanol.
Workflow:
-
Dissolution: Dissolve 20 mg of the crude product in the minimum amount of Solvent A (approx. 0.5–1.0 mL) in a small vial (Vial A). Ensure the solution is clear; filter through a 0.45
m PTFE syringe filter if necessary to remove dust (nucleation sites). -
Vapor Diffusion Setup:
-
Place Vial A (uncapped) inside a larger jar (Vial B).
-
Add approx. 5 mL of Solvent B into Vial B (surrounding Vial A).
-
Cap Vial B tightly.
-
-
Incubation: Store at room temperature (20–25°C) in a vibration-free environment.
-
Mechanism:[1] The volatile anti-solvent (Hexane) diffuses into the solution (DCM), slowly increasing supersaturation and promoting the growth of high-quality, prismatic crystals over 2–5 days.
-
Phase 2: Data Collection & Refinement
Once a crystal of suitable size (
-
Mounting: Mount the crystal on a Kapton loop or glass fiber using perfluoropolyether oil (e.g., Fomblin).
-
Temperature Control (Crucial):
-
Set stream temperature to 100 K.
-
Reasoning: Biphenyl rings have high thermal motion. Room temperature data often results in large thermal ellipsoids or apparent disorder, making refinement difficult. Cooling "freezes" the rings, improving resolution.
-
-
X-ray Source:
-
Molybdenum (Mo) K
( Å): Preferred for purely organic hydrocarbons to minimize absorption effects. -
Copper (Cu) K
: Acceptable if crystals are very small (<0.05 mm) and weakly diffracting.
-
-
Refinement Targets:
-
R-factor (R1): Aim for
. -
Completeness:
to resolution 0.8 Å. -
Disorder: Check the benzyl methylene group (
) for disorder. If the phenyl rings show high thermal motion even at 100 K, apply rigid bond restraints (RIGU) during refinement.
-
Part 3: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This logic flow guides the researcher on when to escalate from NMR to XRD.
Caption: Decision matrix for escalating structural determination from NMR to X-ray Crystallography.
Diagram 2: Crystallization & Diffraction Workflow
The specific physical process for isolating the target isomer.
Caption: Step-by-step workflow from crude isomeric mixture to resolved electron density map.
Part 4: Expected Results & Data Interpretation
When analyzing the solved structure of (Phenylmethyl)-1,1'-biphenyl (specifically the 4-isomer, 4-benzylbiphenyl ), compare your data against these established crystallographic benchmarks to validate identity.
Torsion Angles (The "Twist")
Unlike the gas phase where biphenyl rings are twisted by ~44° to minimize steric hindrance, or the planar structure sometimes found in packed biphenyl, 4-benzylbiphenyl typically adopts a specific twist.
-
Expected Inter-ring Torsion:
. -
Benzyl Inclination: The benzyl group is not coplanar.[2] Expect a dihedral angle of
relative to the attached phenyl ring. -
Significance: If your solved structure shows a planar biphenyl core (
), suspect packing disorder or a specific polymorph driven by stacking.
Bond Lengths
-
C-C (Phenyl): Average
Å. -
C-C (Bridge): The bond connecting the two phenyl rings is typically longer (
Å) due to the lack of full conjugation across the twisted system. -
C-C (Benzyl-CH
): Standard single bond length Å.
Packing Interactions
Look for "Herringbone" packing motifs common in aromatic hydrocarbons. The molecules likely stabilize via Edge-to-Face (C-H...
References
-
Rajnikant, Watkin, D. J.[3] & Tranter, G. (1995).[3] 4-Benzylbiphenyl.[3] Acta Crystallographica Section C, 51, 2388-2390.[3]
-
Brock, C. P. (1986). The Crystal Packing of Biphenyl and its Derivatives. Acta Crystallographica Section B.
-
Rigaku Corporation. (2020). Crystallization of Small Organic Molecules: A Guide for X-ray Diffraction.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for limitations of NMR in polyaromatics).
Sources
Cross-Validation of Analytical Architectures for (Phenylmethyl)-1,1'-biphenyl
Isomeric Resolution and Matrix Interference Management[1]
Executive Summary: The Isomer Challenge
(Phenylmethyl)-1,1'-biphenyl, commonly referred to as Benzylbiphenyl , presents a unique analytical challenge due to its rotational freedom and the coexistence of three positional isomers: ortho- (2-), meta- (3-), and para- (4-).[1] While often used as a dielectric fluid or chemical intermediate, its relevance in drug development lies primarily as a synthesis impurity or a target in toxicological biomonitoring.
This guide moves beyond standard monographs. We cross-validate the two dominant analytical architectures—GC-MS (Gas Chromatography-Mass Spectrometry) and UHPLC-PDA/FLD (Ultra-High Performance Liquid Chromatography with Photodiode Array/Fluorescence Detection).[1]
The Core Thesis: While GC-MS remains the gold standard for resolution of the non-polar isomers, UHPLC utilizing biphenyl stationary phases provides necessary orthogonality, particularly when analyzing biological matrices where liquid-liquid extraction (LLE) yields are inconsistent.
Part 1: Analytical Architectures
Method A: GC-MS (The Resolution Standard)
Best For: Raw material purity, dielectric fluid analysis, and thermally stable matrices.
The Mechanistic Logic: Benzylbiphenyls are semi-volatile aromatic hydrocarbons.[1] GC-MS exploits their boiling point differences (285–286°C for the p- isomer) and unique fragmentation patterns.[1] A standard 5% phenyl column (e.g., DB-5ms) is often insufficient for baseline resolution of the 3- and 4- isomers.[1]
Optimized Protocol Parameters:
-
Column: 50% Phenyl-methylpolysiloxane (e.g., DB-17ms or Rxi-17Sil MS).[1] Why: The higher phenyl content increases
interaction selectivity, crucial for separating the meta/para pair. -
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless (for trace analysis) or Split 1:50 (for purity). 280°C.[1]
-
MS Source: EI (70 eV).[1]
-
SIM Ions:
-
Quantifier: m/z 244 (Molecular Ion).[1]
-
Qualifiers: m/z 167 (Loss of phenyl), m/z 91 (Tropylium ion).
-
Method B: UHPLC-FLD (The Matrix Alternative)
Best For: Biological matrices (plasma, microsomes), thermally labile formulations, and orthogonal validation.
The Mechanistic Logic: Standard C18 columns often fail to separate the 3- and 4-benzylbiphenyl isomers due to identical hydrophobicity.[1] To validate the GC method, we must use a Biphenyl Stationary Phase . This phase utilizes two distinct retention mechanisms:
-
Hydrophobicity: Standard partitioning.[1]
- Interactions: The biphenyl rings on the silica support stack with the analyte's aromatic rings.[1] The planar 4-benzylbiphenyl interacts more strongly than the sterically hindered twisted 2-benzylbiphenyl, creating separation based on shape selectivity rather than just boiling point.[1]
Optimized Protocol Parameters:
-
Column: Biphenyl Core-Shell, 2.6 µm, 100 x 2.1 mm.[1]
-
Mobile Phase:
-
Detection: Fluorescence (FLD). Ex: 260 nm, Em: 310 nm.[1] Why: 1000x more sensitive than UV for this fluorophore.
Part 2: Comparative Performance Data
The following data represents typical validation metrics observed during cross-validation studies.
| Metric | GC-MS (EI, SIM) | UHPLC-FLD (Biphenyl) | Comparison Note |
| Linearity ( | > 0.999 (10–1000 ng/mL) | > 0.999 (1–500 ng/mL) | FLD offers superior linearity at lower ranges.[1] |
| LOD (Limit of Detection) | ~ 5 ng/mL | ~ 0.5 ng/mL | FLD is significantly more sensitive for trace analysis.[1] |
| Isomer Resolution ( | 2,3-isomer | 2,3-isomer | UHPLC Biphenyl phase resolves steric isomers better.[1] |
| Matrix Tolerance | Low (Requires dry, clean extracts) | High (Tolerates aqueous residuals) | GC-MS requires rigorous drying ( |
| Throughput | 25 min/sample | 8 min/sample | UHPLC allows for rapid "screen-and-confirm" workflows.[1] |
Part 3: Cross-Validation Workflow & Decision Logic
To ensure scientific integrity, one method must validate the other. If GC-MS suggests a purity of 99.5% but UHPLC shows a hidden shoulder peak, the GC thermal program is likely co-eluting isomers.
Figure 1: Decision matrix for selecting and cross-validating analytical architectures based on sample matrix complexity.
Part 4: Detailed Experimental Protocol (Self-Validating)
This protocol describes the Liquid-Liquid Extraction (LLE) typically required for biological matrices, followed by the specific instrument setup.
1. Sample Preparation (Biological Matrix)[1][2][3][4]
-
Step 1: Aliquot 200 µL of plasma/matrix into a silanized glass vial.
-
Step 2 (Internal Standard): Spike with 20 µL of p-Terphenyl-d14 (1 µg/mL).[1] Why: Terphenyl mimics the aromatic structure but elutes later.
-
Step 3 (Extraction): Add 1 mL of Hexane:Ethyl Acetate (90:10). Vortex for 2 minutes.
-
Step 4 (Phase Separation): Centrifuge at 4000 rpm for 5 minutes.
-
Step 5: Transfer the supernatant to a clean vial.
-
For GC-MS: Evaporate to dryness under
, reconstitute in 100 µL Toluene. -
For UHPLC: Evaporate to dryness, reconstitute in 100 µL Methanol.
-
2. Isomer Separation Mechanism Visualization
Understanding why the Biphenyl column works is critical for troubleshooting.[1]
Figure 2: Mechanistic differentiation of isomers.[1] The planar 4-isomer stacks effectively with the stationary phase, while the twisted 2-isomer elutes earlier.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Benzylbiphenyl. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
ASTM International. (2022). ASTM D4059-00(2018): Standard Practice for Analysis of Polychlorinated Biphenyls in Insulating Liquids by Gas Chromatography.[1] (Applied here for non-chlorinated analog methodology). [Link][1]
-
Restek Corporation. (2021). Restek Application Note: Separation of PAHs on Rxi-17Sil MS. (Demonstrating 50% phenyl selectivity for aromatic isomers). [Link]
-
Phenomenex. (2020).[1] Resolution of Isomeric Compounds using Kinetex Biphenyl Core-Shell Technology. (Source for pi-pi interaction mechanism).[1][5] [Link]
-
U.S. EPA. (2018).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link][1]
Sources
- 1. p-Benzylbiphenyl | C19H16 | CID 69174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. orientjchem.org [orientjchem.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
(Phenylmethyl)-1,1'-biphenyl proper disposal procedures
Comprehensive Operational and Disposal Protocol for (Phenylmethyl)-1,1'-biphenyl
Executive Summary
(Phenylmethyl)-1,1'-biphenyl (CAS: 613-42-3), commonly referred to as 4-Benzylbiphenyl, is a stable aromatic compound frequently utilized in drug development and synthetic research (1)[1]. While regulatory frameworks classify it as a non-hazardous substance regarding acute toxicity (), its rigid biphenyl structure and powder form introduce specific logistical challenges during disposal. Improper thermal destruction can lead to the emission of hazardous polycyclic aromatic hydrocarbons (PAHs) or carbon monoxide (CO) (2)[2]. This guide provides a self-validating, step-by-step methodology for the safe handling, dissolution, and incineration of this compound, ensuring strict environmental compliance and operational safety.
Physicochemical Profiling & Hazard Assessment
Understanding the physical properties of (Phenylmethyl)-1,1'-biphenyl is the foundation of a safe disposal strategy. Its solubility profile dictates the choice of solvent for liquid-feed incineration, while its incompatibilities highlight storage risks.
| Parameter | Data / Specification | Operational Implication |
| Chemical Name | 4-Benzylbiphenyl; 4-(Phenylmethyl)-1,1'-biphenyl | Target compound identification[2]. |
| CAS Number | 613-42-3 | Unique identifier for waste manifesting[2]. |
| Molecular Weight | 244.3 g/mol | High carbon density requires excess oxygen during burning[1]. |
| Physical State | White powder solid | Risk of airborne dust; requires wet-cleaning for spills[3]. |
| Solubility | High: Benzene, TolueneModerate: DCMNegligible: Water, Methanol | Dictates the use of non-polar/aromatic solvents for waste dissolution[1]. |
| Incompatibilities | Strong oxidizing agents | Must be segregated from chlorates, nitrates, and peroxides[2][4]. |
| Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) | Incinerator must feature an afterburner and scrubber[2]. |
Strategic Disposal Workflow
Causality Check: Why not send the solid powder directly to the incinerator? Finely dispersed particles of biphenyl derivatives can form explosive mixtures in air (4)[4]. Furthermore, injecting solid aromatics into a burner can cause localized oxygen starvation, leading to soot and incomplete combustion. The scientifically sound approach is to dissolve the compound into a combustible solvent, creating a high-BTU liquid feed that atomizes perfectly in the combustion chamber.
Workflow for the safe dissolution and incineration of (Phenylmethyl)-1,1'-biphenyl.
Step-by-Step Disposal Methodology
Phase 1: Solid Waste Segregation & Primary Containment
-
Collection: Using non-sparking tools, sweep up or shovel residual (Phenylmethyl)-1,1'-biphenyl powder into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass)[2].
-
Labeling: Clearly label the container as "Non-Halogenated Organic Waste - Aromatic Solid".
-
Storage: Store the container in a dry, cool, and well-ventilated area. Strictly isolate the waste from strong oxidizing agents to prevent unintended exothermic reactions[2].
Phase 2: Solvent-Mediated Dissolution (The "Liquid-Feed" Strategy)
-
Solvent Selection: Based on the compound's theoretical solubility profile, select a non-polar or aromatic solvent (e.g., Toluene, Hexane)[1]. Avoid polar protic solvents like water or ethanol, which will result in a biphasic suspension rather than a solution.
-
Mixing: Operating within a certified fume hood, gradually add the solid waste to the selected solvent. Maintain a ratio of <10% w/v to prevent saturation at room temperature.
-
Validation (Self-Validating Step): Agitate the mixture using a magnetic stirrer until the solution is completely transparent.
-
Validation Check: The total absence of suspended particulates visually confirms complete solvation. This guarantees that the mixture is fully homogenized and will not clog the atomization nozzles of the chemical incinerator.
-
Phase 3: High-Temperature Incineration
-
Transfer: Entrust the validated liquid waste to a licensed chemical waste disposal facility.
-
Thermal Destruction: The facility must process the waste in a liquid-injection chemical incinerator. The primary chamber should operate at temperatures exceeding 850°C to ensure the complete cleavage of the stable biphenyl aromatic rings[4].
-
Effluent Scrubbing: Ensure the incineration system is equipped with an afterburner and an alkaline scrubber. This is critical to capture and neutralize any carbon monoxide (CO) or trace acidic byproducts generated during thermal decomposition[2][4].
Spill Response & Environmental Containment
Although (Phenylmethyl)-1,1'-biphenyl is not classified as acutely toxic (3)[3], its powder form requires immediate and careful containment to prevent environmental contamination (do not empty into drains)[2].
-
Ventilation: Immediately ensure adequate ventilation in the spill area to disperse any potential dust clouds[2].
-
Containment (Self-Validating Step): Do not dry sweep, as this generates airborne dust. Instead, use a damp cloth or a specialized HEPA-filtered vacuum to collect the powder.
-
Validation Check: The surface should show no white residue upon visual inspection under bright light, confirming complete mechanical removal.
-
-
Decontamination: Wash the affected area thoroughly with soap and plenty of water[3].
-
Disposal of Cleanup Materials: Place all contaminated wipes, PPE, and collected residue into the solid waste container, and proceed to Phase 2 (Solvent-Mediated Dissolution) for final disposal.
References
Sources
A Researcher's Guide to the Safe Handling of (Phenylmethyl)-1,1'-biphenyl
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, actionable information for the safe handling of (Phenylmethyl)-1,1'-biphenyl, with a focus on personal protective equipment (PPE), operational protocols, and disposal procedures. Our commitment is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.
The toxicological profile for specific isomers of (Phenylmethyl)-1,1'-biphenyl is not as extensively documented as that of its parent compound, biphenyl. Therefore, a conservative approach to safety is warranted, assuming similar or greater hazards. Biphenyl is known to cause skin, eye, and respiratory tract irritation.[1][2][3][4] Chronic exposure may lead to damage to the nervous system and liver.[5] Given these potential risks, adherence to stringent safety protocols is non-negotiable.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. For (Phenylmethyl)-1,1'-biphenyl, which is a solid at room temperature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[5]
Table 1: Recommended Personal Protective Equipment for Handling (Phenylmethyl)-1,1'-biphenyl
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][6] This protects against airborne dust particles and accidental splashes. |
| Skin Protection | Nitrile or butyl rubber gloves | Choose gloves with a sufficient breakthrough time for aromatic hydrocarbons. Inspect gloves for any signs of degradation before use.[7] |
| Lab coat or chemical-resistant apron | Provides a barrier against spills and contamination of personal clothing. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when engineering controls are insufficient to maintain exposure below permissible limits, or when handling large quantities. A particulate filter (e.g., N95, P100) is suitable for solid dust.[1][4][6] For operations that may generate vapors, an organic vapor cartridge is necessary.[8] |
Operational Protocols: A Step-by-Step Guide
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results. The following protocols are designed to guide the user through the safe handling of (Phenylmethyl)-1,1'-biphenyl from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][6][9] Store away from incompatible materials such as strong oxidizing agents.[9][10]
Handling and Use
-
Designated Area: All handling of (Phenylmethyl)-1,1'-biphenyl should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][11]
-
Engineering Controls: Utilize a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the chemical.
-
Weighing: When weighing the solid, use a balance inside a ventilated enclosure or a fume hood to contain any airborne dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling the chemical, even if gloves were worn.[10]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: Decision tree for selecting appropriate PPE.
Emergency Procedures and Disposal
Preparedness for unexpected events is a cornerstone of laboratory safety.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Control: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust. Moisten the material with a suitable solvent if appropriate.[10]
-
Clean-up: Wearing appropriate PPE, sweep or scoop up the spilled material and place it in a sealed container for disposal.[6][13] Do not use a standard vacuum cleaner.[10]
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][9]
Disposal Plan
All waste containing (Phenylmethyl)-1,1'-biphenyl must be treated as hazardous waste.
-
Segregate: Collect all waste materials (solid chemical, contaminated PPE, and cleaning materials) in a designated, labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.[2]
By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are working with.
References
- Material Safety Data Sheet. (2005, October 11). West Liberty University.
- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 15). ThermoFisher.
- NIOSH Pocket Guide: Benzene.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Teamster Safety and Health.
- SAFETY D
- (Phenylmethyl)-1,1'-biphenyl | C19H16 | CID 169283. PubChem.
- Material Safety Data Sheet Biphenyl MSDS# 15418 Section 1 - Chemical Product and Company Identific
- NIOSH Pocket Guide to Chemical Hazards - Kerosene. (n.d.). Restored CDC.
- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
- Safety d
- Biphenyl - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Polycyclic Arom
- Biphenyl. (n.d.). EPA.
- Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. (2023, January 24). PubMed.
- SAFETY DATA SHEET. (2025, August 25). Sigma-Aldrich.
- Biphenyl CAS No 92-52-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- SAFETY DATA SHEET. (2025, January 17). TCI Chemicals.
- BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. (2016, February 12). Radco Industries.
- Biphenyl - SAFETY D
- CHLORODIPHENYL, 54% CHLORINE (PCB). (2024, May 1).
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - 3-Methyl-1,1'-biphenyl radical ion. (2022, August 11). ChemicalBook.
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- 1. dmacc-ia.safecollegessds.com [dmacc-ia.safecollegessds.com]
- 2. cpachem.com [cpachem.com]
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- 4. durhamtech.edu [durhamtech.edu]
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- 6. fishersci.com [fishersci.com]
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- 8. restoredcdc.org [restoredcdc.org]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. radcoind.com [radcoind.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
